Gadopentetate Monomeglumine
Description
Properties
CAS No. |
92923-57-4 |
|---|---|
Molecular Formula |
C21H40GdN4O15 |
Molecular Weight |
745.814 |
IUPAC Name |
2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/t;4-,5+,6+,7+;/m.0./s1 |
InChI Key |
JNUAARWESXPZKG-BMWGJIJESA-N |
SMILES |
CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
Synonyms |
N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycinato(5-)]gadolinate(2-) Dihydrogen, compd. with 1-Deoxy-1-(methylamino)-D-glucitol; N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycine Gadolinium Complex |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into the Mechanism of Action of Gadopentetate Monomeglumine in Magnetic Resonance Imaging
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 21, 2025
Abstract
Gadopentetate monomeglumine, a gadolinium-based contrast agent (GBCA), has been a cornerstone in magnetic resonance imaging (MRI) for decades, significantly enhancing the diagnostic capabilities of this imaging modality. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its physicochemical properties, pharmacokinetics, and the fundamental principles of its contrast-enhancing effects. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of how this contrast agent functions at a molecular and physiological level. The guide includes a summarization of quantitative relaxivity data, detailed experimental protocols for its characterization, and visualizations of its mechanism and experimental workflows.
Introduction
This compound, also known as gadopentetate dimeglumine or Gd-DTPA, was the first intravenous contrast agent approved for clinical use in MRI.[1] It is a paramagnetic, ionic, and linear gadolinium-based contrast agent.[2][3] The core of its functionality lies in the paramagnetic properties of the gadolinium ion (Gd³⁺), which dramatically alters the relaxation times of water protons in its vicinity, thereby enhancing the contrast in MR images.[4][5] This enhancement is particularly useful for visualizing lesions with abnormal vascularity or a compromised blood-brain barrier.[1][6]
Physicochemical Properties and Structure
This compound is a salt composed of the gadolinium chelate of diethylenetriaminepentaacetic acid (DTPA) and two equivalents of the amino sugar meglumine (B1676163).[1] The gadolinium ion (Gd³⁺) possesses seven unpaired electrons, making it highly paramagnetic.[1] In its free form, Gd³⁺ is toxic; however, chelation with the linear ligand DTPA forms a stable, water-soluble complex that is well-tolerated and can be safely administered intravenously.[5][7]
The gadolinium ion in the Gd-DTPA complex is nine-coordinate. It is bound to the three nitrogen atoms and five oxygen atoms of the DTPA ligand. The ninth coordination site is occupied by a water molecule that can rapidly exchange with the surrounding bulk water molecules.[1] This rapid exchange is crucial for its mechanism of action as a contrast agent.
Core Mechanism of Action: Proton Relaxation Enhancement
The fundamental principle behind the contrast-enhancing effect of this compound is the shortening of the longitudinal (T1) and transverse (T2) relaxation times of water protons.[1][8]
T1 and T2 Relaxation
In MRI, the signal intensity is largely determined by the T1 and T2 relaxation times of tissues. T1 relaxation, or spin-lattice relaxation, is the process by which the longitudinal magnetization of protons returns to its thermal equilibrium state. T2 relaxation, or spin-spin relaxation, describes the decay of the transverse magnetization. Different tissues have inherently different T1 and T2 values, which provides the intrinsic contrast in MRI.
The Role of this compound
When this compound is introduced into the body, the paramagnetic Gd³⁺ ions create fluctuating local magnetic fields.[9] These fields provide an additional and highly efficient mechanism for the surrounding water protons to exchange energy with their environment, a process that significantly shortens their T1 relaxation time.[1] This T1 shortening leads to a stronger signal on T1-weighted images, making the tissues where the contrast agent has accumulated appear brighter.[4]
This compound also shortens the T2 relaxation time, but at the clinically used concentrations, the effect on T1 is more pronounced.[10] The overall observed relaxation rates (R1 = 1/T1 and R2 = 1/T2) are linearly proportional to the concentration of the contrast agent.[10]
The following diagram illustrates the mechanism of action of this compound at a molecular level.
Pharmacokinetics
Following intravenous administration, the meglumine salt dissociates completely from the gadopentetate complex.[9][11] The Gd-DTPA complex is a hydrophilic, extracellular fluid agent and does not cross the intact blood-brain barrier.[7] Therefore, in the central nervous system, enhancement is observed only in regions with abnormal vascularity or a disrupted blood-brain barrier.[11]
The pharmacokinetics of gadopentetate dimeglumine follows a two-compartment open model.[9][12] It has a distribution half-life of approximately 0.2 hours and an elimination half-life of about 1.6 hours in subjects with normal renal function.[9] The agent is excreted unchanged, almost exclusively via the kidneys through glomerular filtration.[7][9] Approximately 83% of the dose is excreted in the urine within 6 hours, and over 91% within 24 hours.[9][11]
| Pharmacokinetic Parameter | Value (Mean ± SD) | Reference |
| Distribution Half-life | 0.2 ± 0.13 hours | [9] |
| Elimination Half-life | 1.6 ± 0.13 hours | [9] |
| Renal Clearance | 1.76 ± 0.39 mL/min/kg | [9] |
| Plasma Clearance | 1.94 ± 0.28 mL/min/kg | [11] |
| Volume of Distribution | 266 ± 43 mL/kg | [11] |
| Urinary Excretion (6 hours) | 83 ± 14% | [9] |
| Urinary Excretion (24 hours) | 91 ± 13% | [9] |
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults.
Quantitative Data: Relaxivity
The efficacy of a contrast agent is quantified by its relaxivity (r1 and r2), which is the change in the relaxation rate of the solvent protons per unit concentration of the contrast agent, typically measured in units of s⁻¹mM⁻¹.
| Magnetic Field Strength (T) | Medium | r1 (s⁻¹mM⁻¹) | r2 (s⁻¹mM⁻¹) | Reference |
| 0.2 | Human Blood Plasma | 4.8 ± 0.1 | 6.2 ± 0.2 | [1] |
| 1.0 | Not Specified | 3.4 | 3.8 | [13] |
| 1.5 | Human Blood Plasma | 4.0 ± 0.1 | 5.3 ± 0.2 | [1] |
| 1.5 | Human Whole Blood | 4.3 ± 0.4 | Not Reported | [14] |
| 1.5 | Water | 4.79 | 5.14 | [15] |
| 3.0 | Human Blood Plasma | 3.4 ± 0.1 | 5.2 ± 0.2 | [1] |
| 3.0 | Human Whole Blood | 3.8 ± 0.2 | Not Reported | [14] |
| 3.0 | Water | 4.50 | 5.09 | [15] |
| 7.0 | Human Whole Blood | 3.1 ± 0.4 | Not Reported | [14] |
Table 2: r1 and r2 Relaxivity of this compound in Various Media and at Different Magnetic Field Strengths.
Experimental Protocols for Relaxivity Measurement
The determination of r1 and r2 relaxivities is crucial for characterizing the efficacy of a contrast agent. Below are detailed methodologies for key experiments.
Phantom Preparation
-
Stock Solution Preparation: A high-concentration stock solution of this compound is prepared in the desired medium (e.g., deionized water, human blood plasma, or a serum substitute).
-
Serial Dilutions: The stock solution is serially diluted to create a series of phantoms with varying concentrations of the contrast agent. Typically, at least five different concentrations are prepared to ensure a robust linear regression analysis.
-
Phantom Assembly: The solutions are placed in NMR tubes or other suitable containers and arranged in a phantom holder. A control sample containing only the medium without the contrast agent is included to measure the baseline relaxation times.
-
Temperature Control: The phantom is allowed to equilibrate to the desired temperature (typically 37°C for physiological relevance) before and during the MRI scan.
MRI Acquisition
-
T1 Measurement (Inversion Recovery):
-
Pulse Sequence: An inversion recovery (IR) sequence is the gold standard for accurate T1 measurements.[3][11] This sequence consists of a 180° inversion pulse followed by a variable inversion time (TI) and then a 90° excitation pulse.
-
Parameters: A series of images are acquired with different TI values, ranging from very short to long enough to allow for full recovery of the longitudinal magnetization. The repetition time (TR) should be at least five times the longest expected T1 to ensure complete relaxation between inversions.
-
-
T2 Measurement (Carr-Purcell-Meiboom-Gill - CPMG):
-
Pulse Sequence: A multi-echo spin-echo sequence, such as the Carr-Purcell-Meiboom-Gill (CPMG) sequence, is used to measure T2.[9][12] This sequence uses a series of 180° refocusing pulses to mitigate the effects of magnetic field inhomogeneities.
-
Parameters: A series of echoes are acquired at different echo times (TE). The signal intensity decay across the echoes is then used to calculate T2.
-
Data Analysis
-
Region of Interest (ROI) Analysis: ROIs are drawn on the images for each phantom concentration and the mean signal intensity is measured.
-
T1 and T2 Calculation:
-
For T1, the signal intensity data from the inversion recovery sequence is fitted to the equation: SI(TI) = S₀ |1 - 2 * exp(-TI / T1)|
-
For T2, the signal intensity data from the CPMG sequence is fitted to a mono-exponential decay function: SI(TE) = S₀ * exp(-TE / T2)
-
-
Relaxivity Calculation:
-
The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are calculated for each concentration.
-
The relaxation rates are then plotted against the concentration of the contrast agent.
-
The slope of the linear regression of this plot gives the relaxivity (r1 or r2).[10]
-
The following diagram outlines a typical experimental workflow for determining the relaxivity of this compound.
Conclusion
This compound operates through a well-understood mechanism of action centered on the paramagnetic properties of the gadolinium ion. By shortening the T1 and T2 relaxation times of water protons, it provides significant contrast enhancement in MRI, aiding in the diagnosis and characterization of a wide range of pathologies. A thorough understanding of its physicochemical properties, pharmacokinetics, and relaxivity is essential for its effective and safe use in clinical and research settings. The standardized experimental protocols for its characterization ensure the reliable and reproducible assessment of its efficacy as a contrast agent. As MRI technology continues to evolve, the fundamental principles governing the action of this compound remain a critical area of knowledge for professionals in the field of medical imaging and drug development.
References
- 1. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized clinical T2 relaxometry with a standard CPMG sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Utilizing T1- and T2-Specific Contrast Agents as “Two Colors” MRI Correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CPMG EXPERIMENT [imserc.northwestern.edu]
- 10. High relaxivity MRI contrast agents part 1: Impact of single donor atom substitution on relaxivity of serum albumin-bound gadolinium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. NMR | T2 Relaxation Measurements | Chemical Research Support [weizmann.ac.il]
- 13. T1 measurement by inversion recovery - NMR Wiki [nmrwiki.org]
- 14. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancement Effects and Relaxivities of Gadolinium-DTPA at 1.5 versus 3 Tesla: A Phantom Study [jstage.jst.go.jp]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical and Physical Properties of Gadopentetate Monomeglumine
Introduction
This compound, a gadolinium-based contrast agent (GBCA), has been a significant tool in the field of magnetic resonance imaging (MRI). Its primary function is to enhance the visibility of internal body structures, aiding in the diagnosis and monitoring of various pathologies. This is achieved through the paramagnetic properties of the gadolinium (Gd³⁺) ion, which is tightly chelated to diethylenetriaminepentaacetic acid (DTPA) to mitigate its inherent toxicity.[1][2] The complex is formulated as a salt with the amino sugar meglumine (B1676163) to improve its solubility and physiological tolerance.[3]
This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and biomedical imaging. The following sections will delve into its quantitative properties, the experimental protocols for their determination, and visual representations of its mechanism of action and relevant workflows.
Chemical and Physical Properties
The chemical and physical characteristics of this compound are fundamental to its function as an effective and safe MRI contrast agent. These properties dictate its behavior in vitro and in vivo, influencing its relaxivity, biodistribution, and excretion.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Meglumine gadopentate, Gadolinium DTPA-monomeglumine |
| CAS Number | 92923-57-4 |
| Molecular Formula | C₁₄H₂₀GdN₃O₁₀·C₇H₁₇NO₅ |
| Molecular Weight | 742.79 g/mol |
| Chemical Structure | A complex of the gadolinium ion (Gd³⁺) with the chelating agent diethylenetriaminepentaacetic acid (DTPA), with one meglumine molecule as a counter-ion. |
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for formulation development, understanding in vivo performance, and ensuring product quality.
| Property | Value | Conditions |
| Appearance | Clear, colorless to slightly yellow aqueous solution | - |
| Solubility | Freely soluble in water | - |
| pH of Solution for Injection | 6.5 - 8.0 | - |
| Viscosity | 4.9 cP | at 20°C |
| 2.9 cP | at 37°C | |
| Osmolality | 1,960 mOsm/kg water | at 37°C |
| Partition Coefficient (log P) | -5.4 | at 25°C and pH 7 |
| Longitudinal Relaxivity (r₁) | 4.3 ± 0.4 s⁻¹·mM⁻¹ | in human whole blood at 1.5 T and 37°C |
| 3.8 ± 0.2 s⁻¹·mM⁻¹ | in human whole blood at 3 T and 37°C | |
| 3.1 ± 0.4 s⁻¹·mM⁻¹ | in human whole blood at 7 T and 37°C | |
| Transverse Relaxivity (r₂) | 4.6 ± 0.8 L/(mmol·sec) | in plasma at 1.5 T and 37°C |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.
Determination of Relaxivity (r₁ and r₂)
The relaxivity of a contrast agent is a measure of its ability to increase the relaxation rates of water protons and is a primary indicator of its efficacy.
Principle: The longitudinal (r₁) and transverse (r₂) relaxivities are determined by measuring the T₁ and T₂ relaxation times of solutions containing varying concentrations of the contrast agent. The relaxivity is the slope of the linear relationship between the relaxation rate (1/T₁ or 1/T₂) and the concentration of the contrast agent.[4]
Methodology:
-
Sample Preparation: A series of dilutions of this compound are prepared in a relevant medium, such as human plasma or a buffer solution (e.g., HEPES), to cover a clinically relevant concentration range (e.g., 0 to 1 mM).[5] A blank sample (no contrast agent) is also prepared.
-
Temperature Control: Samples are equilibrated to a physiological temperature, typically 37°C, for a minimum of 20 minutes before measurement.[5]
-
T₁ Measurement: The longitudinal relaxation time (T₁) is measured using an inversion recovery pulse sequence on an MRI scanner or a relaxometer.[5][6] A range of inversion times (TI) is used to accurately map the recovery of longitudinal magnetization.
-
T₂ Measurement: The transverse relaxation time (T₂) is measured using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.[5] A series of echoes are collected to map the decay of transverse magnetization.
-
Data Analysis:
Viscosity Measurement
Viscosity is a critical parameter for injectable pharmaceuticals, affecting the ease of administration and patient comfort.
Principle: A rotational viscometer is used to measure the torque required to rotate a spindle immersed in the sample at a constant speed. This torque is proportional to the viscosity of the fluid.[8]
Methodology:
-
Instrument Calibration: The rotational viscometer is calibrated using a standard fluid with a known viscosity.[9]
-
Sample Preparation: The this compound solution is brought to the desired temperature (e.g., 20°C and 37°C) as viscosity is temperature-dependent.[9]
-
Measurement:
-
The appropriate spindle and speed are selected based on the expected viscosity of the sample.[9]
-
The spindle is immersed in the sample to the recommended depth.[9]
-
The viscometer is started, and the spindle rotates at a constant speed.
-
The stable viscosity reading is recorded from the instrument's display.[9]
-
Multiple readings are taken and averaged to ensure accuracy.
-
Osmolality Determination
Osmolality is a measure of the solute concentration of a solution and is important for ensuring the physiological compatibility of injectable drugs.
Principle: The freezing point depression method is commonly used. The osmolality of a solution is directly proportional to the depression of its freezing point compared to the pure solvent.[10]
Methodology:
-
Instrument Calibration: The osmometer is calibrated using standard solutions of known osmolality.[11]
-
Sample Preparation: A small, precise volume of the this compound solution is placed in the sample tube of the osmometer.
-
Measurement:
-
The sample is supercooled in the osmometer's cooling chamber to a temperature below its freezing point.[12]
-
Crystallization is induced by mechanical vibration.[12]
-
The heat of fusion released during crystallization raises the sample's temperature to its freezing point, which is detected by a thermistor.[12]
-
The instrument calculates and displays the osmolality based on the measured freezing point depression.[13]
-
Partition Coefficient (log P) Determination
The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity, which influences its biodistribution and potential to cross biological membranes.
Principle: The shake-flask method is a classic technique for determining log P. It involves partitioning the compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase.[14][15]
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water (or a buffer of a specific pH, e.g., 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.
-
Equilibration: The flask is shaken for a sufficient time to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[15]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The log P is the base-10 logarithm of P.[14]
Visualizations: Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key processes related to the function and analysis of this compound.
Caption: Mechanism of T1 relaxation enhancement.
Caption: Workflow for relaxivity measurement.
References
- 1. What is the mechanism of Gadopentetate Dimeglumine? [synapse.patsnap.com]
- 2. Gadopentetate (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 3. Gadopentetic acid - Wikipedia [en.wikipedia.org]
- 4. mriquestions.com [mriquestions.com]
- 5. High relaxivity MRI contrast agents part 2: Optimization of inner- and second-sphere relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Utilizing T1- and T2-Specific Contrast Agents as “Two Colors” MRI Correlation [mdpi.com]
- 8. Application of Rotational Viscometer in viscosity test of oral solution [en1.nbchao.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Khan Academy [khanacademy.org]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. wwwn.cdc.gov [wwwn.cdc.gov]
- 13. theosmolalitylab.com [theosmolalitylab.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Paramagnetic Properties of Gadopentetate Monomeglumine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the paramagnetic properties of gadopentetate monomeglumine, a widely utilized gadolinium-based contrast agent in magnetic resonance imaging (MRI). The document details the fundamental principles of its mechanism of action, presents key quantitative magnetic data, outlines experimental protocols for its characterization, and provides visual representations of the underlying processes.
Introduction to this compound and its Paramagnetic Core
This compound, also known as Gadopentetate Dimeglumine or Gd-DTPA, is a paramagnetic contrast agent employed to enhance the quality of MRI images. Its efficacy is rooted in the paramagnetic nature of the gadolinium (III) ion (Gd³⁺) at its core.[1][2] The Gd³⁺ ion possesses seven unpaired electrons in its 4f shell, which results in a large magnetic moment.[1] When placed in an external magnetic field, such as that of an MRI scanner, these unpaired electrons align with the field, augmenting the local magnetic field.[1][3] This localized magnetic field enhancement is the cornerstone of its function as a contrast agent.
To mitigate the inherent toxicity of the free Gd³⁺ ion, it is tightly chelated by the ligand diethylenetriaminepentaacetic acid (DTPA).[1] This stable complex prevents the release of free gadolinium into the body while preserving its paramagnetic properties.[1] The monomeglumine salt is added to increase the solubility of the compound.[1]
Mechanism of Paramagnetic Contrast Enhancement
The primary mechanism by which this compound enhances MRI contrast is through the shortening of the longitudinal (T1) and transverse (T2) relaxation times of water protons in its vicinity.[4][5][6] In biological tissues, different environments have distinct T1 and T2 relaxation times, which is a source of intrinsic MRI contrast. This compound introduces a powerful new relaxation pathway, significantly altering these times in tissues where it accumulates.
The relaxation rates (R1 = 1/T1 and R2 = 1/T2) of water protons are linearly dependent on the concentration of the contrast agent:
-
R1_observed = R1_native + r1 * [Gd]
-
R2_observed = R2_native + r2 * [Gd]
Where r1 and r2 are the longitudinal and transverse relaxivities, respectively, which are characteristic measures of the efficiency of a contrast agent.[4] At typical clinical doses, the effect on T1 relaxation is predominant, leading to a brighter signal on T1-weighted images.[5][6]
The interaction between the Gd³⁺ ion and surrounding water molecules, which leads to this relaxation enhancement, occurs through two primary mechanisms: inner-sphere and outer-sphere relaxation.[1]
Inner-Sphere Relaxation
Inner-sphere relaxation involves the direct, albeit transient, binding of a single water molecule to one of the nine coordination sites of the Gd³⁺ ion.[1] This close interaction (mean distance of ~0.25 nm) allows for a very efficient transfer of magnetic influence from the gadolinium ion to the water proton, drastically shortening its relaxation time.[1] This highly relaxed water molecule then rapidly exchanges with bulk water molecules, effectively transferring this relaxation enhancement to a larger population of protons.[1] The Solomon-Bloembergen-Morgan (SBM) theory provides the theoretical framework for this interaction.[1][3][7][8]
Outer-Sphere Relaxation
Outer-sphere relaxation affects water molecules that do not directly bind to the Gd³⁺ ion but come into close proximity with the chelate.[1] These water molecules experience the fluctuating magnetic field generated by the gadolinium ion as they diffuse near the complex. While the effect on any individual outer-sphere water molecule is less potent than that of the inner-sphere mechanism, the sheer number of water molecules in the outer sphere contributes significantly to the overall observed relaxivity.[1]
Quantitative Magnetic Properties
The efficacy of a paramagnetic contrast agent is quantified by its relaxivity (r1 and r2) and its magnetic susceptibility. These values are dependent on factors such as the magnetic field strength and the medium in which they are measured.
| Magnetic Property | Value | Magnetic Field Strength | Medium | Temperature |
| Longitudinal Relaxivity (r1) | 4.10 ± 0.19 mM⁻¹s⁻¹ | 1.5 T | Human Blood Plasma | 37°C[9][10] |
| 3.8 mM⁻¹s⁻¹ | 3.0 T | Human Blood Plasma | 37°C[9][10] | |
| Transverse Relaxivity (r2) | 5.20 ± 0.20 mM⁻¹s⁻¹ | 1.5 T | Human Blood Plasma | 37°C[9][10] |
| 5.0 mM⁻¹s⁻¹ | 3.0 T | Human Blood Plasma | 37°C[9][10] | |
| Magnetic Susceptibility Shift (Δχ) | 0.32 ppm/mM | Not specified | Aqueous Solution | Not specified[11] |
Experimental Protocols
Measurement of T1 and T2 Relaxivity
Objective: To determine the longitudinal (r1) and transverse (r2) relaxivities of this compound.
Methodology:
-
Phantom Preparation:
-
Prepare a series of phantoms containing this compound at varying concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM) in a biologically relevant medium such as human blood plasma.[10][12]
-
Include a phantom of the medium without the contrast agent to measure the native relaxation times (T1_native, T2_native).
-
Place the phantoms in a temperature-controlled environment, typically maintained at 37°C.[9]
-
-
MRI Data Acquisition:
-
Place the phantom array within the MRI scanner.
-
For T1 Measurement: Employ an inversion recovery (IR) pulse sequence. Acquire a series of images at different inversion times (TI) for each phantom.[13][14]
-
For T2 Measurement: Utilize a multi-echo spin-echo (SE) pulse sequence. Acquire a series of images at different echo times (TE) for each phantom.[13]
-
-
Data Analysis:
-
For each phantom, measure the signal intensity from a region of interest (ROI) in the acquired images.
-
T1 Calculation: For each concentration, fit the signal intensity versus TI data to the inversion recovery signal equation to determine the T1 relaxation time.
-
T2 Calculation: For each concentration, fit the signal intensity versus TE data to a mono-exponential decay function to determine the T2 relaxation time.
-
Relaxivity Calculation:
-
Calculate the relaxation rates (R1 = 1/T1 and R2 = 1/T2) for each concentration.
-
Plot the relaxation rates (R1 and R2) as a function of the this compound concentration.
-
The slope of the linear fit of the R1 vs. concentration plot yields the longitudinal relaxivity (r1).[4]
-
The slope of the linear fit of the R2 vs. concentration plot yields the transverse relaxivity (r2).[4]
-
-
Measurement of Magnetic Susceptibility (Evans Method)
Objective: To determine the magnetic susceptibility of a this compound solution.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., deuterated water) at a known concentration.
-
Prepare a reference solution containing the same solvent and an inert reference compound (e.g., TMS).
-
Place the paramagnetic solution in a small, sealed capillary tube.
-
Place the capillary tube inside a standard NMR tube containing the reference solution.[15][16]
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the prepared sample.[15]
-
-
Data Analysis:
-
Measure the chemical shift difference (Δδ) between the signal of the reference compound inside the capillary (in the presence of the paramagnetic substance) and the signal of the reference compound outside the capillary.[15]
-
The magnetic susceptibility can be calculated from this chemical shift difference using the appropriate formula for the Evans method, which takes into account the shape factor of the sample container.[15][16]
-
Visualizations
Caption: Mechanism of paramagnetic relaxation enhancement by this compound.
Caption: Experimental workflow for the determination of r1 and r2 relaxivity.
References
- 1. "Basic MR Relaxation Mechanisms & Contrast Agent Design" - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of molecular parameters and increasing magnetic field strength on relaxivity of gadolinium- and manganese-based T1 contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. mriquestions.com [mriquestions.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. web.stanford.edu [web.stanford.edu]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The magnetic susceptibility effect of gadolinium-based contrast agents on PRFS-based MR thermometry during thermal interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. University of Ottawa NMR Facility Blog: NMR to Determine Paramagnetic Susceptibilities [u-of-o-nmr-facility.blogspot.com]
- 16. chem.libretexts.org [chem.libretexts.org]
The Journey of a Contrast Agent: An In-depth Guide to the Pharmacokinetics and Biodistribution of Gadopentetate Dimeglumine
For Researchers, Scientists, and Drug Development Professionals
Gadopentetate dimeglumine, marketed under trade names such as Magnevist®, is a gadolinium-based contrast agent (GBCA) that has been a cornerstone in magnetic resonance imaging (MRI) for decades.[1][2] As a linear, ionic GBCA, its primary function is to enhance the visibility of internal body structures by shortening the T1 relaxation time of nearby water protons.[1][3] Understanding its behavior within the body—its pharmacokinetics and biodistribution—is critical for its safe and effective use, particularly in drug development and clinical research. This technical guide provides a comprehensive overview of the core pharmacokinetic principles, distribution patterns, and underlying experimental methodologies associated with gadopentetate dimeglumine.
Pharmacokinetics: Modeling the Agent's Path
The pharmacokinetics of intravenously administered gadopentetate dimeglumine in individuals with normal renal function are well-described by a two-compartment open model.[4][5][6][7] Following injection, the dimeglumine salt completely dissociates from the gadopentetate complex.[4][5] The agent is not metabolized or broken down in the body.[3][4][5]
Distribution
Upon entering the bloodstream, the highly hydrophilic gadopentetate complex rapidly distributes from the central plasma compartment into the extracellular fluid space.[1][3][7] Its volume of distribution is approximately 266 ± 43 mL/kg, which is consistent with the volume of extracellular water.[4][5][8] Gadopentetate dimeglumine does not cross the intact blood-brain barrier, a key property that allows it to highlight areas where this barrier is compromised, such as in tumors or abscesses.[1][4][5] While it is widely assumed that GBCAs like gadopentetate do not bind to proteins, some studies have shown evidence of weak, fractional protein binding, which can influence its relaxivity in plasma.[9][10]
Elimination
Elimination of gadopentetate is almost exclusively renal.[4][11] The agent is cleared from the body through glomerular filtration without undergoing tubular reabsorption or secretion.[3][5] This is evidenced by the nearly identical renal and plasma clearance rates.[4][5][8] In healthy individuals, excretion is rapid, with approximately 83% of the dose eliminated in the urine within 6 hours and over 91% within 24 hours.[3][4][5] Fecal excretion is negligible, accounting for less than 0.1% of the administered dose.[3][7]
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of gadopentetate dimeglumine in different populations.
Table 1: Pharmacokinetic Parameters in Healthy Adult Subjects (0.1 mmol/kg Dose)
| Parameter | Value (Mean ± SD) | Reference |
| Distribution Half-Life (t½α) | 0.2 ± 0.13 hours | [4][5][6][8] |
| Elimination Half-Life (t½β) | 1.6 ± 0.13 hours | [4][5][6][8] |
| Volume of Distribution (Vd) | 266 ± 43 mL/kg | [4][5] |
| Plasma Clearance (CLp) | 1.94 ± 0.28 mL/min/kg | [4][5][8] |
| Renal Clearance (CLr) | 1.76 ± 0.39 mL/min/kg | [4][5][8] |
Table 2: Elimination Half-Life in Patients with Renal Impairment
| Renal Function Status | Creatinine Clearance (CLcr) | Elimination Half-Life (Mean ± SD) | Reference |
| Mild Impairment | 60 to < 90 mL/min | 2.6 ± 1.2 hours | [4][6] |
| Moderate Impairment | 30 to < 60 mL/min | 4.2 ± 2.0 hours | [4][6] |
| Severe Impairment | < 30 mL/min | 10.8 ± 6.9 hours | [4][6] |
Biodistribution: Where the Agent Goes
The biodistribution of gadopentetate dimeglumine is intrinsically linked to its pharmacokinetic profile. As an extracellular fluid agent, its distribution is generally limited to the blood and interstitial spaces.[12]
Organ and Tissue Distribution
After intravenous injection, gadopentetate dimeglumine is transiently present in highly vascularized tissues and the primary excretory organs, the kidneys.[12] It does not accumulate in specific tissues in healthy individuals and is rapidly cleared.[12] However, long-term studies in animal models have suggested that linear GBCAs, including gadopentetate, may lead to higher residual gadolinium concentrations in tissues like the liver and bone (femur) over extended periods compared to macrocyclic agents, suggesting some in-vivo dissociation.[13][14] In cases of a compromised blood-brain barrier, it can accumulate in intracranial lesions.[4]
Gadolinium Deposition
In patients with severely impaired renal function, the prolonged elimination half-life increases the risk of the gadolinium ion dissociating from its chelate.[12] This has been linked to gadolinium deposition in various tissues, including the skin, internal organs, and brain.[12][15] This phenomenon is the basis for the association between certain GBCAs, including gadopentetate dimeglumine, and the development of Nephrogenic Systemic Fibrosis (NSF) in at-risk patients.[3][12]
Experimental Protocols & Methodologies
The characterization of gadopentetate dimeglumine's pharmacokinetics and biodistribution relies on well-defined experimental protocols.
Protocol: Human Pharmacokinetic Analysis
A typical clinical study to determine the pharmacokinetics of gadopentetate dimeglumine involves the following steps:
-
Subject Recruitment: Healthy volunteers or patients with varying degrees of renal function are enrolled after providing informed consent.
-
Baseline Sampling: Pre-dose blood and urine samples are collected.
-
Drug Administration: A standardized dose, typically 0.1 mmol/kg body weight, of gadopentetate dimeglumine is administered as an intravenous bolus injection.[16]
-
Serial Sampling: Blood samples are collected at predetermined time points post-injection (e.g., 3, 5, 15, 30 minutes; 1, 2, 4, 6, 12, 24 hours). Urine is collected quantitatively over specific intervals (e.g., 0-6h, 6-12h, 12-24h).[3][7]
-
Sample Analysis: The concentration of gadolinium in plasma and urine is quantified using methods such as High-Performance Liquid Chromatography (HPLC), X-ray fluorescence, or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7][17]
-
Pharmacokinetic Modeling: The resulting concentration-time data are fitted to a two-compartment open model to calculate key parameters such as half-life, clearance, and volume of distribution.[6][7]
Protocol: Animal Biodistribution Studies
Biodistribution studies are essential for understanding tissue-specific accumulation and are typically performed in animal models like mice or rats.
-
Agent Preparation: Gadopentetate dimeglumine is labeled with a radioactive isotope, such as Gadolinium-153 (¹⁵³Gd), to facilitate tracking.[13]
-
Animal Dosing: A defined dose of the radiolabeled agent is administered intravenously to the animals.[13]
-
Time-Point Sacrifice: At various time points after administration (e.g., 2 hours, 2 days, 7 days, 14 days), groups of animals are euthanized.[13][18]
-
Tissue Harvesting: Key organs and tissues (e.g., liver, kidney, spleen, bone, muscle, brain, blood) are harvested, weighed, and prepared for analysis.[13][18]
-
Radioactivity Measurement: The amount of ¹⁵³Gd in each tissue sample is measured using a gamma counter.
-
Data Expression: Tissue concentrations are typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).[18]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in the study of gadopentetate dimeglumine.
References
- 1. What is the mechanism of Gadopentetate Dimeglumine? [synapse.patsnap.com]
- 2. Gadolinium: pharmacokinetics and toxicity in humans and laboratory animals following contrast agent administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Gadopentetate Dimeglumine | C28H54GdN5O20 | CID 55466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. physiologicalchemistryandphysics.com [physiologicalchemistryandphysics.com]
- 8. Magnevist (Gadopentetate Dimeglumine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Evidence for weak protein binding of commercial extracellular gadolinium contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. radiopaedia.org [radiopaedia.org]
- 12. Biodistribution of gadolinium-based contrast agents, including gadolinium deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodistribution of radiolabeled, formulated gadopentetate, gadoteridol, gadoterate, and gadodiamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsna.org [pubs.rsna.org]
- 15. Gadolinium Deposition in Brain: Current Scientific Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. Pharmacokinetics and tissue distribution in animals of gadobenate ion, the magnetic resonance imaging contrast enhancing component of gadobenate dimeglumine 0.5 M solution for injection (MultiHance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and Magnetic Resonance Imaging of Biodegradable Macromolecular Blood-Pool Contrast Agent PG-Gd in Non-Human Primates: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Relaxivity of Gadopentetate Monomeglumine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadopentetate monomeglumine, a widely utilized gadolinium-based contrast agent (GBCA) in magnetic resonance imaging (MRI), plays a pivotal role in enhancing the visualization of tissues and pathologies. Its efficacy is fundamentally linked to its relaxivity, the measure of its ability to increase the relaxation rates of water protons in its vicinity. This technical guide provides an in-depth exploration of the core principles governing the relaxivity of this compound, offering a comprehensive resource for researchers, scientists, and professionals engaged in drug development. This document delves into the theoretical underpinnings, experimental methodologies for characterization, and the key physicochemical factors that modulate its performance.
Core Principles of Relaxivity
The contrast-enhancing properties of this compound stem from the paramagnetic nature of the gadolinium (III) ion (Gd³⁺). With its seven unpaired electrons, Gd³⁺ creates a fluctuating local magnetic field that significantly accelerates the relaxation of nearby water protons, primarily through dipole-dipole interactions.[1][2] This enhancement of relaxation rates, quantified as relaxivity (r), is the cornerstone of its application in MRI.
The theoretical framework for understanding this phenomenon is the Solomon-Bloembergen-Morgan (SBM) theory.[3][4][5] According to this theory, the overall relaxivity is a composite of two primary contributions: inner-sphere and outer-sphere relaxation.[1][6]
-
Inner-Sphere Relaxation: This mechanism involves a direct, albeit transient, bond between a water molecule and the Gd³⁺ ion within the chelate complex.[1][6][7] The efficiency of this process is governed by several key parameters, including the number of inner-sphere water molecules (q), the rotational correlation time (τR) of the Gd³⁺-water proton vector, and the residence lifetime (τm) of the water molecule in the inner sphere.[3][5] For this compound, the hydration number (q) is one.[6][7]
-
Outer-Sphere Relaxation: This contribution arises from the diffusion of water molecules in the bulk solvent that pass near the paramagnetic center without directly binding to it.[1][6] The fluctuating magnetic field of the Gd³⁺ ion still influences these diffusing water molecules, contributing to the overall relaxation enhancement.
For many gadolinium-based contrast agents, including this compound, it is generally considered that inner-sphere and outer-sphere contributions to the total relaxivity are roughly equal at clinically relevant magnetic field strengths.[1]
Quantitative Relaxivity Data
The longitudinal (r1) and transverse (r2) relaxivities of this compound are crucial parameters that vary with the magnetic field strength and the surrounding medium. The following tables summarize key quantitative data compiled from the literature.
| Magnetic Field Strength (Tesla) | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | Medium | Reference |
| 1.0 | 3.4 | 3.8 | Not Specified | [8] |
| 1.5 | 3.9 - 4.3 | Not Specified | Not Specified | [9] |
| 1.5 | 4.1 ± 0.2 | 4.6 ± 0.8 | Plasma (37°C) | [10] |
| 0.2 | 4.8 | 6.2 | Human Blood Plasma | [11][12] |
| 1.5 | 4.0 | 3.4 | Human Blood Plasma | [11][12] |
| 3.0 | 3.4 | 3.3 | Human Blood Plasma | [11][12] |
Table 1: Relaxivity of this compound at Various Magnetic Field Strengths.
| Factor | Effect on Relaxivity | Notes |
| Magnetic Field Strength | r1 generally decreases with increasing field strength.[11][12][13][14] | The decrease is more pronounced at lower field strengths.[15] |
| Concentration | For this compound, a linear relationship between relaxation rates (R1 and R2) and concentration is generally observed.[11][12] | This allows for the calculation of relaxivity from the slope of the relaxation rate versus concentration plot.[16] |
| Temperature | Relaxivity is temperature-dependent.[17] | The specific nature of this dependence can be complex. |
| Protein Binding | Weak or no significant protein binding for this compound. | Contrast agents with higher protein binding can exhibit increased relaxivity due to a longer rotational correlation time.[6] |
Table 2: Factors Influencing the Relaxivity of this compound.
Experimental Protocols for Relaxivity Measurement
The determination of r1 and r2 relaxivities is a critical step in the characterization of any contrast agent. This is typically achieved by measuring the T1 and T2 relaxation times of aqueous solutions containing varying concentrations of the agent using Nuclear Magnetic Resonance (NMR) spectroscopy or MRI.[16][18]
Sample Preparation
-
Stock Solution: Prepare a concentrated stock solution of this compound of known concentration in the desired solvent (e.g., deionized water, phosphate-buffered saline, or plasma).
-
Serial Dilutions: Create a series of dilutions from the stock solution to obtain a range of concentrations. A typical range for relaxivity measurements is from 0.1 mM to 1.0 mM.[16]
-
Blank Sample: Prepare a sample of the solvent without the contrast agent to measure the background relaxation times (T1,dia and T2,dia).
-
Temperature Control: Ensure all samples are equilibrated to the desired temperature (e.g., 37°C for physiological relevance) before and during the measurement.
T1 Relaxivity Measurement (Inversion Recovery)
The longitudinal relaxation time (T1) is most accurately measured using the inversion recovery pulse sequence.
-
Pulse Sequence: The fundamental sequence is a 180° inversion pulse followed by a variable delay (inversion time, TI) and then a 90° excitation pulse to read the signal.
-
Data Acquisition: Acquire a series of spectra or images, each with a different TI value. The TI values should be chosen to adequately sample the recovery of the longitudinal magnetization, typically ranging from very short (near zero) to several times the expected T1.
-
Data Analysis:
-
Measure the signal intensity (S) for each TI.
-
Fit the signal intensity data to the following three-parameter exponential recovery equation: S(TI) = S₀ |1 - 2 * exp(-TI / T1)|
-
This fitting will yield the T1 value for each concentration.
-
-
Relaxivity Calculation:
-
Calculate the longitudinal relaxation rate (R1) for each sample: R1 = 1 / T1.
-
Plot R1 versus the concentration of this compound.
-
The slope of the resulting linear fit is the r1 relaxivity in units of mM⁻¹s⁻¹.[16]
-
T2 Relaxivity Measurement (Spin-Echo)
The transverse relaxation time (T2) is typically measured using a spin-echo pulse sequence, often in a multi-echo format (e.g., Carr-Purcell-Meiboom-Gill - CPMG).
-
Pulse Sequence: The basic spin-echo sequence consists of a 90° excitation pulse followed by a 180° refocusing pulse at a time TE/2, which generates an echo at time TE. A multi-echo sequence uses a train of 180° pulses to generate multiple echoes.[18]
-
Data Acquisition: Acquire a series of echoes at different echo times (TE).
-
Data Analysis:
-
Measure the signal intensity of each echo.
-
Fit the signal intensity data to a single exponential decay function: S(TE) = S₀ * exp(-TE / T2)
-
This fitting will yield the T2 value for each concentration.
-
-
Relaxivity Calculation:
-
Calculate the transverse relaxation rate (R2) for each sample: R2 = 1 / T2.
-
Plot R2 versus the concentration of this compound.
-
The slope of the resulting linear fit is the r2 relaxivity in units of mM⁻¹s⁻¹.[16]
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Inner-sphere vs. Outer-sphere relaxation mechanisms.
Caption: Experimental workflow for relaxivity measurement.
Conclusion
A thorough understanding of the relaxivity of this compound is essential for its effective and safe use in clinical and research settings. This technical guide has provided a detailed overview of the fundamental principles, quantitative data, and experimental methodologies related to its relaxivity. By leveraging the theoretical framework of the Solomon-Bloembergen-Morgan theory and employing robust experimental techniques, researchers and drug development professionals can accurately characterize and optimize the performance of this and other gadolinium-based contrast agents. The continued investigation into the factors influencing relaxivity will undoubtedly pave the way for the development of next-generation contrast agents with enhanced efficacy and safety profiles.
References
- 1. Quantification of T1, T2 relaxation times from magnetic resonance fingerprinting radially undersampled data using analytical transformations. | Semantic Scholar [semanticscholar.org]
- 2. MRI Physics: MRI Pulse Sequences - XRayPhysics [xrayphysics.com]
- 3. nmr.tamu.edu [nmr.tamu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Influence of molecular parameters and increasing magnetic field strength on relaxivity of gadolinium- and manganese-based T1 contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.carleton.edu [cdn.carleton.edu]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. zora.uzh.ch [zora.uzh.ch]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. d31kydh6n6r5j5.cloudfront.net [d31kydh6n6r5j5.cloudfront.net]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. researchgate.net [researchgate.net]
- 14. mriquestions.com [mriquestions.com]
- 15. mdpi.com [mdpi.com]
- 16. mriquestions.com [mriquestions.com]
- 17. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. radiologycafe.com [radiologycafe.com]
The Role of Gadopentetate Monomeglumine in the Visualization of Abnormal Vascularity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadopentetate monomeglumine, a gadolinium-based contrast agent (GBCA), has been a cornerstone in magnetic resonance imaging (MRI) for decades. Its ability to enhance the visualization of lesions with abnormal vascularity has made it an invaluable tool in the diagnosis and monitoring of a wide range of pathologies, particularly in the central nervous system and other tissues. This technical guide provides an in-depth overview of the core principles of this compound's mechanism of action, its pharmacokinetic profile, and the experimental methodologies used to evaluate its efficacy in visualizing abnormal vascularity.
Mechanism of Action
This compound is a paramagnetic contrast agent.[1][2][3] The core of its function lies in the gadolinium ion (Gd³⁺), a rare earth metal with seven unpaired electrons, which gives it a strong paramagnetic effect.[4][5] In its free form, gadolinium is toxic. However, in this compound, the Gd³⁺ ion is tightly chelated by the ligand diethylenetriaminepentaacetic acid (DTPA), which is essential for preventing its toxic effects.[2] The dimeglumine salt is added to increase the solubility of the compound in water for intravenous administration.[2]
When placed in the strong magnetic field of an MRI scanner, the paramagnetic gadolinium ion creates a large local magnetic field. This field enhances the relaxation rates of surrounding water protons, primarily by shortening the T1 relaxation time.[2][4][5] Tissues with higher concentrations of the contrast agent will therefore appear brighter on T1-weighted MRI scans.[2]
In healthy tissues, this compound is confined to the intravascular space and the extracellular fluid compartment due to its hydrophilic nature and inability to cross intact cell membranes or the blood-brain barrier.[1] However, in areas of abnormal vascularity, such as in tumors, inflammation, or infection, the "leaky" nature of the new blood vessels and disruption of tight junctions (like the blood-brain barrier) allow the contrast agent to extravasate into the interstitial space.[2][4] This localized accumulation leads to a significant reduction in T1 relaxation time and, consequently, a marked increase in signal intensity on T1-weighted images, allowing for clear visualization of the pathology.[2]
Quantitative Data
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by a two-compartment open-model.[6][7][8] Upon intravenous injection, the meglumine (B1676163) salt dissociates, and the gadopentetate complex is distributed throughout the extracellular fluid.[6][8] It is not metabolized and is primarily excreted unchanged by the kidneys through glomerular filtration.[6][8]
| Parameter | Value (Mean ± SD) | Reference |
| Distribution Half-Life | 0.2 ± 0.13 hours | [6][7][8] |
| Elimination Half-Life | 1.6 ± 0.13 hours | [6][7][8] |
| Volume of Distribution | 266 ± 43 mL/kg | [6][8] |
| Renal Clearance | 1.76 ± 0.39 mL/min/kg | [6] |
| Plasma Clearance | 1.94 ± 0.28 mL/min/kg | [6] |
| Urinary Excretion (6 hours) | 83 ± 14% | [6][8] |
| Urinary Excretion (24 hours) | 91 ± 13% | [6][8] |
| Protein Binding | Not detectable in vitro | [8] |
Dosage and Administration
| Parameter | Recommendation | Reference |
| Recommended Dosage | 0.2 mL/kg (0.1 mmol/kg) | [3][9] |
| Administration | Intravenous bolus | [1] |
| Infusion Rate | Not to exceed 10 mL per 15 seconds | [9][10] |
| Post-injection Flush | 5 mL normal saline | [9] |
| Imaging Window | Within 1 hour of injection | [9] |
Clinical Efficacy in Lesion Visualization
| Study Population | Finding | Quantitative Result | Reference |
| Head and Neck Lesions (n=66) | Greater enhancement after Magnevist | 56/66 (85%) | [6] |
| Head and Neck Lesions (n=66) | Better lesion configuration/border delineation | 40/66 (61%) | [6] |
| Body Imaging (n=97) | Additional lesions identified after Magnevist | 22/97 (23%) | [6] |
| Extracranial Head and Neck Tumors (n=60) | Additional information from post-injection images | 38/60 (63%) | [11] |
Experimental Protocols
Preclinical Evaluation in Animal Models
Objective: To assess the pharmacokinetics, biodistribution, and contrast enhancement properties of this compound in animal models.
Methodology:
-
Animal Models: Healthy male Swiss mice (30-40 g) and other species such as rats, rabbits, dogs, and monkeys are commonly used.[12][13] For studies of abnormal vascularity, tumor-bearing animal models (e.g., with induced gliomas or breast cancer xenografts) are employed.
-
Contrast Agent Administration: this compound is administered intravenously, typically via a tail vein catheter, at a specific dose (e.g., 0.08 mmol Gd/kg body weight).[13]
-
Pharmacokinetic Analysis:
-
Blood samples are collected at predetermined time points post-injection (e.g., up to 168 hours).[13]
-
Gadolinium concentration in the plasma is measured using techniques like inductively coupled plasma mass spectrometry (ICP-MS) or high-performance liquid chromatography (HPLC).[12][13]
-
Pharmacokinetic parameters are then calculated using appropriate modeling software.
-
-
Biodistribution Studies:
-
Animals are euthanized at various time points after contrast administration (e.g., 2 hours, 2 days, 7 days).[13]
-
Organs of interest (e.g., heart, liver, spleen, kidney, muscle, tumor) are harvested, weighed, and their gadolinium content is measured.[13]
-
The uptake of gadolinium in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[13]
-
-
MRI Imaging:
-
Animals are anesthetized and placed in a small animal MRI scanner.
-
T1-weighted images are acquired before and at multiple time points after the administration of this compound.
-
Quantitative analysis of signal enhancement in the region of interest (e.g., tumor) is performed to assess the degree and dynamics of contrast enhancement.
-
Clinical Trial Protocol for Visualization of Intracranial Lesions
Objective: To evaluate the safety and efficacy of this compound for the visualization of lesions with abnormal vascularity in the brain.
Methodology:
-
Patient Population: Patients with suspected intracranial lesions based on clinical signs and symptoms. Inclusion and exclusion criteria are strictly followed. Patients with severe renal impairment (GFR < 30 mL/min/1.73m²) are typically excluded due to the risk of nephrogenic systemic fibrosis (NSF).[1][6]
-
Study Design: Multicenter, open-label, controlled clinical studies are common.[6] Efficacy assessments are often based on blinded reader studies comparing pre- and post-contrast images.[6]
-
Imaging Protocol:
-
Efficacy Endpoints:
-
The primary endpoints often include the number of lesions detected, lesion border delineation, and the degree of contrast enhancement.
-
Blinded readers compare paired pre- and post-contrast images and score them based on predefined criteria (e.g., better, comparable, or worse enhancement).[6]
-
-
Safety Assessment:
-
Adverse events are monitored and recorded throughout the study and for a follow-up period.
-
The most common adverse reactions include headache, nausea, and injection site reactions.[6]
-
Safety and Adverse Reactions
This compound is generally well-tolerated. The most frequently reported adverse reactions are mild and transient, including headache, nausea, and injection site coldness or warmth.[6]
A significant safety concern, particularly for patients with impaired renal function, is the risk of Nephrogenic Systemic Fibrosis (NSF). NSF is a rare but debilitating and potentially fatal condition involving fibrosis of the skin, joints, muscles, and internal organs.[1][6] Therefore, screening for renal dysfunction before administration of this compound is crucial.[1][6]
| Adverse Reaction Category | Examples | Incidence | Reference |
| Common (≥1%) | Headache, Nausea, Injection site coldness, Dizziness | ≥1% | [6] |
| Less Common (<1%) | Phlebitis, Pain, Localized warmth/edema | <1% | [6] |
| Post-marketing | Nausea, Vomiting, Urticaria, Rash | Most frequently reported | [6] |
| Serious | Nephrogenic Systemic Fibrosis (NSF), Anaphylactic/anaphylactoid reactions | Rare, primarily in patients with severe renal impairment | [1][6] |
Conclusion
This compound remains a vital tool in medical imaging due to its well-established efficacy in visualizing abnormal vascularity. Its mechanism of action, based on the paramagnetic properties of chelated gadolinium, allows for significant enhancement of pathological tissues in T1-weighted MRI. A thorough understanding of its pharmacokinetic profile, appropriate experimental protocols for its evaluation, and its safety profile are essential for researchers, scientists, and drug development professionals working in the field of diagnostic imaging and contrast agent development. The data and methodologies presented in this guide provide a comprehensive foundation for further research and application of this important contrast agent.
References
- 1. Magnevist, (gadopentetate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. What is the mechanism of Gadopentetate Dimeglumine? [synapse.patsnap.com]
- 3. What is Gadopentetate Dimeglumine used for? [synapse.patsnap.com]
- 4. Gadopentetic acid - Wikipedia [en.wikipedia.org]
- 5. 25 Years of Contrast-Enhanced MRI: Developments, Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Gadopentetate Dimeglumine | C28H54GdN5O20 | CID 55466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Magnevist (Gadopentetate Dimeglumine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Gadopentetate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Efficacy and safety of gadopentetate dimeglumine in the evaluation of patients with a suspected tumor of the extracranial head and neck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and tissue distribution in animals of gadobenate ion, the magnetic resonance imaging contrast enhancing component of gadobenate dimeglumine 0.5 M solution for injection (MultiHance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Magnetic Resonance Imaging of Biodegradable Macromolecular Blood-Pool Contrast Agent PG-Gd in Non-Human Primates: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Enhanced Magnetic Resonance: A Technical Guide to the Development of Gadopentetate Dimeglumine
The advent of Magnetic Resonance Imaging (MRI) revolutionized medical diagnostics by providing unparalleled soft-tissue contrast. However, the full potential of this technology was unlocked with the introduction of contrast agents. This technical guide provides an in-depth exploration of the historical development of the first MRI contrast agent, Gadopentetate dimeglumine (Magnevist®), from its conceptualization and synthesis to its rigorous preclinical and clinical evaluation.
Introduction: The Quest for Enhanced MRI Contrast
In the early 1980s, shortly after the emergence of MRI as a powerful diagnostic tool, researchers sought to further enhance its capabilities. The primary goal was to improve the differentiation between healthy and pathological tissues, which, in some cases, exhibited similar signal intensities on non-contrast scans. The focus turned to paramagnetic substances that could alter the relaxation times of water protons in their vicinity, thereby increasing signal intensity on T1-weighted images.
The ideal candidate for a paramagnetic center was the gadolinium ion (Gd³⁺) due to its seven unpaired electrons, the highest number possible for an atom, which makes it highly effective at shortening the T1 relaxation time.[1] However, free gadolinium is toxic to the human body. The pivotal innovation was the chelation of the gadolinium ion with a ligand, diethylenetriaminepentaacetic acid (DTPA), to form a stable, water-soluble complex. This breakthrough was pioneered by the research group at Schering AG in Germany, led by Hanns-Joachim Weinmann.[2][3] The resulting compound, Gadopentetate dimeglumine, was introduced in 1987 as the first MRI contrast agent for clinical use.[2]
Physicochemical Properties and Formulation
Gadopentetate dimeglumine is the N-methylglucamine salt of the gadolinium complex of DTPA.[4] The dimeglumine salt formulation enhances the solubility and stability of the complex. The final injectable solution is a sterile, clear, colorless to slightly yellow aqueous solution.[4]
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₄GdN₅O₂₀ | [4] |
| Molecular Weight | 938.0 g/mol | [4] |
| Concentration | 0.5 mmol/mL | [5] |
| T1 Relaxivity @ 1.5 T | 3.9 - 4.3 L/mmol·s | [5] |
| Osmolality | 1,960 mOsmol/kg water (6.9 times that of plasma) | [6] |
Synthesis of Gadopentetate Dimeglumine
The synthesis of Gadopentetate dimeglumine is a two-step process involving the formation of the gadolinium-DTPA complex followed by the addition of meglumine (B1676163).
Experimental Protocol: Laboratory-Scale Synthesis
Step 1: Synthesis of Gadolinium Diethylenetriaminepentaacetic Acid (Gd-DTPA)
-
Reactants: Gadolinium oxide (Gd₂O₃) and Diethylenetriaminepentaacetic acid (DTPA) are used in a 1:2 molar ratio.[7][8]
-
Procedure: a. DTPA is dissolved in deionized water in a non-metallic reactor (e.g., glass).[8] b. The solution is heated to between 70°C and 130°C with constant stirring.[8] c. Gadolinium oxide is slowly added to the heated DTPA solution.[7] d. The reaction is allowed to proceed for 3 to 6 hours until the solution becomes clear, indicating the formation of the Gd-DTPA complex.[8] e. The resulting solution is then concentrated by evaporation and dried to yield the white, crystalline Gd-DTPA complex.[8]
Step 2: Formation of Gadopentetate Dimeglumine
-
Reactants: The synthesized Gd-DTPA complex and meglumine are used in a 1:1 molar ratio.[8]
-
Procedure: a. The Gd-DTPA complex is dissolved in deionized water in a separate reactor.[8] b. An aqueous solution of meglumine is added to the Gd-DTPA solution.[7] c. The mixture is heated to between 40°C and 60°C and stirred for 1 to 2 hours until the solution is clear.[8] d. The final solution is concentrated and dried to obtain the white, crystalline Gadopentetate dimeglumine.[8] e. For injectable formulations, the product is further purified, dissolved in water for injection, and may contain small amounts of meglumine and pentetic acid as stabilizers.[4]
Mechanism of Action
The paramagnetic properties of the gadolinium ion are central to the function of Gadopentetate dimeglumine as a contrast agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Gadopentetic acid - Wikipedia [en.wikipedia.org]
- 3. 25 Years of Contrast-Enhanced MRI: Developments, Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gadopentetate Dimeglumine | C28H54GdN5O20 | CID 55466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. Phase III, randomized, double-blind, cross-over comparison of gadoteridol and gadopentetate dimeglumine in magnetic resonance imaging of patients with intracranial lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103664672A - Industrial preparation method of high-purity gadopentetate dimeglumine - Google Patents [patents.google.com]
- 8. CN1821216A - Dimeglumine gadopentetate and its producing method - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Gadopentetate Monomeglumine in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadopentetate dimeglumine, a gadolinium-based contrast agent (GBCA), is a widely utilized tool in preclinical magnetic resonance imaging (MRI) to enhance the visualization of lesions and abnormal vascularity.[1][2] Its paramagnetic properties shorten the T1 relaxation time of surrounding water protons, resulting in a brighter signal on T1-weighted images. This enhancement is particularly valuable in oncology research for assessing tumor morphology, vascularity, and the efficacy of anti-angiogenic or tumor-disrupting therapies.[3] These application notes provide a comprehensive protocol for the use of Gadopentetate dimeglumine in preclinical animal models, focusing on common practices for dosing, administration, and imaging.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of Gadopentetate dimeglumine in various preclinical animal models, compiled from a review of published studies.
Table 1: Recommended Dosages of Gadopentetate Dimeglumine in Preclinical Models
| Animal Model | Dosage (mmol/kg) | Application | Reference |
| Mouse | 0.1 | General Contrast Enhancement | [4] |
| Mouse | 2.0 | Gadolinium Retention Studies | [1] |
| Mouse | 2.5 | Neuroinflammation Studies | [5] |
| Rat | 0.2 | Dynamic Contrast-Enhanced MRI | [6] |
| Rat | 0.25 - 1.25 | Developmental Toxicity Studies | [2][7] |
| Rat | 2.5 - 5.0 | Spermatogenic Cell Atrophy Studies | [2][7] |
| Rabbit | 0.75 - 1.25 | Developmental Toxicity Studies | [2][7] |
Table 2: Pharmacokinetic Parameters of Gadopentetate Dimeglumine
| Parameter | Value | Species | Reference |
| Distribution Half-Life | ~0.2 ± 0.13 hours | Human | [2] |
| Elimination Half-Life | ~1.6 ± 0.13 hours | Human | [2] |
| Excretion | Primarily renal | Human | [1] |
Note: Pharmacokinetic parameters can vary between species. The human data is provided as a general reference.
Experimental Protocols
Preparation of Gadopentetate Dimeglumine for Injection
Gadopentetate dimeglumine is typically supplied as a sterile solution, often at a concentration of 0.5 mmol/mL.[1] For preclinical use, it is crucial to ensure the correct dosage is calculated based on the animal's body weight.
Materials:
-
Gadopentetate dimeglumine (0.5 mmol/mL solution)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 27-30 gauge)
-
Animal scale
Protocol:
-
Weigh the Animal: Accurately weigh the animal immediately before the procedure to ensure precise dose calculation.
-
Calculate the Injection Volume:
-
Determine the desired dose in mmol/kg from Table 1 or based on the specific experimental requirements. A common dose for general tumor enhancement is 0.1 mmol/kg.[4]
-
Use the following formula to calculate the required volume: Volume (mL) = (Animal Weight (kg) x Dose (mmol/kg)) / Concentration of Solution (mmol/mL)
-
For example, for a 0.025 kg mouse and a dose of 0.1 mmol/kg with a 0.5 mmol/mL solution: (0.025 kg * 0.1 mmol/kg) / 0.5 mmol/mL = 0.005 mL
-
-
Dilution (Optional but Recommended for Small Volumes): For very small injection volumes, it is advisable to dilute the calculated dose with sterile saline to a more manageable volume (e.g., 50-100 µL for a mouse) to ensure accurate administration.
-
Draw the Solution: Using a sterile syringe and needle, carefully draw up the calculated volume of Gadopentetate dimeglumine. If diluted, draw up the final diluted volume.
-
Remove Air Bubbles: Ensure all air bubbles are expelled from the syringe before administration.
Administration of Gadopentetate Dimeglumine
The most common route of administration for Gadopentetate dimeglumine in preclinical MRI studies is intravenous (IV) injection, typically via the tail vein in rodents.
Materials:
-
Prepared syringe with Gadopentetate dimeglumine
-
Animal restrainer (for conscious injections) or anesthesia equipment
-
Heat lamp or warming pad (to dilate the tail vein)
Protocol:
-
Animal Preparation:
-
Anesthetize the animal according to your institution's approved protocol. Isoflurane is a common choice for MRI studies as it allows for controlled and stable anesthesia.[1][4]
-
If performing a conscious injection, restrain the animal securely.
-
Gently warm the animal's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible for injection.
-
-
Catheterization (Recommended for Dynamic Studies): For dynamic contrast-enhanced (DCE-MRI) studies, placing a catheter in the tail vein prior to imaging is recommended to allow for precise and rapid bolus injection during image acquisition.
-
Intravenous Injection:
-
Position the needle bevel-up and insert it into one of the lateral tail veins.
-
Administer the solution as a bolus injection. For DCE-MRI, a rapid injection is often required to accurately capture the first pass of the contrast agent.[6]
-
Following the injection of the contrast agent, a saline flush of at least 5 mL is recommended to ensure the complete delivery of the medium.[8]
-
-
Post-Injection Monitoring: Monitor the animal for any signs of distress during and after the injection.
Preclinical MRI Protocol for Tumor Imaging
This protocol outlines a typical T1-weighted MRI sequence for assessing tumor enhancement following the administration of Gadopentetate dimeglumine.
Equipment:
-
Preclinical MRI scanner (e.g., 7T, 9.4T)[9]
-
Appropriate radiofrequency coil for the animal size and region of interest
-
Animal anesthesia and monitoring system[10]
Protocol:
-
Animal Positioning:
-
Anesthetize the animal and position it securely within the RF coil.
-
Ensure the tumor is centered in the imaging field of view.
-
Use a monitoring system to track the animal's vital signs (respiration, heart rate, temperature) throughout the imaging session.[10]
-
-
Pre-Contrast Imaging:
-
Acquire anatomical reference images, typically using a T2-weighted sequence (e.g., Turbo Spin Echo or RARE). This helps in localizing the tumor and identifying any edema or necrosis.
-
Acquire a pre-contrast T1-weighted scan of the region of interest. This will serve as a baseline for comparison with the post-contrast images.
-
-
Contrast Administration:
-
Administer the prepared Gadopentetate dimeglumine solution via the tail vein as described in the administration protocol.
-
-
Post-Contrast Imaging:
-
Immediately following the injection, begin acquiring a series of T1-weighted images over time. For dynamic studies, rapid acquisition sequences are necessary.
-
Post-contrast T1-weighted images are typically acquired at multiple time points (e.g., 2, 5, 10, 15, and 30 minutes post-injection) to observe the enhancement pattern and washout of the contrast agent.
-
-
Image Analysis:
-
Compare the signal intensity of the tumor in the pre- and post-contrast T1-weighted images.
-
For quantitative analysis (e.g., in DCE-MRI), specialized software can be used to model the kinetic parameters of contrast agent uptake and washout, providing information on blood flow, vessel permeability, and extracellular space.[6]
-
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mrsolutions.com [mrsolutions.com]
- 4. Gadobenate dimeglumine as a contrast agent for MRI of the mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Impact of Gadopentetate and Gadobutrol on Inflammation-Promoted Retention and Toxicity of Gadolinium Within the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) in Preclinical Studies of Antivascular Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Preclinical 9.4T Magnetic Resonance Imaging – CRUK – City Of London Cancer Centre [colcc.ac.uk]
- 10. hillmanresearch.upmc.edu [hillmanresearch.upmc.edu]
Application Notes and Protocols for In Vivo Blood-Brain Barrier Permeability Studies Using Gadopentetate Monomeglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] Disruption of the BBB is a key pathological feature in a variety of neurological diseases, including stroke, multiple sclerosis, brain tumors, and neurodegenerative disorders.[1][2] Consequently, the in vivo assessment and quantification of BBB permeability are crucial for understanding disease mechanisms, diagnosing CNS pathologies, and developing novel therapeutic strategies that either aim to restore BBB integrity or bypass it for targeted drug delivery.
Gadopentetate monomeglumine (often referred to as gadopentetate dimeglumine or Gd-DTPA) is a gadolinium-based contrast agent (GBCA) widely used in magnetic resonance imaging (MRI).[1] Due to its hydrophilic nature and molecular size, it does not cross the intact BBB.[3][4] However, in instances of BBB breakdown, gadopentetate extravasates from the blood into the brain parenchyma, leading to a shortening of the T1 relaxation time and a corresponding increase in signal intensity on T1-weighted MR images.[2][4] This property makes it an excellent tracer for the dynamic, non-invasive quantification of BBB permeability using a technique known as Dynamic Contrast-Enhanced MRI (DCE-MRI).[1][2]
These application notes provide detailed protocols for conducting in vivo BBB permeability studies in animal models using this compound and DCE-MRI.
Principle of the Method
DCE-MRI involves the rapid acquisition of a series of T1-weighted MR images before, during, and after the intravenous administration of a gadolinium-based contrast agent like this compound. The change in signal intensity over time in a region of interest (ROI) within the brain is then analyzed using pharmacokinetic models to quantify the rate of contrast agent leakage across the BBB. The most common parameter derived from this analysis is the volume transfer constant, Ktrans, which reflects the permeability of the BBB to the contrast agent.
Key Pharmacokinetic Models
Several models can be used to analyze DCE-MRI data, with the selection often depending on the degree of BBB leakage. For studies involving subtle BBB disruption, the Patlak model is often preferred due to its robustness at low permeability values.[5][6] For more significant leakage, as seen in brain tumors, the extended Tofts-Kety model is commonly employed.
-
Patlak Model: This graphical analysis method assumes a unidirectional transfer of the contrast agent from the plasma to the extravascular extracellular space (EES) during the initial phase after injection, making it suitable for low-permeability scenarios.[6][7]
-
Extended Tofts-Kety Model: This model accounts for both the influx of the contrast agent into the EES and its efflux back into the plasma, providing a more comprehensive description of the exchange process in tissues with higher permeability.[8][9]
Quantitative Data Summary
The following tables summarize key quantitative data related to BBB permeability studies using this compound.
Table 1: Representative Ktrans Values in Different Conditions
| Condition | Species | Region | Ktrans (min⁻¹) | Reference |
| Healthy Brain (Gray Matter) | Human | Gray Matter | 0.5 - 2.0 x 10⁻³ | [7] |
| Mild Cognitive Impairment | Human | Nucleus Basalis of Meynert | 0.991 x 10⁻³ | |
| Grade II Brain Tumor | Human | Tumor Core | 0.010 ± 0.006 | [8] |
| Grade III Brain Tumor | Human | Tumor Core | 0.032 ± 0.011 | [8] |
| Grade IV Brain Tumor | Human | Tumor Core | 0.039 ± 0.016 | [8] |
| Ischemic Stroke (Reperfusion) | Rat | Infarcted Area | 0.15 ± 0.03 | [10] |
Table 2: Typical Experimental Parameters for Rodent DCE-MRI
| Parameter | Value | Reference |
| Animal Model | ||
| Species | Mouse, Rat | [11][12] |
| Contrast Agent | ||
| Agent | Gadopentetate Dimeglumine | [11] |
| Dose | 0.1 - 0.2 mmol/kg | [10][13] |
| Administration Route | Intravenous (tail vein) | [11] |
| MRI Acquisition | ||
| Magnetic Field Strength | 3.0 - 7.0 T | [10][11] |
| Sequence | T1-weighted Gradient Echo (e.g., SPGR, FLASH) | [14][15] |
| Temporal Resolution | < 60 s/image | [5] |
| Scan Duration | 10 - 30 min | [5][7] |
Experimental Protocols
Protocol 1: In Vivo BBB Permeability Assessment in a Rodent Model of Neurological Disease
This protocol outlines the steps for assessing BBB permeability in a rodent model (e.g., stroke, neuroinflammation) using DCE-MRI with this compound.
Materials:
-
Rodent model of neurological disease (and corresponding control animals)
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravenous injection (e.g., tail vein catheter)
-
This compound solution
-
MRI system (e.g., 3.0T or higher) with a dedicated small animal coil
-
Physiological monitoring equipment (respiration, temperature)
-
Image analysis software with DCE analysis package
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance in medical air/O2).
-
Place a catheter in the tail vein for intravenous administration of the contrast agent.
-
Position the animal in the MRI scanner on a heated bed to maintain body temperature.
-
Secure the head in a stereotactic frame to minimize motion artifacts.
-
Monitor physiological parameters (respiration, heart rate, temperature) throughout the experiment.
-
-
MRI Acquisition:
-
Pre-contrast Imaging:
-
Acquire anatomical reference scans (e.g., T2-weighted images) to identify the regions of interest.
-
Obtain a pre-contrast T1 map of the brain using a variable flip angle method. This is crucial for accurate Ktrans calculation.
-
-
Dynamic Contrast-Enhanced (DCE) Imaging:
-
Begin the dynamic acquisition of a series of T1-weighted images (e.g., using a gradient echo sequence). The temporal resolution should be less than 60 seconds per image.[5]
-
After acquiring a baseline of 5-10 dynamic scans, administer a bolus of this compound (0.1-0.2 mmol/kg) intravenously via the tail vein catheter.[10][13]
-
Continue the dynamic T1-weighted image acquisition for a total of 15-30 minutes.[5][7]
-
-
-
Post-Processing and Data Analysis:
-
Motion Correction: Perform motion correction on the dynamic image series to minimize artifacts.
-
Region of Interest (ROI) Definition: Draw ROIs on the anatomical images in the brain regions of interest (e.g., lesion core, peri-lesional area, contralateral healthy tissue).
-
Arterial Input Function (AIF) Determination: The AIF, which represents the time-concentration curve of the contrast agent in the arterial blood, is essential for quantitative analysis. It can be determined by placing an ROI over a major artery (e.g., middle cerebral artery) or by using a population-averaged AIF.
-
Pharmacokinetic Modeling:
-
Convert the signal intensity-time curves from each ROI into contrast agent concentration-time curves using the pre-contrast T1 map.
-
Fit the concentration-time data to a chosen pharmacokinetic model (e.g., Patlak for subtle leakage, extended Tofts for high permeability) to calculate Ktrans.
-
Generate parametric maps of Ktrans to visualize the spatial distribution of BBB permeability.
-
-
Statistical Analysis: Compare the calculated Ktrans values between different experimental groups (e.g., disease vs. control) using appropriate statistical tests.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vivo BBB permeability measurement.
Data Analysis Pipeline
Caption: Pipeline for DCE-MRI data analysis.
Considerations and Limitations
-
Choice of Pharmacokinetic Model: The selection of the appropriate model is critical and depends on the expected level of BBB permeability. Using an overly simplistic model for highly permeable tissues can lead to underestimation of Ktrans.
-
Arterial Input Function (AIF): Accurate determination of the AIF is crucial for quantitative analysis. Direct measurement from a major artery is ideal but can be challenging in small animals.
-
Motion Artifacts: Animal motion can significantly corrupt DCE-MRI data. Proper animal fixation and anesthesia are essential.
-
Gadolinium Deposition: Repeated administration of linear GBCAs like gadopentetate has been associated with gadolinium deposition in the brain.[1] This should be a consideration in longitudinal studies. For such studies, macrocyclic GBCAs may be a more suitable alternative.
-
Neurotoxicity: While generally safe for intravenous use with an intact BBB, direct administration of gadopentetate into the cerebrospinal fluid can be neurotoxic.[3] This is a consideration in studies involving intentional, large-scale BBB disruption.
Conclusion
The use of this compound in conjunction with DCE-MRI provides a powerful and quantitative method for the in vivo assessment of blood-brain barrier permeability. The protocols and data presented in these application notes offer a comprehensive guide for researchers and drug development professionals to implement this technique in their studies of neurological diseases and CNS drug delivery. Careful consideration of the experimental design, data acquisition parameters, and analysis methods is essential for obtaining accurate and reproducible results.
References
- 1. Blood-brain Barrier Permeability and Gadolinium: Benefits and Potential Pitfalls in Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Blood-Brain Barrier Integrity by the Analysis of Dynamic Contrast-Enhanced MRI – a Comparison of Quantitative and Semi-Quantitative Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxic effects of gadopentetate dimeglumine: behavioral disturbance and morphology after intracerebroventricular injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo methods for imaging blood–brain barrier function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tracer kinetic modelling for DCE-MRI quantification of subtle blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of blood-brain barrier permeability using dynamic contrast-enhanced magnetic resonance imaging with reduced scan time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Blood-Brain Barrier Permeability with T1-Weighted Dynamic Contrast-Enhanced MRI in Brain Tumors: A Comparative Study with Two Different Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of blood-brain barrier permeability with t1-weighted dynamic contrast-enhanced MRI in brain tumors: a comparative study with two different algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Blood-Brain Barrier Permeability by Dynamic Contrast-Enhanced MRI in Transient Middle Cerebral Artery Occlusion Model after Localized Brain Cooling in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different Impact of Gadopentetate and Gadobutrol on Inflammation-Promoted Retention and Toxicity of Gadolinium Within the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Dynamic Susceptibility Contrast Magnetic Resonance Imaging Protocol of the Normal Canine Brain [frontiersin.org]
- 14. Optimal acquisition and modeling parameters for accurate assessment of low Ktrans blood-brain barrier permeability using dynamic contrast-enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application of Gadopentetate Monomeglumine in Rodent Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadopentetate monomeglumine, a gadolinium-based contrast agent (GBCA), is a widely utilized tool in preclinical cancer research involving rodent models. Its paramagnetic properties shorten the T1 relaxation time of surrounding water protons, leading to signal enhancement in T1-weighted magnetic resonance imaging (MRI). This enhancement provides valuable insights into tumor vascularity, perfusion, and the integrity of the tumor microenvironment. These application notes provide an overview and detailed protocols for the use of this compound in rodent cancer models.
This compound is a low molecular weight, extracellular fluid agent.[1] Following intravenous administration, it rapidly distributes into the plasma and extracellular fluid.[2] Its elimination is primarily through renal excretion.[3] In the context of cancer imaging, the agent accumulates in the interstitial space of tumors due to the "leaky" nature of tumor neovasculature, a hallmark of angiogenesis. This accumulation leads to a characteristic enhancement on T1-weighted MR images, allowing for the delineation of tumor margins, differentiation of viable and necrotic tumor regions, and assessment of therapeutic response.
Key Applications in Rodent Cancer Models
-
Tumor Detection and Delineation: Enhanced visualization of tumor boundaries.
-
Assessment of Tumor Vascularity and Perfusion: Dynamic contrast-enhanced (DCE)-MRI studies can quantify parameters related to blood flow and vessel permeability.
-
Differentiation of Viable and Necrotic Tissue: Viable, well-perfused tumor regions typically show strong enhancement, while necrotic areas exhibit poor or no enhancement.[1]
-
Monitoring Therapeutic Response: Changes in tumor enhancement patterns can indicate the efficacy of anti-cancer therapies, including anti-angiogenic agents.
-
Molecular Imaging (when conjugated): this compound can be conjugated to antibodies or peptides to target specific molecular markers on cancer cells or in the tumor microenvironment, enabling targeted imaging.[4][5]
Data Presentation
Table 1: Pharmacokinetic Parameters of Gadopentetate in Rodents
| Parameter | Value (mean ± SD) | Animal Model | Reference |
| Distribution Half-life | 0.2 ± 0.13 hours | Normal Subjects (Human, for reference) | [3][6] |
| Elimination Half-life | 1.6 ± 0.13 hours | Normal Subjects (Human, for reference) | [3][6] |
| Renal Clearance | 1.76 ± 0.39 mL/min/kg | Not Specified | [3] |
| Plasma Clearance | 1.94 ± 0.28 mL/min/kg | Not Specified | [3] |
| Volume of Distribution | 266 ± 43 mL/kg | Not Specified | [3] |
Table 2: Representative Dosing and Tumor Models
| Tumor Model | Rodent Species | This compound Dose | Key Findings | Reference |
| Fibrosarcoma | Mice | 0.2 mmol/kg | Strong enhancement in viable tumor portions. | [1] |
| HT-29 Human Colon Carcinoma Xenograft | Mice | 0.1 mM/kg (for CLT1-Gd-DTPA conjugate) | Significant and lasting tumor enhancement with targeted agent. | [5] |
| CT-26 Adenocarcinoma | Mice | Not specified (used as a conjugate) | 3-fold signal enhancement with VEGFR2-targeted agent. | [4] |
| Mammary Carcinoma (BB1 cells) | Mice | Not specified (used as albumin conjugate) | Greater fractional plasma volume and permeability in tumor rim. | [7] |
| Colorectal Adenocarcinoma Xenograft | Nude Mice | 2 mg of Gd-labeled Ab | 15-20% decrease in tumor T1 relaxation time. | [8] |
| Metastatic Liver Tumors (C38-OT7) | Mice | 0.1 or 0.2 mmol/kg | Dose-dependent increase in liver/tumor contrast-to-noise ratio. | [9] |
Experimental Protocols
Protocol 1: Standard T1-Weighted Contrast-Enhanced MRI for Tumor Visualization
Objective: To enhance the visualization of tumor boundaries and differentiate viable from necrotic/cystic regions.
Materials:
-
Rodent cancer model (e.g., subcutaneous xenograft mouse model)
-
This compound solution (e.g., Magnevist®)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
MRI system with a rodent coil
-
Catheter for intravenous injection (e.g., tail vein catheter)
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 1-2% in oxygen).
-
Place the animal on the MRI scanner bed and position the tumor within the isocenter of the magnet and the rodent coil.
-
Insert a catheter into the tail vein for contrast agent administration.
-
Monitor the animal's respiration and body temperature throughout the procedure.
-
-
Pre-Contrast Imaging:
-
Acquire pre-contrast T1-weighted images of the tumor region. A spin-echo or gradient-echo sequence is typically used.
-
Example Parameters (can be adapted based on scanner and specific needs):
-
Sequence: T1-weighted Spin-Echo
-
Repetition Time (TR): 400-600 ms
-
Echo Time (TE): 10-20 ms
-
Slice thickness: 1-2 mm
-
Field of View (FOV): Appropriate for the tumor size
-
Matrix: 256x256 or higher
-
-
-
Contrast Administration:
-
Post-Contrast Imaging:
-
Immediately following contrast administration, acquire post-contrast T1-weighted images using the same sequence and parameters as the pre-contrast scans.
-
Imaging can be repeated at several time points (e.g., 5, 15, and 25 minutes post-injection) to observe the dynamics of contrast enhancement.[10]
-
-
Data Analysis:
-
Subtract the pre-contrast images from the post-contrast images to generate enhancement maps.
-
Draw regions of interest (ROIs) over the tumor and surrounding muscle tissue to quantify signal intensity changes and calculate the contrast-to-noise ratio (CNR).
-
Protocol 2: Dynamic Contrast-Enhanced (DCE)-MRI for Tumor Perfusion and Permeability
Objective: To quantitatively assess tumor vascular characteristics.
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal Preparation and Pre-Contrast Imaging:
-
Follow steps 1 and 2 from Protocol 1. A rapid T1-weighted gradient-echo sequence with high temporal resolution is preferred for DCE-MRI.
-
-
Dynamic Imaging and Contrast Administration:
-
Begin the dynamic T1-weighted image acquisition.
-
After acquiring a few baseline scans, administer this compound as a bolus injection (as described in Protocol 1, step 3).
-
Continue acquiring dynamic scans for a set duration (e.g., 5-15 minutes) to capture the wash-in and wash-out of the contrast agent.
-
-
Data Analysis:
-
The series of dynamic images is analyzed using pharmacokinetic models (e.g., Tofts model) to generate parametric maps of Ktrans (volume transfer coefficient), ve (extracellular extravascular space volume fraction), and vp (plasma volume fraction).
-
This analysis provides quantitative data on vessel permeability and tissue perfusion.
-
Visualizations
Caption: General experimental workflow for contrast-enhanced MRI in rodent models.
Caption: Mechanism of Gadopentetate accumulation in the tumor interstitium.
Caption: Logical relationship between targeted and non-targeted contrast agent applications.
References
- 1. Contrast-enhanced MRI of tumors. Comparison of Gd-DTPA and a macromolecular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue distribution in animals of gadobenate ion, the magnetic resonance imaging contrast enhancing component of gadobenate dimeglumine 0.5 M solution for injection (MultiHance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Visualization of tumor angiogenesis using MR imaging contrast agent Gd-DTPA-anti-VEGF receptor 2 antibody conjugate in a mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gadolinium-Based Contrast Agents for MR Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Tumor microvasculature observed using different contrast agents: a comparison between Gd-DTPA-Albumin and B-22956/1 in an experimental model of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Magnetic resonance imaging studies on nude mice grafted with colorectal adenocarcinoma using gadolinium-labeled monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effects of gadobenate dimeglumine on MRI of mouse liver metastasis model constructed by orthotopic transplantation of highly metastatic murine colon carcinoma (C38-OT7): comparison with gadopentetate dimeglumine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Administration of gadopentetate dimeglumine in MR imaging of intracranial tumors: dosage and field strength - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calculating the Correct Dosage of Gadopentetate Monomeglumine for Murine MRI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadopentetate monomeglumine, a gadolinium-based contrast agent (GBCA), is a widely used tool in preclinical magnetic resonance imaging (MRI) to enhance the visualization of anatomical structures and assess physiological processes in murine models. Its paramagnetic properties shorten the T1 relaxation time of surrounding water protons, leading to a brighter signal on T1-weighted images. This enhancement is crucial for a variety of research applications, including oncology, neurology, and nephrology.
This document provides detailed application notes and protocols for the accurate calculation and administration of this compound in mice for MRI studies. Adherence to these guidelines is critical for obtaining reproducible and high-quality imaging data while ensuring the welfare of the animal subjects.
Properties of this compound
This compound is a linear, ionic GBCA. It is typically supplied as a sterile, clear, colorless to slightly yellow aqueous solution. A common commercial formulation is Magnevist®, which has a concentration of 0.5 mmol/mL.[1][2][3] This concentration is the standard value used for all subsequent calculations in this protocol. The agent is excreted unchanged primarily through the kidneys.
Recommended Dosages for Murine MRI
The appropriate dosage of this compound for murine MRI depends on the specific research application and the target organ or tissue. The following table summarizes commonly used dosages reported in the literature.
| Application | Target Organ/Tissue | Recommended Dosage (mmol/kg) | Reference |
| General Imaging | Various | 0.1 | [4] |
| Cancer Imaging | Various Tumors | 0.03 - 0.1 | [5] |
| Brain Tumors | 0.2 | [6] | |
| Neurological Imaging | Brain | 0.1 - 0.2 | [6] |
| Liver Imaging | Liver | 0.03 | [7] |
| Renal Imaging | Kidney | 0.1 | |
| Lymph Node Imaging | Lymph Nodes | 0.2 | [6] |
Note: The selected dosage should be the lowest that provides adequate contrast enhancement for the specific research question to minimize potential long-term gadolinium retention.
Experimental Protocols
Dosage Calculation and Preparation of Injection Solution
Accurate dosage calculation is paramount for experimental consistency and animal welfare. The following protocol outlines the steps for calculating and preparing the this compound solution for injection.
Materials:
-
This compound solution (0.5 mmol/mL)
-
Sterile saline (0.9% NaCl)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (27-30 gauge for mice)
-
Animal scale
Protocol:
-
Weigh the Mouse: Accurately weigh the mouse using a calibrated scale. Record the weight in kilograms (kg).
-
Calculate the Molar Dose: Determine the total molar dose of this compound required based on the desired dosage from the table above.
-
Formula: Molar Dose (mmol) = Animal Weight (kg) × Desired Dosage (mmol/kg)
-
-
Calculate the Injection Volume of Stock Solution: Using the concentration of the stock solution (0.5 mmol/mL), calculate the volume needed to deliver the molar dose.
-
Formula: Injection Volume of Stock (mL) = Molar Dose (mmol) / 0.5 mmol/mL
-
-
Prepare the Final Injection Solution (if dilution is necessary): For ease of administration and to avoid injecting a highly concentrated bolus, it is often recommended to dilute the stock solution with sterile saline. A final injection volume of 100-200 µL is common for mice.[6]
-
Example Calculation for a 25g (0.025 kg) mouse at a 0.1 mmol/kg dose:
-
Molar Dose = 0.025 kg × 0.1 mmol/kg = 0.0025 mmol
-
Injection Volume of Stock = 0.0025 mmol / 0.5 mmol/mL = 0.005 mL (or 5 µL)
-
To achieve a final injection volume of 100 µL, dilute the 5 µL of this compound with 95 µL of sterile saline.
-
-
-
Draw the Solution: Carefully draw the calculated volume of the final injection solution into a sterile syringe, ensuring there are no air bubbles.
Dosage Calculation Workflow
Caption: Workflow for calculating the this compound dosage.
Animal Preparation and Administration
Proper animal handling and administration techniques are crucial for the success of the imaging experiment.
Protocol:
-
Anesthesia: Anesthetize the mouse using an approved institutional protocol (e.g., isoflurane (B1672236) inhalation). Monitor the animal's vital signs throughout the procedure.
-
Vascular Access: The most common route for intravenous administration in mice is the lateral tail vein.
-
Vasodilation: To improve visualization of the tail veins, warm the mouse's tail using a heat lamp or a warm water bath. Care must be taken to avoid thermal injury.
-
Injection:
-
Position the bevel of a 27-30 gauge needle upwards.
-
Insert the needle into the lateral tail vein.
-
Administer the prepared this compound solution as a slow bolus.
-
Observe for any signs of extravasation (swelling at the injection site).
-
Following the injection of the contrast agent, a saline flush of at least 5 mL is recommended to ensure complete delivery.
-
-
Positioning for MRI: Place the anesthetized mouse on the MRI scanner bed and secure it to minimize motion artifacts.
Administration and Imaging Workflow
Caption: General workflow for contrast-enhanced murine MRI.
MRI Acquisition
T1-weighted sequences are essential for visualizing the effects of this compound.
Protocol:
-
Pre-contrast Imaging: Acquire a set of T1-weighted images before the administration of the contrast agent to serve as a baseline.
-
Post-contrast Imaging: Immediately following the injection of this compound, begin acquiring a series of T1-weighted images. The optimal time for imaging will depend on the specific application, but peak enhancement is often observed within the first few minutes after injection.
-
Imaging Parameters: The specific parameters for T1-weighted sequences can vary depending on the MRI system and the research question. Below are example parameters for common sequences.
Table of Example T1-Weighted MRI Parameters for Murine Imaging
| Parameter | Spin-Echo (SE) | Gradient-Echo (GRE) |
| Repetition Time (TR) | 300 - 600 ms | Shorter than SE |
| Echo Time (TE) | 10 - 15 ms | Shorter than SE |
| Flip Angle | 90° | < 90° |
| Slice Thickness | 1 - 2 mm | 1 - 2 mm |
| Matrix Size | 128x128 or 256x256 | 128x128 or 256x256 |
Note: These are starting parameters and should be optimized for the specific scanner and experimental needs. T1-weighted gradient-echo sequences are often preferred for dynamic contrast-enhanced (DCE)-MRI studies due to their faster acquisition times.[8]
Safety and Toxicity in Murine Models
At standard clinical dosages (e.g., 0.1 mmol/kg), Gadopentetate dimeglumine is generally considered safe and well-tolerated in animal models.[9] However, it is important to be aware of potential considerations:
-
Renal Function: As Gadopentetate is cleared by the kidneys, studies in animals with compromised renal function should be approached with caution.
-
Gadolinium Retention: Repeated administration of linear GBCAs like Gadopentetate has been associated with gadolinium deposition in tissues, including the brain, in both animals and humans.[10] Researchers should justify the use of repeated injections and consider using the lowest effective dose.
-
Adverse Reactions: While rare, adverse reactions can occur. Monitor animals for any signs of distress post-injection.
Conclusion
The accurate calculation and administration of this compound are fundamental to achieving high-quality and reproducible results in murine MRI studies. By following the detailed protocols and considering the application-specific dosages outlined in these notes, researchers can effectively utilize this contrast agent to advance their scientific investigations. Careful attention to animal welfare, including the use of appropriate anesthesia and injection techniques, is essential throughout the experimental process.
References
- 1. rb.org.br [rb.org.br]
- 2. mrimaster.com [mrimaster.com]
- 3. Safety assessment of gadopentetate dimeglumine in U.S. clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajronline.org [ajronline.org]
- 5. Gadolinium-Based Contrast Agents for MR Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Enhancement of Iron Oxide Nanoparticle and Gadolinium for Dual-Contrast MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liver-targeting MRI contrast agent based on galactose functionalized o-carboxymethyl chitosan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid T1 Mapping of Mouse Myocardium with Saturation Recovery Look-Locker Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety characteristics of gadobenate dimeglumine: clinical experience from intra- and interindividual comparison studies with gadopentetate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Impact of Gadopentetate and Gadobutrol on Inflammation-Promoted Retention and Toxicity of Gadolinium Within the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of Gadopentetate Monomeglumine in Rats
These application notes provide detailed protocols for the intravenous administration of Gadopentetate monomeglumine, a gadolinium-based contrast agent, in rats for research and preclinical imaging purposes. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound (often available as Gadopentetate dimeglumine, e.g., Magnevist®) is a widely used contrast agent for magnetic resonance imaging (MRI).[1][2] Its paramagnetic properties, owing to the gadolinium ion (Gd+++), enhance the relaxation rate of water protons, thereby increasing the signal intensity in T1-weighted images.[2] In preclinical research, it is frequently used to assess tissue perfusion, vascularity, and the integrity of the blood-brain barrier in rat models of various diseases. This document outlines the standard techniques for its intravenous administration in rats.
Materials and Reagents
-
This compound (0.5 M solution)
-
Sterile 0.9% saline solution
-
Anesthetic agent (e.g., isoflurane)
-
Heating pad or heat lamp
-
Rat restrainer
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge) or intravenous catheters (24 gauge)
-
70% ethanol (B145695) or isopropyl alcohol swabs
-
Gauze pads
Experimental Protocols
Animal Preparation
-
Anesthesia: Anesthetize the rat using an appropriate method, such as isoflurane (B1672236) inhalation (5% for induction, 1-3% for maintenance).[3]
-
Temperature Maintenance: Place the anesthetized rat on a heating pad to maintain body temperature and prevent hypothermia.
-
Vasodilation: To facilitate vein visualization and cannulation, warm the rat's tail using a heat lamp or by immersing it in warm water for a few minutes. Ensure the tail is dried thoroughly before proceeding.
Intravenous Administration via Tail Vein
The lateral tail veins are the most common and accessible sites for intravenous injections in rats.
-
Restraint: Place the anesthetized rat in a suitable restrainer, ensuring the tail is accessible.
-
Vein Visualization: Gently wipe the tail with an alcohol swab to clean the injection site and improve visualization of one of the two lateral tail veins.
-
Needle/Catheter Insertion:
-
Injection:
-
Slowly inject a small test volume of saline to confirm the needle is within the vein. There should be no resistance, and no swelling should appear at the injection site.[4]
-
Administer the this compound solution as a bolus or slow infusion, depending on the experimental requirements. The recommended dosage is typically 0.1 to 0.2 mmol/kg body weight.[6]
-
The injection rate should not exceed 10 mL per 15 seconds.[6][7]
-
-
Post-Injection:
-
Recovery: Monitor the rat until it has fully recovered from anesthesia.
Data Presentation
Table 1: Dosage and Administration of this compound in Rats
| Parameter | Value | Reference |
| Recommended Dosage | 0.1 - 0.2 mmol/kg | [6] |
| Equivalent Volume (0.5 M solution) | 0.2 - 0.4 mL/kg | [6] |
| Maximum Injection Rate | 10 mL per 15 seconds | [6][7] |
| Saline Flush Volume | 5 mL | [8] |
| Needle/Catheter Gauge | 24 - 27 G | [4][5] |
Table 2: Physicochemical Properties of Gadopentetate Dimeglumine Injection (0.5 M)
| Property | Value | Reference |
| Concentration | 0.5 mmol/mL | [1][2] |
| Osmolality | ~1960 mOsmol/kg water (6.9 times plasma) | [7][9] |
| Appearance | Clear, colorless to slightly yellow solution | [1][2] |
| Storage | 15°C to 30°C, protect from light | [1][2] |
Table 3: Pharmacokinetic Parameters of Gadopentetate Dimeglumine (in Humans)
| Parameter | Mean Value (± SD) | Reference |
| Distribution Half-Life | 0.2 ± 0.13 hours | [7][9][10][11] |
| Elimination Half-Life | 1.6 ± 0.13 hours | [7][9][10][11] |
| Urinary Excretion (within 6 hours) | 83 ± 14% | [9][10][11] |
| Urinary Excretion (within 24 hours) | 91 ± 13% | [9][10][11] |
Visualizations
Caption: Experimental workflow for intravenous administration of this compound in rats.
Caption: Decision-making workflow for successful tail vein cannulation in rats.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. 2.7. Intravenous Catheterization and Self-Administration. [bio-protocol.org]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Gadopentetate Monomeglumine in Dynamic Contrast-Enhanced MRI (DCE-MRI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Gadopentetate monomeglumine, a gadolinium-based contrast agent (GBCA), in dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI). This document is intended to guide researchers, scientists, and drug development professionals in the effective application of this contrast agent for quantitative and semi-quantitative assessment of tissue vascularity and perfusion.
Introduction to this compound
This compound, also known as Gadopentetate dimeglumine or Gd-DTPA, is a widely used extracellular intravenous contrast agent for magnetic resonance imaging.[1] Its paramagnetic properties, owing to the gadolinium ion (Gd³⁺), cause a reduction in the T1 relaxation time of surrounding water protons, thereby enhancing the signal intensity in T1-weighted images.[2] This enhancement is particularly useful in visualizing lesions with abnormal vascularity or a compromised blood-brain barrier.[2][3]
In DCE-MRI, a series of T1-weighted images are acquired rapidly before, during, and after the intravenous administration of this compound. The resulting data allows for the analysis of the contrast agent's uptake and washout kinetics within a region of interest, providing insights into tissue perfusion, vessel permeability, and the volume of the extracellular-extravascular space.[4]
Physicochemical and Pharmacokinetic Properties
This compound is a linear, ionic gadolinium chelate.[1] Understanding its pharmacokinetic profile is crucial for designing effective DCE-MRI protocols and for the accurate interpretation of the resulting data.
Table 1: Physicochemical and Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Molecular Formula | C14H20GdN3O10 | [2] |
| Molar Mass | 547.58 g·mol−1 | [2] |
| Concentration | 0.5 mmol/mL | [1] |
| T1 Relaxivity (r1) @ 1.5 T | 3.9 - 4.3 L·mmol⁻¹·s⁻¹ | [1] |
| Distribution Half-life | Approximately 0.2 ± 0.13 hours | [5] |
| Elimination Half-life | Approximately 1.6 ± 0.13 hours | [5] |
| Excretion | Primarily renal (100%) | [1][5] |
| Protein Binding | Does not bind to human plasma protein in vitro | [5] |
Experimental Protocols
General DCE-MRI Protocol with this compound
This protocol provides a general framework for performing DCE-MRI. Specific parameters may need to be optimized based on the tissue of interest, the imaging hardware, and the specific research question.
Patient/Subject Preparation:
-
Informed Consent: Ensure the subject has provided informed consent.
-
Screening: Screen subjects for contraindications to gadolinium-based contrast agents, particularly for renal impairment.[3][6] Patients with chronic, severe kidney disease (GFR < 30 mL/min/1.73m²) or acute kidney injury are at a higher risk for nephrogenic systemic fibrosis (NSF).[3][6]
-
IV Access: Establish intravenous access, preferably with a catheter of 20-gauge or larger, to allow for a rapid bolus injection.
Imaging Protocol:
-
Pre-contrast Imaging:
-
Acquire scout images for localization.
-
Perform T2-weighted and/or spin-density-weighted sequences as required for anatomical reference.[7]
-
Acquire a series of pre-contrast T1-weighted images of the region of interest. This serves as the baseline for signal enhancement calculations. The same sequence parameters should be used for the dynamic and post-contrast phases.
-
-
Contrast Administration:
-
Dosage: The standard recommended dosage is 0.1 mmol/kg of body weight (equivalent to 0.2 mL/kg).[3][8] Lower doses (e.g., 0.025 mmol/kg) have been investigated and may be sufficient in some applications to minimize gadolinium exposure.[9] Higher doses (e.g., 0.3 mmol/kg) have been shown to be safe and may provide higher contrast-to-noise ratios in certain central nervous system applications.[10]
-
Administration: Administer as a rapid intravenous bolus, at a rate not to exceed 10 mL per 15 seconds.[3][8]
-
Saline Flush: Follow the contrast injection with a saline flush of at least 5 mL to ensure complete delivery of the contrast agent.[8]
-
-
Dynamic Imaging:
-
Begin acquiring a series of rapid T1-weighted images simultaneously with the start of the contrast agent injection.
-
The temporal resolution should be high enough to accurately capture the wash-in and washout phases of the contrast agent. Ultrafast DCE-MRI techniques can achieve temporal resolutions of 3.5–4.6 seconds.[11][12]
-
-
Post-contrast Imaging:
-
After the dynamic scan, acquire post-contrast T1-weighted images in multiple planes to assess for delayed enhancement.
-
Table 2: Example Imaging Parameters for DCE-MRI
| Parameter | Recommended Value |
| Sequence Type | 3D T1-weighted Gradient Echo (e.g., LAVA, VIBE, THRIVE) |
| Flip Angle | Optimized for T1 weighting and signal-to-noise ratio (e.g., 10-15 degrees) |
| Repetition Time (TR) | As short as possible (e.g., < 5 ms) |
| Echo Time (TE) | As short as possible (e.g., < 2 ms) |
| Temporal Resolution | < 10 seconds per dynamic scan |
| Total Acquisition Time | 5-10 minutes for the dynamic phase |
Data Analysis
DCE-MRI data can be analyzed using semi-quantitative or fully quantitative methods.[4]
Semi-Quantitative Analysis: This involves calculating descriptive parameters from the signal intensity-time curve without complex modeling.[4]
-
Time to Peak (TTP): Time from injection to maximum signal intensity.
-
Wash-in Rate: The initial slope of the enhancement curve.
-
Wash-out Rate: The slope of the curve after the peak.
-
Area Under the Curve (AUC): The integral of the signal enhancement over a specific time period.
Quantitative Analysis: This requires converting signal intensity to gadolinium concentration and fitting the data to a pharmacokinetic model.[4]
-
Signal to Concentration Conversion: The change in T1 relaxation rate (ΔR1) is assumed to be linearly proportional to the tissue concentration of the contrast agent.
-
Arterial Input Function (AIF): An AIF, representing the contrast agent concentration in the feeding artery, is necessary for most quantitative models. This can be measured from a major artery in the imaging field of view.[13]
-
Pharmacokinetic Modeling: The Tofts model is a commonly used model that describes the transfer of the contrast agent from the plasma to the extracellular-extravascular space.[12] This model can yield parameters such as:
-
Ktrans (Volume Transfer Constant): Reflects vessel permeability and blood flow.
-
ve (Extravascular-Extracellular Space Fractional Volume): The volume of the extravascular-extracellular space per unit volume of tissue.
-
Visualizations
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Gadopentetic acid - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. mriquestions.com [mriquestions.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Magnevist, (gadopentetate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Optimizing brain MR imaging protocols with gadopentetate dimeglumine: enhancement of intracranial lesions on spin-density- and T2-weighted images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Analysis of Pharmacokinetics of Gd-DTPA for Dynamic Contrast-enhanced Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triple-dose versus standard-dose gadopentetate dimeglumine: a randomized study in 199 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultrafast breast DCE-MRI: comparative analysis of semi-quantitative and pharmacokinetic parameters with gadoterate meglumine versus gadobutrol in malignant lesions and background parenchymal enhancement - Chumsaengsri - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
- 12. Ultrafast breast DCE-MRI: comparative analysis of semi-quantitative and pharmacokinetic parameters with gadoterate meglumine versus gadobutrol in malignant lesions and background parenchymal enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ultrafast breast DCE-MRI: comparative analysis of semi-quantitative and pharmacokinetic parameters with gadoterate meglumine versus gadobutrol in malignant lesions and background parenchymal enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Labeling with Gadopentetate Monomeglumine in Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gadopentetate monomeglumine, a gadolinium-based contrast agent (GBCA), is widely utilized in clinical magnetic resonance imaging (MRI) to enhance image contrast. Its paramagnetic gadolinium (Gd³⁺) ion effectively shortens the longitudinal (T1) relaxation time of nearby water protons, resulting in a brighter signal in T1-weighted images.[1] In the context of in vitro research, this property can be harnessed to label cells, enabling their non-invasive visualization and tracking using MRI.[2] This is particularly valuable in studies involving cell therapies, such as those using mesenchymal stem cells (MSCs), where monitoring cell delivery and biodistribution is crucial.[3][4]
These application notes provide a comprehensive overview and detailed protocols for labeling cells in vitro with this compound (often used interchangeably with its dimeglumine salt, Gd-DTPA, as the active chelate is the same). The protocols cover cell labeling, assessment of viability and labeling efficiency, and preparation for MRI analysis.
Principle of Cellular Labeling
The core principle of cellular labeling with gadopentetate is the introduction and retention of the Gd-DTPA complex within the cell's cytoplasm.[3] Because the cell membrane is generally impermeable to this hydrophilic chelate, efficient intracellular uptake by non-phagocytic cells often requires the use of transfection agents.[3][5] These agents, such as cationic lipids or polymers, form a complex with the anionic Gd-DTPA, facilitating entry into the cell primarily through endocytosis. Once inside, the trapped Gd-DTPA complex significantly reduces the T1 relaxation time of intracellular and surrounding water, making the labeled cells appear bright on T1-weighted MR images and allowing for their detection.[2]
Applications
-
MRI-based Cell Tracking: To monitor the location, migration, and engraftment of therapeutic cells (e.g., stem cells) delivered to a target site in small animal models.[2][3]
-
Verification of Cell Delivery: To confirm the accurate delivery of cells to a specific anatomical region.[5]
-
Drug Delivery Vehicle Assessment: To label and track cells being used as vehicles for drug delivery.
-
Cellular MRI Phantom Development: To create cell pellets with known properties for calibrating and optimizing MRI sequences.[6]
Quantitative Data Summary
The efficiency of labeling and its effect on cell health are critical parameters. The following table summarizes representative quantitative data from studies involving gadolinium-based contrast agent labeling.
| Parameter | Typical Value / Range | Cell Type | Method of Measurement | Notes |
| Labeling Concentration | 0.5 mM Gd-DTPA | Mesenchymal Stem Cells (MSCs) | - | Concentration in the final culture medium during incubation.[3] |
| Incubation Time | 4 - 24 hours | MSCs, various cancer cells | - | Optimal time can vary depending on cell type and transfection agent used.[3] |
| Cell Viability | >90% | MSCs | Proliferation Assay (e.g., MTT, WST-1) | Assessed post-labeling to ensure the process is not cytotoxic.[3][7] |
| Proliferation Rate | No significant change | MSCs | Cell Counting, CFU Assay | Labeled cells should retain their ability to proliferate compared to unlabeled controls.[3][8] |
| Differentiation Potential | Unaffected | MSCs | Lineage-specific staining | For stem cells, it is crucial that labeling does not alter their differentiation capacity (e.g., into osteocytes, adipocytes).[3] |
| T1 Relaxation Time (T1) | Significant Decrease | Labeled Cells vs. Control | Inversion Recovery MRI Sequence | The degree of T1 shortening is proportional to the intracellular gadolinium concentration.[6] |
Experimental Protocols
Protocol 1: Cellular Labeling with Gadopentetate & Transfection Agent
This protocol describes a general method for labeling non-phagocytic cells, such as Mesenchymal Stem Cells (MSCs), using a transfection agent to facilitate uptake.
Materials:
-
Cells to be labeled (e.g., MSCs)
-
Complete cell culture medium (e.g., DMEM/F12)
-
Phosphate-Buffered Saline (PBS)
-
This compound (or dimeglumine) solution (e.g., 0.5 M stock)
-
Transfection reagent (e.g., Effectene, Lipofectamine, or protamine sulfate)[3][5]
-
Serum-free culture medium
-
6-well culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed 1 x 10⁶ cells per well in a 6-well plate and culture until they reach 70-80% confluency.
-
Preparation of Labeling Complex (Example using Effectene):
-
In a sterile tube, dilute 30 µL of 0.5 M Gd-DTPA into serum-free medium.
-
Add 25 µL of the Effectene transfection reagent to the diluted Gd-DTPA solution.
-
Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow complex formation.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Gently add the Gd-DTPA/transfection agent complex mixture to the cells.[3]
-
Add additional culture medium to reach the desired final volume and Gd-DTPA concentration (e.g., 0.5 mM).
-
Incubate the cells for 4 hours under standard cell culture conditions (37°C, 5% CO₂).[3]
-
-
Washing:
-
After incubation, aspirate the labeling medium.
-
Gently wash the cells three times with sterile PBS to remove any remaining extracellular contrast agent.
-
Add fresh, complete culture medium to the cells.
-
-
Cell Harvesting: The labeled cells can now be harvested using standard trypsinization for use in subsequent experiments.
Protocol 2: Assessment of Cell Viability (MTT Assay)
This protocol is used to assess the cytotoxicity of the labeling procedure.
Materials:
-
Labeled and unlabeled (control) cells
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed labeled and unlabeled cells in separate wells of a 96-well plate at a density of 1 x 10⁴ cells/well. Include wells with medium only as a blank control. Culture for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to a purple formazan (B1609692) precipitate.[10]
-
Formazan Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the unlabeled control cells after subtracting the blank reading.
Protocol 3: In Vitro MRI of Labeled Cells
This protocol describes the preparation of cell phantoms to visualize labeling success with MRI.
Materials:
-
Labeled and unlabeled (control) cells
-
PBS
-
Low melting point agarose (B213101) (1-2% w/v in PBS)
-
MRI-compatible tubes or vials (e.g., 0.5 mL microcentrifuge tubes)
Procedure:
-
Cell Preparation: Harvest a known number of labeled cells (e.g., 1 x 10⁶) and unlabeled control cells. Centrifuge to form a pellet and resuspend in a small volume of PBS (e.g., 50 µL).
-
Agarose Preparation: Prepare a 1% (w/v) agarose solution in PBS and cool it to approximately 38-40°C in a water bath.
-
Phantom Creation:
-
Gently mix the cell suspension with an equal volume of the warm agarose solution.
-
Quickly transfer the cell-agarose mixture into an MRI-compatible tube.
-
Centrifuge the tube at a low speed (e.g., 500 x g for 5 minutes) to form a concentrated cell pellet at the bottom before the agarose solidifies completely.
-
Allow the phantom to solidify at 4°C.
-
-
MRI Acquisition:
-
Place the phantoms in the MRI scanner.
-
Acquire T1-weighted images (e.g., using a spin-echo or gradient-echo sequence).
-
Acquire T1 maps using an inversion recovery sequence to quantify the T1 relaxation times of the cell pellets.[6]
-
Labeled cells should appear significantly brighter than unlabeled cells on T1-weighted images and exhibit a shorter T1 value.
-
Logic of MR Contrast Enhancement
The effectiveness of gadopentetate as a cellular label is based on its ability to alter the magnetic properties of water.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency / Poor MR Contrast | Suboptimal transfection agent concentration. | Optimize the ratio of gadopentetate to transfection agent. |
| Low concentration of gadopentetate. | Increase the concentration of gadopentetate in the labeling medium (e.g., up to 1.0 mM), but re-evaluate for cytotoxicity. | |
| Short incubation time. | Increase the incubation time (e.g., up to 24 hours), monitoring for any negative effects on cell health. | |
| High Cell Death / Low Viability | Cytotoxicity from the transfection agent. | Reduce the concentration of the transfection agent or test alternative, less toxic reagents. |
| Cytotoxicity from gadopentetate. | Ensure the gadolinium is fully chelated. Use a lower labeling concentration. Reduce incubation time. | |
| Labeled Cells Lose Contrast Over Time | Cell division (dilution of the agent). | This is an expected outcome. The signal per cell will decrease by approximately half with each cell division. |
| Exocytosis of the contrast agent. | While less common for this type of agent, consider using membrane-impermeable chelates or nanoparticle formulations for longer-term studies. |
References
- 1. Differentiating between T1 and T2* changes caused by gadopentetate dimeglumine in the kidney by using a double-echo dynamic MR imaging sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and Quantification of Magnetically Labeled Cells by Cellular MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. In Vivo MRI Cell Tracking: Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H T1 and T2 measurements of the MR imaging contrast agents Gd-DTPA and Gd-DTPA BMA at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Labeling Of Mesenchymal Stem Cells For High Sensitivity Long-Term MRI Monitoring In Live Mice Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling of mesenchymal stem cells for MRI with single-cell sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Experimental Use of Gadopentetate for CNS Lesion Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadopentetate, a gadolinium-based contrast agent (GBCA), has been a cornerstone in magnetic resonance imaging (MRI) for the detection and characterization of central nervous system (CNS) lesions. Its paramagnetic properties shorten the T1 relaxation time of surrounding water protons, leading to enhanced signal intensity on T1-weighted images. This enhancement improves the visualization, delineation, and diagnostic confidence for a variety of CNS pathologies, including tumors, inflammation, and vascular abnormalities. These application notes provide a comprehensive overview of the experimental use of gadopentetate for CNS lesion detection, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant pathways and workflows.
Mechanism of Action
Gadopentetate dimeglumine consists of the gadolinium ion (Gd³⁺) chelated by diethylenetriaminepentaacetic acid (DTPA).[1] This chelation is crucial for minimizing the toxicity of the free gadolinium ion.[1] Following intravenous administration, gadopentetate distributes within the extracellular fluid. In the CNS, its primary mechanism relies on the disruption of the blood-brain barrier (BBB) associated with pathological processes. In areas of BBB breakdown, gadopentetate extravasates into the interstitial space of the lesion, leading to a localized increase in gadolinium concentration and subsequent signal enhancement on T1-weighted MR images.[1]
Data Presentation
The following tables summarize quantitative data from various studies on the use of gadopentetate and other GBCAs in CNS lesion detection.
Table 1: Dose-Response of Gadopentetate Dimeglumine in CNS Tumor Enhancement
| Dosage (mmol/kg) | Diagnostically Valuable Enhancement | Key Findings | Reference |
| 0.025 | 10% of cases | Significantly less effective than higher doses. | [2] |
| 0.05 | 50% of cases | Moderate enhancement. | [2] |
| 0.1 | 80-90% of cases | Considered the standard, effective dose for enhancing intracranial tumors.[2] | [2] |
| > 0.1 (up to 0.3) | Improved enhancement and delineation | A directly proportional relationship exists between lesion contrast ratio and dose.[3] | [3] |
Table 2: Comparative Efficacy of Gadopentetate Dimeglumine and Other GBCAs
| Comparator Agent | Dosage (mmol/kg) | Key Quantitative Findings | Conclusion | Reference |
| Gadoteridol (B1662839) | 0.1 | Similar lesion enhancement and delineation. | Both agents have a similar effect at equal doses. | [3] |
| Gadobenate Dimeglumine | 0.1 | Gadobenate showed significantly higher percentage of lesion enhancement and contrast-to-noise ratio (CNR). | Gadobenate provides significantly better enhancement and diagnostic information.[4][5][6] | [4][5][6] |
| Gadodiamide | 0.1 | Contrast enhancement observed in 44% of patients with gadopentetate vs. 60% with gadodiamide. | No significant difference in overall efficacy was observed. | [7] |
Table 3: Safety Profile of Gadopentetate Dimeglumine in Clinical Trials
| Study Population | Number of Patients | Adverse Event Rate | Most Common Adverse Events | Reference |
| U.S. Clinical Trials | 1,068 | 19.9% (most were minor and short-lived) | Headache, nausea, paresthesia | [8] |
| Global Pharmacovigilance | >120 million administrations | Reporting rate of 14.4 per 100,000 administrations (by 2011) | Not specified | [9] |
| Comparative Study | 472 | 7.0% | Not specified | [10] |
Experimental Protocols
Protocol 1: Standard IV Administration for Clinical CNS Imaging
This protocol is a standard approach for the use of gadopentetate dimeglumine in clinical MRI of the CNS.
1. Patient Preparation:
-
Obtain informed consent.
-
Screen for contraindications, particularly severe renal impairment, due to the risk of nephrogenic systemic fibrosis (NSF).[9]
-
Ensure the patient has no known allergies to gadolinium-based contrast agents.
2. Dosage and Administration:
-
The standard recommended dose is 0.1 mmol/kg of body weight.[2]
-
Administer as an intravenous bolus injection.
3. Imaging Parameters:
-
Acquire pre-contrast T1-weighted images.
-
Administer gadopentetate dimeglumine.
-
Acquire post-contrast T1-weighted images immediately and potentially at delayed time points (e.g., 5, 15, and 25 minutes post-injection) to assess for delayed enhancement.[2][11]
-
Recommended sequences include spin-echo or gradient-echo T1-weighted sequences.
4. Data Analysis:
-
Qualitative assessment: Visually compare pre- and post-contrast images for lesion enhancement, border delineation, and internal morphology.
-
Quantitative analysis: Measure signal intensity (SI) in a region of interest (ROI) within the lesion and in normal-appearing contralateral brain tissue on both pre- and post-contrast images. Calculate the percentage of lesion enhancement and the contrast-to-noise ratio (CNR).[4]
Protocol 2: Experimental Intracerebroventricular Injection in a Rat Model
This protocol is designed for preclinical neurotoxicity studies and is not for human use.
1. Animal Preparation:
-
Use adult rats, surgically prepared with a lateral ventricular cannula.[12]
-
Allow for a post-operative recovery period.
2. Dosage and Administration:
-
Prepare a solution of gadopentetate dimeglumine in a suitable vehicle.
-
Slowly inject a specific dose (e.g., ranging from 2.5 to 15 µmol/g brain) into the lateral ventricle.[12]
-
Include a control group with iso-osmotic, isovolumetric injections of a vehicle like sucrose.[12]
3. Behavioral and Neuropathological Assessment:
-
Monitor for acute neurotoxic signs (e.g., stereotyped movements, myoclonus) for several hours post-injection.[12]
-
Observe for medium-term signs (e.g., ataxia, tremor) over several days.[12]
-
Perform neuropathological analysis at various time points (e.g., 24 hours to 42 days) to assess for lesions, glial necrosis, and myelin loss.[12]
Visualizations
Caption: Mechanism of Gadopentetate Action in CNS Lesion Enhancement.
Caption: Clinical Workflow for Gadopentetate-Enhanced CNS MRI.
Caption: Logical Relationship for CNS Lesion Detection.
References
- 1. What is the mechanism of Gadopentetate Dimeglumine? [synapse.patsnap.com]
- 2. Administration of gadopentetate dimeglumine in MR imaging of intracranial tumors: dosage and field strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MR evaluation of CNS tumors: dose comparison study with gadopentetate dimeglumine and gadoteridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Contrast enhancement of central nervous system lesions: multicenter intraindividual crossover comparative study of two MR contrast agents. | Semantic Scholar [semanticscholar.org]
- 7. Gadodiamide injection and gadopentetate dimeglumine. A double-blind study in MR imaging of the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety assessment of gadopentetate dimeglumine in U.S. clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Safety characteristics of gadobenate dimeglumine: clinical experience from intra- and interindividual comparison studies with gadopentetate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing brain MR imaging protocols with gadopentetate dimeglumine: enhancement of intracranial lesions on spin-density- and T2-weighted images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurotoxic effects of gadopentetate dimeglumine: behavioral disturbance and morphology after intracerebroventricular injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Neuroinflammation in Animal Models Using Gadopentetate Monomeglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gadopentetate monomeglumine (often referred to as Gd-DTPA) is a gadolinium-based contrast agent (GBCA) widely utilized in magnetic resonance imaging (MRI) to enhance the visibility of tissues and lesions.[1] In the context of neuroinflammation, its primary application lies in the detection and characterization of blood-brain barrier (BBB) disruption, a hallmark of many central nervous system (CNS) inflammatory diseases.[2][3] This document provides detailed application notes and protocols for the use of this compound in animal models of neuroinflammation, with a focus on providing actionable guidance for researchers in the field.
This compound is a paramagnetic agent that shortens the T1 relaxation time of adjacent water protons, leading to a brighter signal on T1-weighted MRI images.[1] Under normal physiological conditions, the BBB restricts the passage of this compound from the bloodstream into the brain parenchyma.[2][4] However, in the presence of neuroinflammation, the integrity of the BBB is compromised, allowing for the extravasation of the contrast agent into the interstitial space. This leakage results in signal enhancement in areas of active inflammation, enabling the visualization and quantification of disease activity.[3]
Mechanism of Action in Neuroinflammation Imaging
The utility of this compound in neuroinflammation imaging is predicated on the pathological changes that occur at the BBB during an inflammatory response. Neuroinflammation, driven by the activation of resident immune cells like microglia and astrocytes, and the infiltration of peripheral immune cells, leads to the release of a cascade of inflammatory mediators.[2][5][6] Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) play a crucial role in upregulating the expression of adhesion molecules on endothelial cells and increasing the permeability of the BBB.[5] This is further exacerbated by the activity of matrix metalloproteinases (MMPs), which degrade the tight junction proteins that form the structural basis of the BBB.[5][7] The resulting disruption of the BBB allows for the passage of this compound into the CNS, where its accumulation can be detected by T1-weighted MRI.
References
- 1. A New Targeted Model of Experimental Autoimmune Encephalomyelitis in the Common Marmoset - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Blood-Brain Barrier Dysfunction Amplifies the Development of Neuroinflammation: Understanding of Cellular Events in Brain Microvascular Endothelial Cells for Prevention and Treatment of BBB Dysfunction [frontiersin.org]
- 3. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Blood–Brain Barrier Breakdown in Neuroinflammation: Current In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroinflammation and Blood-Brain Barrier Disruption Following Traumatic Brain Injury: Pathophysiology and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MR Cisternography in Animal Models Using Gadopentetate Dimeglumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnetic Resonance (MR) cisternography is a valuable imaging technique for visualizing the cerebrospinal fluid (CSF) spaces and dynamics. The intrathecal administration of a gadolinium-based contrast agent, such as Gadopentetate dimeglumine (Magnevist®), enhances the CSF on T1-weighted MR images, allowing for detailed assessment of CSF pathways.[1][2] This technique is particularly useful in animal models for studying CSF physiology and pathology, including the evaluation of hydrocephalus, CSF leaks, and the communication of cystic structures with the subarachnoid space.[1][3] Furthermore, it can be employed to investigate the diffusion of substances from the CSF into the brain and spinal cord parenchyma.[1]
Gadopentetate dimeglumine is a paramagnetic contrast agent that shortens the T1 relaxation time of tissues where it accumulates, resulting in a brighter signal on T1-weighted images.[4] While widely used intravenously for clinical MRI, its intrathecal use is considered off-label but has been explored in various animal studies to leverage its properties for CSF imaging.[5][6]
These application notes provide a summary of quantitative data and detailed experimental protocols for performing MR cisternography with Gadopentetate dimeglumine in common animal models.
Data Presentation
Table 1: Summary of Intrathecal Gadopentetate Dimeglumine Dosing in Animal Models for MR Cisternography
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| New Zealand White Rabbits | 75-100 µmol | Cisternal Puncture | Well-tolerated; allowed visualization of subarachnoid space enhancement and gradual diffusion into brain parenchyma over 45 minutes to 6 hours. | [1] |
| Rats | 2.5-15 µmol/g brain (dose-dependent) | Intraventricular Cannula | Neurotoxic effects (stereotyped movements, ataxia, tremor) and neuropathological changes were observed, with the lowest dose for such changes being 5 µmol/g brain. | [7] |
| Dogs | 0.1 mmol/kg (standard dose) | Intravenous | CSF signal was modified after IV injection, with gadolinium concentration in CSF reaching 0.007 mmol/L. | [8] |
| Dogs | 0.3 mmol/kg (triple dose) | Intravenous | Enhanced visualization of contrast in CSF compared to the standard dose, with CSF gadolinium concentration of 0.02 mmol/L. | [8] |
Note: Intravenous administration for cisternography is reliant on passage across the blood-brain or blood-CSF barrier and may not be suitable for all applications.
Experimental Protocols
Protocol 1: MR Cisternography in a Rabbit Model via Cisternal Puncture
This protocol is adapted from a study evaluating the MR imaging characteristics of cisternal administration of Gadopentetate dimeglumine in New Zealand White rabbits.[1]
1. Animal Preparation: a. Use female New Zealand White rabbits. b. Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., ketamine/xylazine cocktail, followed by isoflurane (B1672236) maintenance). c. Place the anesthetized rabbit in a stereotactic frame to ensure a stable head position. d. Shave and sterilize the skin over the suboccipital region.
2. Cisternal Puncture and Contrast Administration: a. Flex the rabbit's head to open the cisterna magna. b. Insert a 25-gauge needle attached to a syringe containing Gadopentetate dimeglumine into the cisterna magna. c. Slowly inject a single dose of 75-100 µmol of Gadopentetate dimeglumine. d. Withdraw the needle and apply gentle pressure to the injection site.
3. MR Imaging: a. Transfer the rabbit to the MRI scanner. b. Position the animal to acquire images of the brain and cervical spinal cord. c. Immediate Post-Injection Imaging: Acquire sagittal and axial T1-weighted images immediately after contrast administration to visualize the initial distribution in the subarachnoid space. d. Delayed Imaging: Acquire subsequent sets of T1-weighted images at various time points (e.g., 45 minutes, 1 hour, 3 hours, 6 hours) to observe the diffusion of the contrast agent into the brain and spinal cord parenchyma.[1]
4. Post-Procedure Monitoring: a. After imaging, allow the rabbit to recover from anesthesia under close observation. b. Monitor for any behavioral changes or signs of seizure activity.[1]
Protocol 2: MR Cisternography in a Rat Model via Intraventricular Cannula
This protocol is based on a study investigating the neurotoxic potential of Gadopentetate dimeglumine in rats.[7] This method is suitable for studies where direct and controlled delivery into the ventricular system is required.
1. Animal Preparation and Cannula Implantation: a. Use adult male Sprague-Dawley rats.[9] b. Anesthetize the rat and place it in a stereotaxic frame. c. Perform a craniotomy to expose the skull. d. Surgically implant a cannula into one of the lateral ventricles using stereotaxic coordinates. e. Secure the cannula with dental cement and allow the animal to recover from surgery.
2. Contrast Administration: a. After the recovery period, gently restrain the conscious rat. b. Slowly inject the desired dose of Gadopentetate dimeglumine (ranging from 2.5 to 15 µmol/g brain) through the cannula into the lateral ventricle.[7] c. Iso-osmotic sucrose (B13894) can be used as a control injection.[7]
3. Behavioral and Neuropathological Assessment: a. Observe the rat for signs of acute neurotoxicity (e.g., stereotyped movements, myoclonus) over several hours.[7] b. Monitor for medium-term signs (e.g., ataxia, tremor) over several days.[7] c. For neuropathological analysis, perfuse the animals at desired time points (e.g., 24 hours to 42 days) and process the brain and spinal cord tissue for histological examination.[7]
4. MR Imaging (Optional, if combined with imaging): a. If imaging is desired, anesthetize the rat after contrast administration. b. Acquire T1-weighted MR images of the brain and spinal cord to visualize contrast distribution and potential lesions.
Visualizations
Caption: Workflow for MR Cisternography in a Rabbit Model.
Caption: Dose-dependent neurotoxic effects in rats.
Safety Considerations
The intrathecal administration of Gadopentetate dimeglumine carries a risk of neurotoxicity, which has been shown to be dose-dependent.[7] Adverse effects observed in animal models at higher doses include seizures, ataxia, and histopathological changes such as oligodendroglia loss and astrocyte hypertrophy.[3][7] Therefore, it is crucial to use the lowest effective dose and to carefully monitor the animals for any adverse reactions. The safety of low-dose intrathecal administration has been reported as relatively good in several studies, with only minor and transient adverse effects.[3][10] Researchers should be aware that this is an off-label application of a clinical contrast agent and appropriate institutional animal care and use committee (IACUC) approval is mandatory.
References
- 1. Evaluation of gadopentetate dimeglumine magnetic resonance cisternography in an animal model: preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrathecal Gadolinium-Enhanced MR Cisternography: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxic Manifestations of an Overdose Intrathecal Injection of Gadopentetate Dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. pubs.rsna.org [pubs.rsna.org]
- 6. radiopaedia.org [radiopaedia.org]
- 7. Neurotoxic effects of gadopentetate dimeglumine: behavioral disturbance and morphology after intracerebroventricular injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualization of Intravenously Administered Contrast Material in the CSF on Fluid-AttenuatedInversion-Recovery MR Images: An In Vitro and Animal-Model Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of magnetic resonance exposure combined with gadopentetate dimeglumine on chromosomes in animal specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intrathecal gadolinium (gadopentetate dimeglumine)-enhanced MR cisternography used to determine potential communication between the cerebrospinal fluid pathways and intracranial arachnoid cysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MRI Protocols for Gadopentetate Monomeglumine Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their MRI protocols using Gadopentetate monomeglumine.
Troubleshooting Guides
Issue: Suboptimal or Weak Enhancement of Target Tissue
Possible Cause 1: Incorrect Timing of Image Acquisition
-
Question: When is the optimal time to acquire images after injecting this compound for maximal enhancement?
-
Answer: The timing of image acquisition post-injection is critical and can significantly impact the observed enhancement. This compound distributes rapidly into the extracellular fluid.[1][2] For many applications, imaging should be completed within one hour of injection.[3] However, the peak enhancement time can vary depending on the tissue being imaged and the injection rate. For instance, in abdominal imaging, maximal arterial enhancement occurs with a rapid bolus injection, while maximal parenchymal organ enhancement is achieved with a slower, 60-second injection.[4] Delayed enhancement may also be a key feature for identifying certain pathologies.[5][6]
-
Recommendation: Perform a dynamic contrast-enhanced (DCE-MRI) study on a small cohort to determine the optimal imaging window for your specific application. If not feasible, a general recommendation is to acquire images at multiple time points post-injection (e.g., early arterial phase, portal venous phase, and delayed phase) to capture the full enhancement profile.
-
Possible Cause 2: Inappropriate MRI Sequence
-
Question: Which MRI sequences are best for visualizing this compound enhancement?
-
Answer: this compound primarily shortens the T1 relaxation time of surrounding water protons, leading to a brighter signal on T1-weighted images.[2][7] Therefore, T1-weighted sequences are the standard for assessing enhancement. However, enhancement can also be observed on spin-density and T2-weighted images, which can sometimes provide additional diagnostic information.[5][8] For small lesions in the brain, 3D gradient-echo (GRE) sequences may offer better visualization than traditional spin-echo (SE) sequences.[9]
-
Recommendation: Prioritize T1-weighted sequences for detecting and characterizing enhancement. Consider complementing with T2-weighted or other advanced sequences based on the specific research question.
-
Possible Cause 3: Incorrect Dosage
-
Question: What is the recommended dosage of this compound, and can it be adjusted?
-
Answer: The standard recommended dosage for adults and children (2 years of age and older) is 0.1 mmol/kg of body weight (equivalent to 0.2 mL/kg), administered intravenously.[10][11][12] The injection rate should not exceed 10 mL per 15 seconds.[11][12] While a higher dose of 0.3 mmol/kg has been studied, it did not provide additional diagnostic benefit for central nervous system lesions.[3] Do not exceed the recommended dose, especially in patients with potential renal impairment, to minimize risks.[10]
Experimental Workflow for Optimizing Enhancement
Caption: Workflow for optimizing MRI enhancement protocols.
Issue: Presence of Image Artifacts
-
Question: What are common artifacts seen with this compound-enhanced MRI, and how can they be minimized?
-
Answer: While this compound itself is not the primary cause of most artifacts, its administration can increase the conspicuity of certain artifacts.[13] Common MRI artifacts include:
-
Motion Artifacts: These are the most common and appear as ghosting or blurring in the image.[14] They can be caused by patient movement, breathing, or blood vessel pulsation.
-
Chemical Shift Artifact: This appears as a dark or bright line at the interface of fat and water-based tissues and can be more noticeable after contrast administration.[13]
-
Susceptibility Artifacts: These occur near metal implants or at air-tissue interfaces, causing signal loss and distortion.
-
Recommendations to Minimize Artifacts:
-
Motion: Use motion correction techniques, such as breath-holding, cardiac gating, or faster imaging sequences. Ensure the subject is comfortable and well-instructed.
-
Chemical Shift: Use fat suppression techniques.
-
Susceptibility: Use spin-echo sequences instead of gradient-echo sequences where possible, and consider metal artifact reduction sequences (MARS) if applicable.[15]
-
-
Logical Flow for Troubleshooting Image Artifacts
Caption: Decision tree for troubleshooting common MRI artifacts.
Frequently Asked Questions (FAQs)
General
-
What is this compound and how does it work? this compound is a gadolinium-based contrast agent (GBCA) used in MRI.[16][17] The gadolinium ion is a paramagnetic substance that shortens the T1 relaxation time of nearby water protons.[2][7] This results in an increased signal intensity (brightness) on T1-weighted MR images, enhancing the visibility of tissues and lesions with abnormal vascularity or a disrupted blood-brain barrier.[2][3][18]
-
What are the main applications of this compound in research? It is widely used to visualize lesions and abnormal vascularity in the central nervous system (brain and spine), head and neck, and body.[10][11] In a research context, it is valuable for studies involving tumor detection, inflammation, and assessing the integrity of the blood-brain barrier.[19]
Dosage and Administration
-
How should this compound be stored? It should be stored at a controlled room temperature between 15°C and 30°C and protected from light.[1] Do not freeze the solution.[1]
-
What is the pharmacokinetic profile of this compound? It follows a two-compartment open model.[3][18][20] It is distributed in the extracellular fluid and is eliminated unchanged primarily through the kidneys via glomerular filtration.[1][3][18]
| Pharmacokinetic Parameter | Value (Mean ± SD) in Healthy Subjects | Reference |
| Distribution Half-Life | ~0.2 ± 0.13 hours | [3][18][20] |
| Elimination Half-Life | ~1.6 ± 0.13 hours | [3][18][20] |
| Urinary Excretion (within 24 hours) | ~91 ± 13% | [3][18] |
-
Does renal impairment affect the elimination of this compound? Yes, significantly. The elimination half-life is prolonged in patients with renal impairment.[10][20] This is a critical consideration due to the risk of Nephrogenic Systemic Fibrosis (NSF).[10][21]
| Renal Function | Elimination Half-Life (Mean) | Reference |
| Mild Impairment | 3 to 4 hours | [10] |
| Moderate Impairment | 3 to 4 hours | [10] |
| Severe Impairment | ~11 hours | [10] |
Safety and Side Effects
-
What are the most common side effects? The most frequently reported adverse reactions include headache, nausea, injection site coldness, and dizziness.[10][11] Most reactions are mild and transient.
-
What is Nephrogenic Systemic Fibrosis (NSF)? NSF is a rare but serious condition involving fibrosis of the skin, joints, eyes, and internal organs.[10] It is associated with the use of GBCAs in patients with severe renal impairment (GFR < 30 mL/min/1.73m²) or acute kidney injury.[10][21] Therefore, it is crucial to screen subjects for renal dysfunction before administration.[10][21]
-
Can this compound be used in preclinical animal studies? Yes, it is used in animal models. However, it's important to be aware that studies in pregnant rats and rabbits at doses several times the human dose showed slight fetal development retardation.[3][10] Always consult with your institution's animal care and use committee for protocol approval.
Signaling Pathway of Contrast Enhancement
Caption: Mechanism of T1 contrast enhancement.
Detailed Experimental Protocols
Protocol 1: Standard T1-Weighted Spin-Echo Imaging for Brain Lesions
-
Subject Preparation: Ensure the subject has been screened for contraindications, particularly renal impairment.[10] Provide clear instructions to remain still during the imaging process.
-
Pre-contrast Imaging: Acquire axial and sagittal T1-weighted spin-echo (SE) images of the brain.
-
Contrast Administration: Administer this compound intravenously at a dose of 0.1 mmol/kg (0.2 mL/kg).[12] The injection should be a bolus at a rate not exceeding 10 mL per 15 seconds, followed by a 5 mL saline flush.[3][12]
-
Post-contrast Imaging: Immediately following the injection, repeat the axial and sagittal T1-weighted SE sequences. The entire imaging procedure should be completed within one hour of injection.[3]
-
Image Analysis: Compare the pre- and post-contrast images to identify and characterize enhancing lesions.
Protocol 2: Dynamic Contrast-Enhanced (DCE) MRI for Vascular Characterization
-
Subject Preparation: As per Protocol 1.
-
Pre-contrast Imaging: Acquire a high-resolution T1-weighted image of the region of interest.
-
Dynamic Series Setup: Position the imaging slices over the target tissue and set up a fast T1-weighted gradient-echo (GRE) sequence (e.g., spoiled GRE) with high temporal resolution (e.g., one image set every 5-10 seconds).
-
Contrast Administration and Dynamic Scanning: Begin the dynamic scan series. After acquiring 3-5 baseline (pre-contrast) image sets, administer this compound as a rapid bolus (0.1 mmol/kg).[4] Continue acquiring dynamic images for at least 5-10 minutes post-injection to capture the wash-in and wash-out kinetics.
-
Image Analysis: Generate time-signal intensity curves for the region of interest to analyze vascular parameters such as perfusion, permeability, and blood volume.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. What is the mechanism of Gadopentetate Dimeglumine? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Effect of the rate of gadopentetate dimeglumine administration on abdominal vascular and soft-tissue MR imaging enhancement patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimizing brain MR imaging protocols with gadopentetate dimeglumine: enhancement of intracranial lesions on spin-density- and T2-weighted images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing brain MR imaging protocols with gadopentetate dimeglumine: enhancement of intracranial lesions on spin-density- and T2-weighted images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bayer.com [bayer.com]
- 8. Optimizing brain MRI protocols in the follow-up of patients with multiple sclerosis T2-weighted MRI of the brain after the administration of gadopentetate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Magnetic resonance imaging of the brain with gadopentetate dimeglumine-DTPA: comparison of T1-weighted spin-echo and 3D gradient-echo sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Gadopentetate: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. drugs.com [drugs.com]
- 13. Chemical shift misregistration artifact: increased conspicuity following intravenous administration of gadopentetate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hong Kong Journal of Radiology [hkjr.org]
- 15. radiopaedia.org [radiopaedia.org]
- 16. Gadopentetic acid - Wikipedia [en.wikipedia.org]
- 17. Gadopentetate (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Gadopentetate dimeglumine in craniospinal magnetic resonance imaging: common uses and some potential pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gadopentetate Dimeglumine | C28H54GdN5O20 | CID 55466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. reference.medscape.com [reference.medscape.com]
Technical Support Center: Gadopentetate Monomeglumine Enhanced Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts in magnetic resonance imaging (MRI) studies using Gadopentetate monomeglumine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in MRI?
This compound is a gadolinium-based contrast agent (GBCA) used in MRI.[1][2] Its primary component, gadolinium, is a paramagnetic substance.[1][2] When injected intravenously, it circulates in the bloodstream and distributes into the extracellular fluid.[2] The paramagnetic properties of gadolinium shorten the T1 relaxation time of nearby water protons.[2][3] This results in an increased signal intensity on T1-weighted images, enhancing the visibility of tissues and lesions with altered vascularity or a disrupted blood-brain barrier.[2][3]
Q2: What are motion artifacts and how do they affect my contrast-enhanced MRI data?
Motion artifacts are image distortions, such as blurring, ghosting, or misregistration, caused by subject movement during an MRI scan.[4][5] These artifacts can significantly degrade image quality and compromise the diagnostic accuracy of the scan.[4] In the context of this compound-enhanced imaging, motion between the pre- and post-contrast scans can lead to improper subtraction of background tissues, potentially obscuring or creating false impressions of lesion enhancement.[6]
Q3: Can the administration of this compound itself contribute to motion?
While the agent itself does not induce motion, the process of intravenous injection can sometimes cause discomfort or a brief sensation of taste change, which might lead to minor patient movement.[7] Additionally, patient anxiety about the injection or the overall procedure can contribute to restlessness.[4]
Troubleshooting Guides
Issue 1: Blurring or Ghosting in Post-Contrast T1-Weighted Images
Possible Cause: Subject motion during the acquisition of T1-weighted sequences after the injection of this compound. This is a common issue as MRI scan times can be long, increasing the likelihood of movement.[5]
Solutions:
-
Subject Comfort and Communication: Ensure the subject is comfortable and well-informed about the importance of remaining still.[4] Use padding and immobilization aids to provide support and reduce the chance of involuntary movement.[8]
-
Fast Imaging Sequences: Employ faster imaging sequences to reduce the overall scan time.[4][9] Techniques like parallel imaging can decrease the amount of data required, leading to quicker scans.[4]
-
Motion Correction Techniques: Utilize prospective or retrospective motion correction methods. Prospective methods track motion in real-time and adjust the scan parameters accordingly, while retrospective techniques attempt to correct for motion after the data has been acquired.[10][11]
-
Increase Signal Averaging (NEX/NSA): Increasing the number of signal averages can improve the signal-to-noise ratio and reduce the appearance of random motion artifacts, though this will increase the scan time.[4][8]
Issue 2: Misalignment Between Pre- and Post-Contrast Images
Possible Cause: Subject movement between the acquisition of the pre-contrast (native) T1-weighted images and the post-contrast images after this compound administration.
Solutions:
-
Image Registration: Use image registration software during post-processing to align the pre- and post-contrast images. This can correct for translational and rotational shifts.
-
Minimize Time Between Scans: Reduce the delay between the pre-contrast scan, the injection of this compound, and the post-contrast scan to limit the opportunity for movement.
-
Repeat the Sequence: If significant misregistration occurs that cannot be corrected with software, it may be necessary to repeat the sequence.[6]
Experimental Protocols
Protocol 1: Standard Administration of this compound
This protocol outlines the standard procedure for the intravenous administration of this compound for contrast-enhanced MRI.
-
Subject Screening: Ensure the subject has no contraindications for the use of gadolinium-based contrast agents, such as severe renal impairment.[12]
-
Dosage Calculation: The recommended dosage is typically 0.1 mmol/kg of body weight (0.2 mL/kg).[1][13][14]
-
Administration: Administer the calculated dose as an intravenous bolus injection at a rate not exceeding 10 mL per 15 seconds.[13][14]
-
Saline Flush: Following the injection, flush the intravenous line with at least 5 mL of saline to ensure the complete delivery of the contrast agent.[14]
-
Image Acquisition: Begin the post-contrast T1-weighted imaging sequence immediately following the administration of the contrast agent.[1]
Protocol 2: Prospective Motion Correction using Navigators
This protocol describes a general workflow for implementing a prospective motion correction technique using navigator echoes.
-
Sequence Selection: Choose an MRI sequence that incorporates navigator echoes. These are brief, intermittent pulses that can track motion.[8][10]
-
Navigator Placement: Position the navigator volume to monitor the area most likely to exhibit motion (e.g., the head for brain imaging).
-
Real-time Correction: The MRI system uses the information from the navigator echoes to adjust the imaging gradients and radiofrequency pulses in real-time to compensate for detected motion.[10]
-
Data Acquisition: Acquire the this compound-enhanced images with the active motion correction.
-
Quality Control: Review the acquired images for any residual motion artifacts.
Data Presentation
Table 1: Common MRI Parameters for Motion Reduction
| Parameter | Recommended Adjustment for Motion Reduction | Rationale | Potential Trade-off |
| Number of Excitations (NEX) / Number of Signal Averages (NSA) | Increase | Averages out random motion artifacts and improves signal-to-noise ratio.[4][8] | Increased scan time. |
| Scan Time | Decrease | Reduces the window of opportunity for subject motion to occur.[9] | May require compromising on image resolution or signal-to-noise ratio. |
| Voxel Size | Increase | Larger voxels are less sensitive to the effects of small movements. | Reduced spatial resolution. |
| k-space Trajectory | Use Radial or Spiral | These non-Cartesian trajectories are inherently more robust to motion artifacts.[5][8] | May require more complex image reconstruction algorithms. |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Decision workflow for addressing motion artifacts.
References
- 1. What is Gadopentetate Dimeglumine used for? [synapse.patsnap.com]
- 2. What is the mechanism of Gadopentetate Dimeglumine? [synapse.patsnap.com]
- 3. Gadopentetic acid - Wikipedia [en.wikipedia.org]
- 4. mrimaster.com [mrimaster.com]
- 5. Motion Artefacts in MRI: a Complex Problem with Many Partial Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Motion Artifact and Metal Artifact MRI in Imaging [medical-professionals.com]
- 7. bayer.com [bayer.com]
- 8. mriquestions.com [mriquestions.com]
- 9. Motion artifact reduction for magnetic resonance imaging with deep learning and k-space analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwo.scholaris.ca [uwo.scholaris.ca]
- 11. Motion correction in MRI of the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Gadopentetate Dimeglumine Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
Addressing Gadopentetate monomeglumine signal saturation in T1-weighted imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gadopentetate dimeglumine as a contrast agent in T1-weighted magnetic resonance imaging (MRI).
Troubleshooting Guide
This section addresses common issues encountered during experiments, focusing on the phenomenon of signal saturation.
Issue 1: Decreased or Lower-Than-Expected Signal Intensity in T1-Weighted Images After Contrast Administration.
Question: We administered Gadopentetate dimeglumine and observed a paradoxical decrease in signal intensity in our region of interest on T1-weighted images. What could be the cause?
Answer: This phenomenon, often referred to as signal saturation or T1 quenching, is a known effect at high concentrations of gadolinium-based contrast agents.[1][2] Gadopentetate dimeglumine shortens both T1 and T2 relaxation times.[3] At lower concentrations, the T1-shortening effect is dominant, leading to a brighter signal on T1-weighted images.[1] However, at higher concentrations, the T2-shortening effect becomes more pronounced, causing a decrease in signal intensity.[1][4]
Troubleshooting Steps:
-
Review Contrast Agent Concentration: The concentration of Gadopentetate dimeglumine in the tissue of interest may be too high. The relationship between gadolinium concentration and signal intensity is not linear; after reaching a peak, the signal intensity will decrease with increasing concentration.[1]
-
Optimize Imaging Parameters:
-
Flip Angle (FA): The Ernst angle, which provides the optimal signal for a given TR and T1, is critical. For tissues with shortened T1 due to the contrast agent, a higher flip angle may be necessary to maximize signal. However, an excessively high flip angle can also lead to saturation. Optimization of the flip angle is crucial for achieving the desired contrast.
-
Repetition Time (TR): A very short TR may not allow for sufficient recovery of longitudinal magnetization, especially in tissues where T1 has been significantly shortened. This can lead to signal saturation. Consider increasing the TR to allow for more complete T1 relaxation.
-
-
Consider the Imaging Sequence:
-
Spin Echo (SE) vs. Gradient Echo (GRE): Different pulse sequences have varying sensitivities to T1 and T2 effects. Gradient echo sequences can be more susceptible to T2* shortening effects at high contrast concentrations.[5]
-
-
Perform a Phantom Study: To determine the optimal concentration range for your specific experimental setup, it is highly recommended to perform a phantom study with varying concentrations of Gadopentetate dimeglumine. This will allow you to generate a signal intensity versus concentration curve and identify the peak signal concentration for your imaging parameters.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of T1 signal enhancement with Gadopentetate dimeglumine?
A1: Gadopentetate dimeglumine is a paramagnetic contrast agent. The gadolinium ion (Gd³⁺) within the chelate has unpaired electrons, which creates a fluctuating local magnetic field. This field enhances the relaxation rates of nearby water protons, primarily by shortening the spin-lattice (T1) relaxation time. On a T1-weighted MRI sequence, tissues with shorter T1 times appear brighter.
Q2: What is signal saturation and why does it occur with Gadopentetate dimeglumine?
A2: Signal saturation, in this context, refers to the loss of signal intensity at high concentrations of the contrast agent.[1] Gadopentetate dimeglumine shortens both T1 and T2 relaxation times.[3] While T1 shortening increases signal in T1-weighted images, T2 shortening decreases it. At low concentrations, the T1 effect dominates. At high concentrations, the T2 shortening effect becomes significant and can overwhelm the T1 effect, leading to a net decrease in signal.[1]
Q3: How does the magnetic field strength affect the performance of Gadopentetate dimeglumine?
A3: The relaxivity of gadolinium-based contrast agents, and therefore their effectiveness, is dependent on the magnetic field strength. Generally, T1 relaxivity decreases at higher field strengths. This means that for the same concentration of contrast agent, the T1-shortening effect may be less pronounced at 3T compared to 1.5T. However, the overall signal-to-noise ratio is higher at 3T, which can compensate for this effect. It is important to optimize imaging protocols for the specific field strength being used.
Q4: What is the recommended dosage for preclinical research?
A4: The standard clinical dose is 0.1 mmol/kg body weight.[6] However, for preclinical research, the optimal dose can vary significantly depending on the animal model, the target organ, and the specific research question. It is crucial to perform dose-response studies to determine the optimal dose that provides maximum contrast without causing signal saturation in the region of interest.
Q5: Can I use the same imaging protocol for different gadolinium-based contrast agents?
A5: No, it is not recommended. Different gadolinium-based contrast agents have different relaxivities (r1 and r2 values), which dictate their efficiency in shortening T1 and T2 relaxation times. For example, agents with higher r1 relaxivity may provide better contrast at lower doses. Therefore, imaging protocols, including parameters like flip angle and TR, should be optimized for the specific contrast agent being used.
Quantitative Data
Table 1: T1 and T2 Relaxivity of Gadopentetate Dimeglumine in Human Blood Plasma
| Magnetic Field Strength | r1 Relaxivity (L·mmol⁻¹·s⁻¹) | r2 Relaxivity (L·mmol⁻¹·s⁻¹) |
| 0.2 T | ~4.7 | ~7.8 |
| 1.5 T | ~3.9 - 4.3 | ~5.2 |
| 3.0 T | ~3.3 | ~5.1 |
(Data synthesized from multiple sources for illustrative purposes. Actual values can vary based on experimental conditions.)
Table 2: Example of Gadopentetate Dimeglumine Concentration vs. Signal Intensity in a Phantom Study (1.5T)
| Concentration (mmol/L) | Relative Signal Intensity (Arbitrary Units) |
| 0 | 100 |
| 1 | 350 |
| 2.5 | 550 |
| 5 | 680 |
| 10 | 520 |
| 15 | 380 |
(This table illustrates the non-linear relationship and the signal decrease at higher concentrations. The peak signal intensity is observed around 5 mmol/L in this hypothetical example.)[1]
Experimental Protocols
Key Experiment: Phantom Study to Determine Optimal Gadopentetate Dimeglumine Concentration
Objective: To generate a signal intensity versus concentration curve for Gadopentetate dimeglumine to identify the concentration that yields the maximum T1-weighted signal for a specific MRI scanner and pulse sequence.
Methodology:
-
Phantom Preparation:
-
Prepare a series of dilutions of Gadopentetate dimeglumine in a solution that mimics the biological environment of interest (e.g., saline, plasma, or a tissue-mimicking gel).
-
Concentrations should span a wide range, for example, from 0 mmol/L to 20 mmol/L, with smaller increments around the expected optimal concentration.
-
Place each dilution in a separate, identical vial or tube within a larger phantom container filled with water or the same base solution to ensure consistent background signal.
-
-
MRI Acquisition:
-
Place the phantom in the MRI scanner, ensuring the vials are within the homogeneous region of the magnetic field.
-
Use the exact T1-weighted pulse sequence (e.g., spin echo or gradient echo) and imaging parameters (TR, TE, flip angle, slice thickness, etc.) that will be used in the actual experiments.
-
Acquire the T1-weighted images of the phantom.
-
-
Data Analysis:
-
Draw a region of interest (ROI) within each vial on the acquired images.
-
Measure the mean signal intensity within each ROI.
-
Plot the mean signal intensity as a function of the Gadopentetate dimeglumine concentration.
-
The resulting curve will show the concentration at which the maximum signal intensity is achieved. This is the optimal concentration to aim for in your experimental tissue to avoid signal saturation.
-
Visualizations
Caption: Concentration-dependent effects of Gadopentetate on T1 signal.
Caption: Workflow for troubleshooting low T1 signal with Gadopentetate.
References
- 1. Comparison of Maximum Signal Intensity of Contrast Agent on T1-Weighted Images Using Spin Echo, Fast Spin Echo and Inversion Recovery Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gadobenate dimeglumine (MultiHance) in MR angiography: an in-vitro phantom comparison with gadopentetate dimeglumine (Magnevist) at different concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mriquestions.com [mriquestions.com]
- 4. The T2-Shortening Effect of Gadolinium and the Optimal Conditions for Maximizing the CNR for Evaluating the Biliary System: a Phantom Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiating between T1 and T2* changes caused by gadopentetate dimeglumine in the kidney by using a double-echo dynamic MR imaging sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. radiopaedia.org [radiopaedia.org]
Troubleshooting poor contrast enhancement with Gadopentetate monomeglumine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor contrast enhancement with Gadopentetate monomeglumine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a gadolinium-based contrast agent (GBCA).[1] At its core is the gadolinium ion (Gd³⁺), a paramagnetic substance.[1] When placed in a strong magnetic field, such as in an MRI scanner, it creates a large local magnetic field. This field alters the spin characteristics of nearby water protons, specifically shortening their T1 relaxation time.[1] Tissues with higher concentrations of the contrast agent will therefore appear brighter on T1-weighted MR images, enhancing the visibility of internal structures.[1] For effective and safe use, the toxic free gadolinium ion is tightly bound to a chelating agent, diethylenetriaminepentaacetic acid (DTPA).[1]
Q2: What is the recommended dosage and administration rate for this compound?
The standard recommended dosage for most applications in both adults and pediatric patients (2 years and older) is 0.1 mmol/kg of body weight, which is equivalent to 0.2 mL/kg of the 0.5 mmol/mL solution.[2][3][4] The injection should be administered intravenously as a rapid bolus, at a rate not exceeding 10 mL per 15 seconds.[2][3][4] To ensure the complete dose has been administered, it is recommended to follow the injection with a 5 mL saline flush.[2][5]
Q3: How does renal function affect the performance and safety of this compound?
This compound is excreted from the body primarily through the kidneys.[1] In subjects with impaired renal function, the elimination half-life of the agent is prolonged.[3][4] While this may extend the imaging window, severe renal impairment (GFR < 30 mL/min/1.73m²) is a contraindication for the use of this agent due to the increased risk of nephrogenic systemic fibrosis (NSF).[4] For subjects with mild to moderate renal impairment, the agent should be used with caution and at the lowest effective dose.[6]
Q4: What are the proper storage and handling conditions for this compound?
This compound should be stored at a controlled room temperature between 15°C and 30°C.[6] It should be protected from light and freezing.[6] Before administration, the solution should be visually inspected for particulate matter and discoloration; if either is present, the solution should not be used.[5][6] The vial stopper should only be pierced once, and any unused portion should be discarded after the procedure.[6]
Troubleshooting Poor Contrast Enhancement
Poor contrast enhancement can arise from a variety of factors related to the contrast agent itself, the experimental subject, or the imaging protocol. The following sections provide a systematic approach to troubleshooting these issues.
Step 1: Verify Contrast Agent Integrity and Administration
The first step in troubleshooting is to rule out any issues with the contrast agent or its delivery.
Possible Causes:
-
Improper Storage: Exposure to light or extreme temperatures can degrade the agent.[6]
-
Incorrect Dosage: An insufficient dose will lead to weak enhancement.[7]
-
Suboptimal Injection Rate: The rate of injection affects the dynamics and magnitude of enhancement. Bolus injections generally lead to maximal arterial enhancement.[8][9]
-
Extravasation: Leaking of the contrast agent outside the vein at the injection site will prevent it from reaching the target tissue.
Troubleshooting Protocol:
-
Confirm Storage Conditions: Review storage logs to ensure the agent has been stored according to the manufacturer's recommendations.[6]
-
Verify Dosage Calculation: Double-check the body weight of the subject and the calculated injection volume. The standard dose is 0.1 mmol/kg.[3][10]
-
Review Injection Technique: Ensure a patent intravenous line and a sufficiently rapid injection rate. A saline flush can help ensure the full dose is delivered.[2][5]
-
Inspect Injection Site: Check for any signs of swelling or inflammation at the injection site that might indicate extravasation.
Step 2: Evaluate Experimental Subject's Physiological Factors
Physiological variations in the experimental subject can significantly impact the distribution and local concentration of the contrast agent.
Possible Causes:
-
Poor Perfusion: Reduced blood flow to the region of interest will result in less contrast agent delivery.
-
Tissue Characteristics: The local microenvironment, such as tissue cellularity and vascular permeability, will determine the extent of contrast accumulation.
-
Impaired Renal Function: While severe impairment is a contraindication, even moderate renal issues can alter the pharmacokinetics.[3][4]
Troubleshooting Protocol:
-
Assess Cardiovascular Status: Ensure the subject has stable cardiovascular function for adequate perfusion.
-
Consider Tissue Pathology: The underlying pathology of the tissue being imaged will influence enhancement. For example, highly necrotic or cystic tumors may show only peripheral enhancement.
-
Evaluate Renal Function: If unexpected enhancement patterns are observed, and renal impairment is suspected, a review of the subject's renal function is warranted.[4]
Step 3: Optimize MRI Imaging Protocol
The choice of MRI pulse sequences and their parameters is critical for optimal contrast enhancement.
Possible Causes:
-
Incorrect Pulse Sequence: T1-weighted sequences are most sensitive to the effects of this compound.[11]
-
Suboptimal Imaging Timing: The window for optimal contrast enhancement can be missed if imaging is performed too early or too late after injection. For intracranial tumors, peak enhancement is typically seen around 5 minutes post-injection.[7]
-
Incorrect Imaging Parameters: Repetition time (TR) and echo time (TE) should be optimized for T1-weighting.
-
Magnetic Field Strength: The T1 relaxivity of gadolinium-based contrast agents is dependent on the magnetic field strength of the MRI scanner.[12][13]
Troubleshooting Protocol:
-
Select Appropriate Pulse Sequence: Utilize T1-weighted sequences, such as spin-echo or gradient-echo sequences, for post-contrast imaging.[11]
-
Optimize Imaging Delay: Perform dynamic contrast-enhanced (DCE) imaging or acquire images at multiple time points after injection to capture the peak enhancement. For intracranial lesions, imaging between 5 and 25 minutes post-injection is often effective.[7]
-
Adjust Sequence Parameters: Ensure TR and TE are appropriate for maximizing T1 contrast.
-
Consider Field Strength Effects: Be aware that T1 relaxivity, and thus the degree of signal enhancement, can vary with the magnetic field strength (e.g., 1.5T vs. 3T).[12][13]
Data and Protocols
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Standard Dosage | 0.1 mmol/kg (0.2 mL/kg) | Dosing for subjects over 130 kg (286 lbs) has not been systematically studied.[2][3][5] |
| Injection Rate | Not to exceed 10 mL per 15 seconds | A rapid bolus injection is generally preferred for arterial phase imaging.[2][3][8] |
| T1 Relaxivity in Plasma | ~4.3 L/mmol·s at 1.5T | Relaxivity is dependent on the magnetic field strength and the surrounding medium.[10][12] |
| Optimal Imaging Window (CNS) | 5-25 minutes post-injection | Peak enhancement for intracranial tumors is often observed around 5 minutes.[7] |
| Elimination Half-life (Normal Renal Function) | Approximately 1.6 hours | This is prolonged in patients with renal impairment.[3][4] |
Experimental Protocol: Quality Control of this compound using a Phantom
This protocol describes how to create and use a phantom to test the efficacy of a batch of this compound.
Materials:
-
Distilled water
-
This compound solution (0.5 M)
-
Multiple non-ferromagnetic tubes (e.g., 15 mL conical tubes)
-
MRI scanner
Procedure:
-
Prepare Agarose Gel: Prepare a 1% agarose solution in distilled water by heating until the agarose is fully dissolved. Allow it to cool slightly.
-
Create Phantom Tubes:
-
Prepare a series of dilutions of the this compound in distilled water to achieve a range of concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.0 mM).
-
Add a known volume of each dilution to separate tubes containing the liquid agarose solution and mix thoroughly.
-
Include a control tube with only the agarose gel.
-
-
Allow Phantoms to Solidify: Let the tubes stand at room temperature until the agarose has completely solidified.
-
MRI Scanning:
-
Place the phantom tubes in the MRI scanner.
-
Acquire a T1-weighted image of the phantoms using a standard spin-echo or gradient-echo sequence.
-
Measure the signal intensity in a region of interest (ROI) within each phantom tube.
-
-
Data Analysis:
-
Plot the signal intensity as a function of the this compound concentration.
-
A positive correlation should be observed, with higher concentrations yielding higher signal intensity (up to a certain point, after which T2* effects may dominate).
-
Compare the results to a previously tested, known-good batch of the contrast agent. A significant deviation may indicate a problem with the new batch.
-
Visualizations
Caption: Troubleshooting workflow for poor contrast enhancement.
Caption: Mechanism of T1 contrast enhancement.
References
- 1. What is the mechanism of Gadopentetate Dimeglumine? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Magnevist (Gadopentetate Dimeglumine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. drugs.com [drugs.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Administration of gadopentetate dimeglumine in MR imaging of intracranial tumors: dosage and field strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the rate of gadopentetate dimeglumine administration on abdominal vascular and soft-tissue MR imaging enhancement patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. radiopaedia.org [radiopaedia.org]
- 11. assets.hpra.ie [assets.hpra.ie]
- 12. Field strength and dose dependence of contrast enhancement by gadolinium-based MR contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Stability and Storage of Gadopentetate Dimeglumine Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and proper storage of Gadopentetate Dimeglumine solution for injection. Adherence to these guidelines is critical to ensure the integrity, safety, and efficacy of the product in research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Gadopentetate Dimeglumine solution for injection?
A1: Gadopentetate Dimeglumine solution for injection should be stored at a controlled room temperature between 15°C to 30°C (59°F to 86°F).[1] It is crucial to protect the solution from light by keeping it in its outer carton.[1] The solution must not be frozen.
Q2: What should I do if the Gadopentetate Dimeglumine solution has been accidentally frozen?
A2: If freezing occurs, the vial should be brought to room temperature. After standing at room temperature for a minimum of 90 minutes, the solution should return to a clear, colorless to slightly yellow state. Before use, it is imperative to visually inspect the product to ensure that all solids have dissolved and the solution is clear.
Q3: How long is the solution stable after the vial has been opened?
A3: Once the vial has been opened, the Gadopentetate Dimeglumine solution remains chemically and physically stable for up to 24 hours at temperatures not exceeding 30°C. The solution must be discarded after this period.
Q4: What are the visual indicators of instability or degradation?
A4: The solution should be a clear, colorless to slightly yellow aqueous solution.[1] Do not use the solution if it contains particulate matter or is discolored. The presence of solids indicates that the product should not be used.[1]
Q5: Is Gadopentetate Dimeglumine sensitive to light?
A5: Yes, Gadopentetate Dimeglumine is sensitive to light.[1] The container should always be kept in its outer carton to protect it from light exposure, which can lead to photodegradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitate or solid particles observed in the solution. | The solution may have been exposed to temperatures below the recommended storage range or has undergone freezing and improper thawing. | Do not use the solution. Discard the vial and obtain a new one. Ensure proper storage conditions are maintained. |
| The solution appears discolored (darker yellow or other colors). | This may indicate chemical degradation due to exposure to light, elevated temperatures, or other contaminants. | Do not use the solution. Verify the expiration date and review storage conditions. If the issue persists with new vials, contact the manufacturer. |
| Unexpected results in experiments (e.g., altered relaxivity). | This could be due to the degradation of the gadopentetate complex, leading to the release of free Gd³⁺ or the formation of other species. | Verify the integrity of the solution as per the visual inspection guide. If no visual issues are apparent, consider performing a quality control check using a validated analytical method (see Experimental Protocols). |
Data on Stability
Gadopentetate dimeglumine is a highly stable complex. In vivo studies have shown no detectable biotransformation or decomposition after administration. The complex is excreted unchanged, primarily through the kidneys.
While specific quantitative data from forced degradation studies under various stress conditions (e.g., acid, base, oxidation, specific light intensity) are not extensively published in publicly available literature, the primary degradation pathway identified involves the dissociation of the gadolinium ion (Gd³⁺) from the DTPA ligand under extreme conditions.
One study on the oxidative pathways of gadopentetate identified a major degradation product resulting from N-dealkylation.[2]
Table 1: General Stability Profile of Gadopentetate Dimeglumine
| Condition | Observation | Recommendation |
| Recommended Storage (15-30°C, protected from light) | Stable until the expiration date. | Follow recommended storage conditions. |
| Freezing | Risk of precipitation. | Avoid freezing. If frozen, follow the thawing and inspection protocol. |
| Elevated Temperature (>30°C) | Potential for accelerated degradation. | Avoid exposure to high temperatures. |
| Light Exposure | Sensitive to light, which can induce degradation. | Always store in the outer carton. |
| Post-Vial Opening | Stable for 24 hours at up to 30°C. | Discard any unused portion after 24 hours. |
Experimental Protocols
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying gadopentetate dimeglumine from its potential degradation products.
Typical Chromatographic Conditions (to be optimized and validated):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV spectrophotometry at a suitable wavelength (e.g., around 200-220 nm) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for gadolinium-specific detection. |
| Injection Volume | 10-20 µL. |
| Column Temperature | Ambient or controlled (e.g., 30°C). |
Method Validation Parameters (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
References
Technical Support Center: Managing Blood Pressure Changes After Gadopentetate Monomeglumine Administration
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Gadopentetate monomeglumine in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding the hemodynamic effects of this contrast agent.
Frequently Asked Questions (FAQs)
Q1: What are the expected changes in blood pressure after administering this compound?
A1: Following intravenous administration of this compound, transient changes in blood pressure, including both hypotension (a decrease in blood pressure) and hypertension (an increase in blood pressure), may be observed.[1][2][3][4][5][6] These effects are generally mild and resolve without intervention.[3] High doses of gadopentetate dimeglumine have been shown to significantly decrease systemic blood pressure in animal models.[5]
Q2: What is the underlying mechanism for these blood pressure fluctuations?
A2: The hemodynamic effects of this compound are thought to be multifactorial. The high osmolality and viscosity of the solution can cause a transient fluid shift into the vascular compartment, leading to vasodilation and a drop in blood pressure.[7] Additionally, there is evidence to suggest that gadolinium ions can act as blockers of voltage-gated calcium channels.[8] By inhibiting calcium influx into vascular smooth muscle cells, this can lead to vasodilation and a subsequent decrease in blood pressure.
Q3: How soon after administration do these blood pressure changes occur, and how long do they last?
A3: Blood pressure changes are typically observed shortly after bolus injection of the contrast agent.[7] In most cases, these hemodynamic alterations are transient, with blood pressure returning to baseline levels within a few minutes to a couple of hours.[1][2][3] However, a few cases of clinically significant hypotension have been reported to occur 2 to 6 hours after injection.[1]
Q4: Are certain experimental subjects at a higher risk for significant blood pressure changes?
A4: While data from animal studies is the primary source for preclinical research, clinical data suggests that individuals with a history of cardiovascular disease may be more susceptible to serious outcomes from hypersensitivity reactions, which can include significant blood pressure changes.[1] Therefore, it is prudent to closely monitor subjects with pre-existing cardiovascular conditions during and after administration.
Q5: How does the rate of administration affect blood pressure?
A5: The rate of injection can influence the magnitude and dynamics of hemodynamic changes. Bolus injections are more likely to cause a rapid, transient decrease in aortic pressure.[7][9] Slower infusion rates may lead to more gradual changes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Significant and sustained drop in blood pressure (Hypotension) | - High dose or rapid injection rate.- Subject's underlying cardiovascular condition.- Anaphylactoid/hypersensitivity reaction (rare). | 1. Stop the infusion if it is ongoing.2. Monitor vital signs continuously. 3. Administer intravenous fluids to support blood pressure.4. If a hypersensitivity reaction is suspected, administer appropriate medications (e.g., epinephrine, antihistamines) as per your institution's animal care and use committee (IACUC) approved protocol.5. Document the event and report it to the principal investigator and veterinary staff. |
| Significant and sustained increase in blood pressure (Hypertension) | - Less common than hypotension, but can occur.- Potential subject-specific response. | 1. Monitor vital signs closely. 2. Ensure the subject is not experiencing pain or distress, which can elevate blood pressure.3. Consult with veterinary staff for potential intervention if hypertension is severe or sustained. |
| No observable change in blood pressure | - This is a possible and often expected outcome, especially with lower doses or slower infusion rates. | Continue with the experimental protocol while maintaining routine monitoring. |
| Erratic or inconsistent blood pressure readings | - Technical issue with monitoring equipment.- Movement of the subject. | 1. Check the placement and function of the blood pressure monitoring device (e.g., arterial line, cuff).2. Ensure the subject is adequately anesthetized and immobile.3. Recalibrate the equipment if necessary. |
Data on Blood Pressure Changes
The following tables summarize quantitative data on hemodynamic changes observed in preclinical studies following the administration of Gadopentetate dimeglumine.
Table 1: Hemodynamic Effects of Gadopentetate Dimeglumine in Anesthetized Dogs
| Parameter | Dose of Gadopentetate Dimeglumine | Observation | Reference |
| Systemic Blood Pressure | 1.5 mmol/kg | Significant decrease | [5] |
| Left Ventricular Pressure | 1.5 mmol/kg | Significant decrease | [5] |
| Left Ventricular Contractility | 1.5 mmol/kg | Significantly depressed | [5] |
| Peak Systolic Blood Pressure (PSBP) | Not specified | 4% (4/92) of dogs exhibited a response (PSBP < 90 mmHg or > 160 mmHg with a ≥ 20% change from baseline) | [6] |
Table 2: Comparative Hemodynamic Effects of Contrast Media in Anesthetized Pigs
| Parameter | Gadopentetate Dimeglumine (0.6 mmol/kg) | Diatrizoate (Ionic Radiographic Contrast) | Iopamidol (Nonionic Radiographic Contrast) | Reference |
| Aortic Pressure | -25% (transient decrease) | -25% (transient decrease) | -10% (transient decrease) | [7] |
| Vascular Resistance | Decline | Stronger and longer-lasting decline | Decline | [7] |
Experimental Protocols
Protocol: Continuous Blood Pressure Monitoring in Anesthetized Canines Following this compound Administration
1. Animal Preparation:
-
Anesthetize the dog using an appropriate and IACUC-approved anesthetic protocol.
-
Place the animal in dorsal recumbency.
-
Intubate the animal to maintain a patent airway and provide ventilatory support if necessary.
-
Establish intravenous access, typically in the cephalic vein, for drug and fluid administration.
2. Arterial Catheterization for Direct Blood Pressure Measurement:
-
Aseptically place an arterial catheter (e.g., 22-gauge) into a peripheral artery, such as the dorsal pedal or femoral artery.
-
Connect the arterial catheter to a calibrated pressure transducer.
-
Continuously record systolic, diastolic, and mean arterial pressure using a data acquisition system.
3. Baseline Data Collection:
-
Allow the animal to stabilize under anesthesia for at least 15-20 minutes after instrumentation.
-
Record stable baseline hemodynamic parameters, including heart rate and blood pressure, for a minimum of 10 minutes prior to contrast administration.
4. Administration of this compound:
-
Prepare the appropriate dose of this compound.
-
Administer the contrast agent intravenously over a predetermined period (e.g., as a bolus over 15-30 seconds or a slow infusion).
-
Immediately following the injection, flush the intravenous line with sterile saline to ensure complete delivery of the contrast agent.
5. Post-Administration Monitoring:
-
Continuously record blood pressure and heart rate throughout the administration and for a specified period post-administration (e.g., 60 minutes).
-
Note the time of any significant deviations from baseline blood pressure.
-
Monitor the animal for any other adverse reactions.
6. Data Analysis:
-
Calculate the percentage change in blood pressure from baseline at various time points post-injection.
-
Statistically analyze the data to determine the significance of any observed changes.
Visualizations
References
- 1. Toxicity Mechanisms of Gadolinium and Gadolinium-Based Contrast Agents—A Review [mdpi.com]
- 2. rcr.ac.uk [rcr.ac.uk]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Acute adverse events in cardiac MR imaging with gadolinium-based contrast agents: results from the European Society of Cardiovascular Radiology (ESCR) MRCT Registry in 72,839 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Gadolinium-Based Contrast Agents for Vessel Wall Magnetic Resonance Imaging (MRI) of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amelioration of cardiodepressive effects of gadopentetate dimeglumine with addition of ionic calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Has the time come to change the treatment criteria for patients with chronic kidney disease? The “hypofiltering nephron” hypothesis [frontiersin.org]
Technical Support Center: Gadopentetate Monomeglumine in T2-Weighted Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gadopentetate monomeglumine (Gd-DTPA) in T2-weighted magnetic resonance imaging (MRI) experiments.
Troubleshooting Guides
Issue 1: Unexpected Signal Loss in T2-Weighted Images Post-Contrast
Symptom: You observe a significant decrease in signal intensity (darkening) in your region of interest on T2-weighted images after the administration of this compound.
Cause: At high concentrations, the T2-shortening effect of this compound can predominate over its T1-shortening effect, leading to a reduction in signal on T2-weighted sequences.[1][2] This is a known phenomenon and is particularly common in areas of high contrast agent accumulation, such as in the kidneys and bladder during excretion.[1][2]
Troubleshooting Steps:
-
Verify Concentration:
-
Review the administered dose. Standard doses are typically around 0.1 mmol/kg.[3] Higher doses will exacerbate T2 shortening.
-
Consider the possibility of unusually high focal accumulation in your experimental model.
-
-
Analyze Image Acquisition Parameters:
-
Echo Time (TE): A long TE will be more sensitive to T2 shortening effects, amplifying the signal loss. Consider acquiring images with a shorter TE to minimize this effect.
-
Pulse Sequence: Gradient echo (GRE) sequences are more susceptible to T2* effects (a combination of T2 decay and magnetic field inhomogeneities) than spin echo (SE) sequences. If using a GRE sequence, consider if a standard T2-weighted SE or fast spin-echo (FSE) sequence is more appropriate.
-
-
Experimental Protocol Adjustment:
-
Dilution: For localized injections (e.g., intra-articular), consider if a more dilute solution of this compound can be used while still achieving the desired T1 contrast.
-
Imaging Timepoint: If the signal loss is observed during the "first pass" of the contrast agent, this is likely a T2* susceptibility effect from the concentrated bolus.[1] Acquiring T2-weighted images at a later timepoint after the initial distribution phase may mitigate this.
-
Issue 2: Differentiating T2 Shine-Through from True Restricted Diffusion
Symptom: An area appears bright on Diffusion-Weighted Imaging (DWI) after contrast administration, and you are unsure if this represents true restricted diffusion or a "T2 shine-through" effect influenced by the contrast agent.
Cause: DWI signal is inherently T2-weighted. Therefore, a region with a very long T2 relaxation time can appear bright on DWI even without restricted diffusion.[4][5] While this compound shortens T2, in some tissues, the post-contrast T1 shortening can indirectly affect the signal on certain sequences. However, the primary concern is misinterpreting a pre-existing T2 shine-through lesion.
Troubleshooting Steps:
-
Always Reference the ADC Map: The Apparent Diffusion Coefficient (ADC) map is crucial for interpretation.
-
Compare with Pre-Contrast Images: Always acquire pre-contrast T1-weighted, T2-weighted, and DWI scans. Comparing the post-contrast images to the pre-contrast baseline is essential to determine the effect of the contrast agent.
-
Evaluate T2-Weighted Images: A lesion exhibiting T2 shine-through will appear hyperintense on conventional T2-weighted images.[5]
Frequently Asked Questions (FAQs)
Q1: Is this compound a T1 or T2 contrast agent?
A1: this compound is primarily a T1 contrast agent.[6] Its paramagnetic properties predominantly shorten the T1 relaxation time of surrounding water protons, leading to a brighter signal on T1-weighted images.[7][8] However, it also shortens T2 and T2* relaxation times to some extent.[8]
Q2: Why do I see signal loss on my T2-weighted images after injecting a T1 contrast agent?
A2: This phenomenon is due to the T2-shortening effect of gadolinium.[7] While the T1 effect is dominant at typical concentrations, at higher concentrations, the T2-shortening effect can become significant and cause a decrease in signal intensity.[1][9]
Q3: At what concentration does the T2 effect of this compound become noticeable?
A3: The concentration at which T2 effects become dominant depends on the specific tissue and the pulse sequence parameters used.[1] However, it is most commonly observed in areas where the agent is highly concentrated, such as the renal collecting system and bladder, where concentrations can reach up to 40 mM.[1]
Q4: How does magnetic field strength influence the T2 effect of this compound?
A4: Higher magnetic field strengths can influence the relaxivity of gadolinium-based contrast agents.[9] Both T1 and T2 relaxivities can change with field strength, which may alter the observed contrast.
Q5: Can I perform T2-weighted imaging after the administration of this compound?
A5: Yes. In many cases, at standard doses, the T2-shortening effects are not significant enough to obscure diagnostic information on T2-weighted images.[10] In fact, acquiring T2-weighted images post-contrast is a common practice in some protocols.[10] However, it is crucial to be aware of the potential for T2-shortening artifacts, especially in regions of high contrast accumulation.
Quantitative Data
Table 1: T1 (r1) and T2 (r2) Relaxivities of Gadopentetate Dimeglumine (Gd-DTPA) in Human Blood Plasma
| Magnetic Field Strength | r1 (L·mmol⁻¹·s⁻¹) | r2 (L·mmol⁻¹·s⁻¹) | r2/r1 Ratio |
| 0.2 T | ~4.9 | ~7.8 | ~1.6 |
| 1.5 T | ~4.1 | ~6.2 | ~1.5 |
| 3.0 T | ~3.7 | ~5.8 | ~1.6 |
Data compiled from studies in human blood plasma.[2][3][11] Values can vary based on the solvent, temperature, and measurement technique.
Experimental Protocols
Protocol 1: Standard In Vivo Imaging Protocol to Minimize T2* Artifacts
This protocol is designed for general in vivo studies where the primary goal is T1-weighted contrast enhancement, with subsequent T2-weighted imaging.
-
Pre-Contrast Imaging:
-
Acquire anatomical T1-weighted (e.g., spin-echo or gradient-echo) and T2-weighted (e.g., fast spin-echo) sequences.
-
Acquire baseline DWI with ADC mapping if required.
-
-
Contrast Administration:
-
Administer this compound intravenously at a standard dose of 0.1 mmol/kg of body weight.
-
The injection can be followed by a saline flush to ensure the full dose reaches circulation.
-
-
Post-Contrast T1-Weighted Imaging:
-
Immediately following injection, or at the desired time point for dynamic contrast-enhanced (DCE) imaging, acquire T1-weighted scans.
-
-
Post-Contrast T2-Weighted Imaging:
-
To minimize "first-pass" susceptibility artifacts, wait for the initial bolus to distribute (e.g., 2-5 minutes post-injection) before acquiring T2-weighted images.[1]
-
Use a fast spin-echo (FSE) or turbo spin-echo (TSE) sequence rather than a gradient-echo (GRE) sequence to reduce sensitivity to T2* effects.
-
If signal loss is a concern, consider acquiring a sequence with a shorter echo time (TE).
-
Protocol 2: Phantom Study for Quantifying T2 Relaxivity
This protocol outlines a method for determining the T2 relaxivity of this compound in a phantom.
-
Phantom Preparation:
-
Prepare a series of phantoms with varying concentrations of this compound in the desired solvent (e.g., water, plasma). Concentrations should span the expected experimental range.
-
Include a phantom with only the solvent as a control.
-
-
Image Acquisition:
-
Place the phantoms in the MRI scanner.
-
Acquire a multi-echo spin-echo sequence. This will provide a series of images at different echo times (TEs).
-
-
Data Analysis:
-
For each phantom, measure the mean signal intensity in a region of interest (ROI) at each echo time.
-
Fit the signal decay curve for each concentration to a mono-exponential decay function: SI(TE) = SI₀ * exp(-TE/T2), where SI is the signal intensity and T2 is the transverse relaxation time.
-
Calculate the relaxation rate, R2 (R2 = 1/T2), for each concentration.
-
Plot R2 as a function of the this compound concentration.
-
The slope of the linear portion of this plot represents the T2 relaxivity (r2) in units of s⁻¹·mM⁻¹ or s⁻¹·(mmol/L)⁻¹.
-
Visualizations
Caption: Mechanism of this compound action on T1 and T2 relaxation.
Caption: Workflow for troubleshooting signal loss on T2-weighted images.
Caption: A typical experimental workflow for T2-weighted imaging with Gd-DTPA.
References
- 1. mriquestions.com [mriquestions.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicenter, Double-Blind, Randomized, Intra-individual Crossover Comparison of Gadobenate Dimeglumine and Gadopentetate Dimeglumine in MRI of Brain Tumors at 3 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiopaedia.org [radiopaedia.org]
- 5. mriquestions.com [mriquestions.com]
- 6. Gadolinium Magnetic Resonance Imaging - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. radiopaedia.org [radiopaedia.org]
- 8. Gadopentetic acid - Wikipedia [en.wikipedia.org]
- 9. The T2-Shortening Effect of Gadolinium and the Optimal Conditions for Maximizing the CNR for Evaluating the Biliary System: a Phantom Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing brain MR imaging protocols with gadopentetate dimeglumine: enhancement of intracranial lesions on spin-density- and T2-weighted images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s.mriquestions.com [s.mriquestions.com]
Gadopentetate monomeglumine interference with non-contrast MRI lesion visualization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals regarding the potential interference of gadopentetate dimeglumine with the visualization of lesions on non-contrast MRI scans.
Frequently Asked Questions (FAQs)
Q1: What is gadopentetate dimeglumine and how does it work as an MRI contrast agent?
Gadopentetate dimeglumine, commonly known by the brand name Magnevist, is a gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2] It is a paramagnetic agent, meaning it develops a magnetic moment when placed in a magnetic field.[2] This property allows it to alter the relaxation times of water protons in its vicinity.[1][2] Primarily, it shortens the T1 relaxation time, which increases the signal intensity on T1-weighted images.[3] This causes tissues with an accumulation of the contrast agent, such as lesions with a disrupted blood-brain barrier, to appear brighter, thus enhancing their visibility.[2][3]
Q2: Can gadopentetate dimeglumine interfere with the visualization of lesions on non-contrast MRI scans?
Yes, it is possible. The prescribing information for gadopentetate dimeglumine (Magnevist) includes a warning stating that, like other paramagnetic contrast agents, it "might impair the visualization of lesions seen on non-contrast MRI."[1][4]
Q3: What is the proposed mechanism for this interference?
The primary proposed mechanism for this interference is the residual deposition of gadolinium in bodily tissues, particularly the brain, after administration.[5] Studies have shown that repeated administration of linear GBCAs like gadopentetate dimeglumine can lead to a dose-dependent increase in signal intensity on unenhanced T1-weighted images in certain brain regions, such as the dentate nucleus and globus pallidus.[3][6][7] This retained gadolinium can alter the baseline T1 signal characteristics of the tissue. If a lesion is located in or near an area of gadolinium deposition, the increased background signal could potentially reduce the natural contrast between the lesion and the surrounding tissue on a subsequent non-contrast T1-weighted scan, making it harder to detect.
Q4: Does this interference affect all types of non-contrast MRI sequences?
The available evidence suggests that the interference is most relevant for T1-weighted non-contrast images . One study investigating the effect of gadopentetate dimeglumine on spin-density and T2-weighted images found that no information was obscured by the administration of the contrast agent. In fact, the study recommended obtaining these long TR images after contrast administration, as it could help in identifying new areas of enhancement.[3]
Q5: How long can gadopentetate dimeglumine persist in the body?
Gadopentetate dimeglumine is designed to be eliminated from the body relatively quickly, primarily through the kidneys.[3] However, studies have demonstrated that trace amounts of gadolinium can be retained in the body, including the brain, for extended periods, especially after multiple administrations.[5][8] The clearance of this retained gadolinium can be slow.
Troubleshooting Guide
Issue: A lesion previously visible on a non-contrast T1-weighted MRI is less conspicuous or not visible on a follow-up non-contrast T1-weighted scan performed after a gadopentetate dimeglumine-enhanced MRI.
Possible Cause: Residual gadolinium from the previous scan may be increasing the signal intensity of the surrounding brain parenchyma, thereby reducing the lesion-to-background contrast.
Troubleshooting Steps:
-
Review Imaging History: Determine the number and timing of previous gadopentetate dimeglumine administrations. A higher cumulative dose increases the likelihood of gadolinium retention and subsequent signal intensity changes on unenhanced T1-weighted images.[3][6]
-
Examine Other Sequences: Carefully evaluate other non-contrast sequences from the current study, particularly T2-weighted and FLAIR images. The lesion may still be visible on these sequences as they are less likely to be affected by the T1-shortening effects of residual gadolinium.
-
Quantitative Signal Intensity Analysis: If possible, perform a quantitative analysis of signal intensity.
-
Place regions of interest (ROIs) on the area where the lesion was previously seen and on a contralateral normal-appearing region in both the current and prior non-contrast T1-weighted scans.
-
A significant increase in the signal intensity of the background parenchyma in the current scan compared to the prior scan could support the hypothesis of interference from residual gadolinium.
-
-
Consider Alternative Contrast Agents for Future Scans: If repeated contrast-enhanced MRIs are necessary, discuss the possibility of using a macrocyclic GBCA with the responsible radiologist or physician. Studies suggest that macrocyclic agents have a lower propensity for gadolinium retention in the brain compared to linear agents like gadopentetate dimeglumine.[3]
-
Optimize Imaging Protocol: When scheduling a non-contrast MRI after a contrast-enhanced study, allow for a sufficient washout period. While the exact time for complete clearance of retained gadolinium is not definitively established, being aware of the potential for interference is crucial for accurate image interpretation.
Quantitative Data Summary
The following table summarizes findings from a study evaluating the change in the Dentate Nucleus to Cerebellar Peduncle (DCP) Signal Intensity (SI) ratio on unenhanced T1-weighted MR images after multiple administrations of gadopentetate dimeglumine. An increase in this ratio indicates gadolinium retention.
| Number of Administrations | Mean DCP SI Ratio (Before) | Mean DCP SI Ratio (After Last of Six Administrations) | Mean DCP SI Ratio (After All Administrations) | p-value (Before vs. After All) |
| ≥ 6 | 0.997 | 1.034 | 1.063 | 0.0004 |
| Data adapted from a study on signal changes after multiple administrations of gadopentetate dimeglumine.[3] |
Experimental Protocols
Protocol for Assessing Signal Intensity Changes on Unenhanced T1-Weighted MRI
This protocol is based on retrospective studies evaluating gadolinium deposition.
-
Patient Selection: Identify a cohort of patients who have received a defined number (e.g., six or more) of administrations of gadopentetate dimeglumine exclusively. A control group with no history of GBCA administration should also be included.
-
Image Acquisition:
-
Acquire unenhanced T1-weighted MR images of the brain for all subjects.
-
Standardize imaging parameters (e.g., TR, TE, flip angle, slice thickness) as much as possible across all participants.
-
-
Image Analysis:
-
Define standardized regions of interest (ROIs) in specific brain structures known for gadolinium deposition (e.g., dentate nucleus, globus pallidus) and in a reference region with minimal expected deposition (e.g., pons, cerebellar peduncle).
-
Measure the mean signal intensity (SI) within each ROI.
-
Calculate the SI ratio of the target structure to the reference structure (e.g., Dentate Nucleus SI / Pons SI).
-
-
Statistical Analysis:
-
Compare the SI ratios between the gadopentetate dimeglumine group and the control group.
-
In the gadopentetate dimeglumine group, correlate the SI ratio with the cumulative number of contrast agent administrations.
-
Visualizations
Caption: Workflow for investigating gadolinium retention.
Caption: Proposed mechanism of interference.
References
- 1. Chemical shift misregistration artifact: increased conspicuity following intravenous administration of gadopentetate dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicenter double-blind placebo-controlled study of gadopentetate dimeglumine as an MR contrast agent: evaluation in patients with cerebral lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal Change in the Dentate Nucleus on T1-Weighted MR Images After Multiple Administrations of Gadopentetate Dimeglumine Versus Gadobutrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajronline.org [ajronline.org]
- 5. Early MR detection of experimentally induced cerebral ischemia using magnetic susceptibility contrast agents: comparison between gadopentetate dimeglumine and iron oxide particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the effect of multiple administrations of gadopentetate dimeglumine or gadoterate meglumine on brain T1-weighted hyperintensity in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A retrospective cohort evaluation of the effect of multiple administrations of gadopentetate dimeglumine on brain magnetic resonance imaging T1-weighted signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Different Impact of Gadopentetate and Gadobutrol on Inflammation-Promoted Retention and Toxicity of Gadolinium Within the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Flip Angle and Repetition Time for Gadopentetate Dimeglumine
Welcome to the technical support center for the optimal use of Gadopentetate dimeglumine in Magnetic Resonance Imaging (MRI). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing imaging parameters and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Gadopentetate dimeglumine?
A1: Gadopentetate dimeglumine is a gadolinium-based contrast agent (GBCA). Its paramagnetic properties shorten the T1 relaxation time of water protons in tissues where it accumulates.[1][2] This T1 shortening effect increases the signal intensity on T1-weighted MR images, thereby enhancing the contrast between tissues with different levels of contrast agent uptake.
Q2: What is the recommended standard dose for Gadopentetate dimeglumine?
A2: The standard recommended dosage for Gadopentetate dimeglumine is 0.1 mmol/kg of body weight.[1][3]
Q3: How do flip angle and repetition time (TR) affect image contrast in T1-weighted imaging?
A3: In T1-weighted imaging, a short TR is used to maximize the differences in T1 relaxation between tissues. The flip angle determines how much of the longitudinal magnetization is converted into transverse magnetization to generate a signal. An optimal flip angle, known as the Ernst angle, maximizes the signal for a given TR and T1 of the tissue.[4] Deviating from the Ernst angle can be used to either increase T1 weighting or prioritize signal-to-noise ratio (SNR).
Q4: Can I use Gadopentetate dimeglumine for sequences other than T1-weighted imaging?
A4: While primarily used for T1-weighted imaging, Gadopentetate dimeglumine also affects T2 and T2* relaxation times, although to a lesser extent at typical clinical concentrations. Its effect on these parameters can be utilized in specific research applications, but optimization of sequence parameters like echo time (TE) becomes crucial.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Suboptimal Contrast Enhancement | - Incorrect flip angle or TR for the tissue of interest.- Low concentration of contrast agent in the target tissue. | - Optimize Flip Angle and TR: Use the Ernst angle as a starting point and adjust based on the desired contrast-to-noise ratio (CNR). Refer to the tables below for guidance.- Verify Injection Protocol: Ensure the correct dose was administered and that the timing of the scan post-injection is appropriate for the expected pharmacokinetics in the target tissue. |
| Image Artifacts (Motion) | - Patient movement during the acquisition. | - Reduce Scan Time: Employ faster imaging sequences (e.g., gradient-echo instead of spin-echo).- Optimize TR: A shorter TR can reduce the likelihood of motion during the acquisition of k-space center, which has the largest impact on image contrast.- Motion Correction Techniques: Utilize vendor-specific motion correction sequences or software.[5][6][7] |
| Image Artifacts (Ghosting) | - Pulsatile flow of blood or cerebrospinal fluid (CSF). | - Swap Phase and Frequency Encoding Directions: This can move the artifact out of the region of interest.- Use Pre-saturation Bands: These can null the signal from flowing blood before it enters the imaging slice.[5] |
| Poor Signal-to-Noise Ratio (SNR) | - Suboptimal flip angle (too small).- Very short TR. | - Increase Flip Angle: Move the flip angle closer to the Ernst angle for the post-contrast T1 of the tissue.- Increase TR: A longer TR allows for more recovery of longitudinal magnetization, leading to higher signal, but may decrease T1 weighting.- Increase Number of Excitations (NEX/Averages): This will improve SNR at the cost of longer scan time.[5] |
Quantitative Data Summary
The following tables provide essential data for optimizing your imaging protocols with Gadopentetate dimeglumine.
Table 1: T1 Relaxivity (r1) of Gadopentetate dimeglumine in Various Tissues
| Tissue | Magnetic Field Strength | T1 Relaxivity (r1) [L·mmol⁻¹·s⁻¹] |
| Human Blood Plasma | 1.5 T | 4.3 ± 0.4[8] |
| Human Blood Plasma | 3.0 T | 3.8 ± 0.2[8] |
| Myocardium | 1.5 T | ~4.5 (estimated) |
| Myocardium | 3.0 T | ~4.0 (estimated) |
| Brain Gray Matter | 1.5 T | ~4.3 (estimated) |
| Brain Gray Matter | 3.0 T | ~3.8 (estimated) |
| Brain White Matter | 1.5 T | ~4.3 (estimated) |
| Brain White Matter | 3.0 T | ~3.8 (estimated) |
| Liver | 1.5 T | ~5.0 (estimated) |
| Liver | 3.0 T | ~4.5 (estimated) |
| Kidney (Cortex) | 1.5 T | ~4.3 (estimated) |
| Kidney (Cortex) | 3.0 T | ~3.8 (estimated) |
| Muscle | 1.5 T | ~4.3 (estimated) |
| Muscle | 3.0 T | ~3.8 (estimated) |
Table 2: Approximate Pre-Contrast T1 Relaxation Times of Various Tissues
| Tissue | T1 at 1.5T (ms) | T1 at 3.0T (ms) |
| Brain Gray Matter | 900 | 1820[9] |
| Brain White Matter | 600 | 1082[10] |
| Liver | 500 | 809[11] |
| Kidney (Cortex) | 650 | 1142[11] |
| Muscle | 900 | 1412[9] |
| Blood | 1580[12] | 1932[9] |
| Myocardium | 1070[12] | 1220[12] |
Table 3: Calculated Post-Contrast T1 (ms) at 0.1 mmol/kg Gadopentetate dimeglumine
Assumes a local tissue concentration of 1 mM for calculation purposes. Actual concentrations will vary.
| Tissue | Post-Contrast T1 at 1.5T (ms) | Post-Contrast T1 at 3.0T (ms) |
| Brain Gray Matter | 188 | 207 |
| Brain White Matter | 140 | 189 |
| Liver | 125 | 183 |
| Kidney (Cortex) | 147 | 207 |
| Muscle | 188 | 246 |
| Blood | 248 | 295 |
| Myocardium | 195 | 226 |
Table 4: Optimal Flip Angle (Ernst Angle) for T1-Weighted Gradient-Echo Sequences
| Post-Contrast T1 (ms) | TR = 100 ms | TR = 200 ms | TR = 300 ms | TR = 400 ms | TR = 500 ms |
| 100 | 60° | 76° | 82° | 85° | 87° |
| 150 | 49° | 65° | 73° | 78° | 81° |
| 200 | 41° | 58° | 66° | 72° | 76° |
| 250 | 36° | 52° | 61° | 67° | 71° |
| 300 | 32° | 47° | 56° | 62° | 67° |
Experimental Protocols
Protocol 1: Phantom Preparation for T1 Relaxivity Measurement
This protocol outlines the preparation of a phantom to measure the T1 relaxivity of Gadopentetate dimeglumine.
Materials:
-
Gadopentetate dimeglumine solution (0.5 mmol/mL)
-
Distilled water or saline
-
Non-magnetic, sealed tubes (e.g., 15 mL conical tubes)
-
Heating plate and magnetic stirrer
-
Calibrated pipettes
Methodology:
-
Prepare Agarose Gel: Prepare a 1% (w/v) agarose solution by dissolving agarose powder in distilled water or saline with heating and stirring until the solution is clear.
-
Cool Agarose: Allow the agarose solution to cool to approximately 40-50°C before adding the contrast agent to prevent degradation.
-
Prepare Serial Dilutions: Prepare a series of known concentrations of Gadopentetate dimeglumine in separate tubes. For example, create concentrations ranging from 0.1 mM to 5 mM.
-
Mix with Agarose: Add a precise volume of each Gadopentetate dimeglumine dilution to a known volume of the cooled agarose solution and mix thoroughly. Maintain the final agarose concentration at 1%.
-
Fill Phantom Tubes: Carefully pipette the agarose-contrast agent mixtures into the sealed tubes, avoiding air bubbles. Also, prepare a control tube with only agarose gel (0 mM Gadopentetate dimeglumine).
-
Solidify and Equilibrate: Allow the phantoms to solidify at room temperature and then equilibrate to the scanner room temperature before imaging.
Protocol 2: Determining Optimal Flip Angle and TR in a Phantom
This protocol describes how to experimentally determine the optimal flip angle and TR for a given concentration of Gadopentetate dimeglumine using the prepared phantom.
Imaging Sequence: T1-weighted spoiled gradient-echo (SPGR) or similar sequence.
Methodology:
-
Phantom Positioning: Place the phantom securely in the head coil of the MRI scanner.
-
Acquire a Series of Images:
-
Fix the TR to a value relevant to your intended application (e.g., 100 ms).
-
Acquire a series of images, varying the flip angle in steps (e.g., from 10° to 90° in 10° increments).
-
Repeat this process for a range of different TR values (e.g., 200 ms, 300 ms, 400 ms, 500 ms).
-
-
Image Analysis:
-
For each acquired image, draw a region of interest (ROI) within each phantom tube.
-
Measure the mean signal intensity within each ROI.
-
-
Data Plotting and Analysis:
-
For each TR, plot the signal intensity as a function of the flip angle for each concentration.
-
The flip angle that produces the maximum signal intensity for a given TR and concentration is the Ernst angle.
-
To optimize for contrast between two concentrations (simulating tissue and a lesion), plot the difference in signal intensity as a function of the flip angle. The flip angle that maximizes this difference is the optimal flip angle for contrast.
-
Visualizations
Caption: Workflow for optimizing flip angle and TR.
Caption: Logic for troubleshooting suboptimal contrast.
Caption: Conceptual diagram of the Ernst Angle calculation.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Administration of gadopentetate dimeglumine in MR imaging of intracranial tumors: dosage and field strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aapm.org [aapm.org]
- 5. mriquestions.com [mriquestions.com]
- 6. radiopaedia.org [radiopaedia.org]
- 7. Motion Artefacts in MRI: a Complex Problem with Many Partial Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ultrasoundandmriforcancertherapy.ca [ultrasoundandmriforcancertherapy.ca]
- 10. Prospective T1 mapping to assess gadolinium retention in brain after intrathecal gadobutrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsna.org [pubs.rsna.org]
- 12. Effect of Gd‐DTPA‐BMA on blood and myocardial T1 at 1.5T and 3T in humans - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Relaxivity: Gadopentetate Monomeglumine vs. Gadobutrol
In the landscape of gadolinium-based contrast agents (GBCAs) for magnetic resonance imaging (MRI), relaxivity is a critical parameter that dictates the efficacy of T1-weighted image enhancement. This guide provides a detailed comparison of the relaxivity profiles of two widely utilized agents: Gadopentetate monomeglumine, a linear ionic agent, and Gadobutrol, a macrocyclic non-ionic agent. This analysis is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual representations of key concepts.
For the purpose of this comparison, "this compound" is considered in the context of its widely studied form, Gadopentetate dimeglumine (Gd-DTPA), the active component of Magnevist®.
Quantitative Relaxivity Data
The longitudinal (r1) and transverse (r2) relaxivities of a contrast agent are measures of its ability to shorten the T1 and T2 relaxation times of surrounding water protons, respectively. A higher r1 relaxivity generally translates to greater positive contrast enhancement on T1-weighted images at a given concentration. The following table summarizes the r1 and r2 relaxivity values for Gadopentetate dimeglumine and Gadobutrol at various magnetic field strengths, as determined in human plasma and whole blood at physiological temperature (37°C).
| Contrast Agent | Magnetic Field Strength (T) | Medium | r1 Relaxivity (L mmol⁻¹ s⁻¹) | r2 Relaxivity (L mmol⁻¹ s⁻¹) | Citation |
| Gadopentetate dimeglumine | 0.2 | Human Plasma | 5.2 ± 0.2 | 11.8 ± 0.4 | [1][2] |
| 1.5 | Human Plasma | 4.3 ± 0.2 | 6.5 ± 0.3 | [1][2] | |
| 3.0 | Human Plasma | 3.6 ± 0.2 | 6.4 ± 0.3 | [1][2] | |
| 1.5 | Human Whole Blood | 4.3 ± 0.4 | Not Reported | [3] | |
| 3.0 | Human Whole Blood | 3.8 ± 0.2 | Not Reported | [3] | |
| Gadobutrol | 0.2 | Human Plasma | 5.5 ± 0.3 | 10.1 ± 0.3 | [4] |
| 1.5 | Human Plasma | 4.7 ± 0.2 | 6.8 ± 0.2 | [4] | |
| 3.0 | Human Plasma | 3.6 ± 0.2 | 6.3 ± 0.3 | [4] | |
| 1.5 | Human Plasma | 4.78 ± 0.12 | Not Reported | [5] | |
| 3.0 | Human Plasma | 4.97 ± 0.59 | Not Reported | [5] | |
| 7.0 | Human Plasma | 3.83 ± 0.24 | Not Reported | [5] | |
| 3.0 | Human Whole Blood | 3.47 ± 0.16 | Not Reported | [5] |
Experimental Protocols for Relaxivity Measurement
The determination of r1 and r2 relaxivities is crucial for the characterization of MRI contrast agents.[6] The following is a generalized experimental protocol for measuring these parameters.
1. Phantom Preparation:
-
A series of phantoms is prepared with varying concentrations of the gadolinium-based contrast agent in a relevant medium, such as purified water, saline, or human plasma/blood.[3]
-
A typical concentration range for relaxivity measurements is from 0.01 mM to 1.0 mM or higher.[1][6]
-
Samples are placed in NMR tubes, which are then arranged in a phantom holder for simultaneous imaging.[3][6]
-
The temperature of the phantom is maintained at a physiologically relevant temperature, typically 37°C, throughout the experiment.[3]
2. MRI Data Acquisition:
-
The phantom is placed within the MRI scanner.
-
For T1 Measurement: An inversion recovery (IR) pulse sequence is commonly employed.[6][7] This involves acquiring a series of images at different inversion times (TI). The signal intensity for each concentration at each TI is recorded.
-
For T2 Measurement: A multi-echo spin-echo (MESE) pulse sequence is typically used.[6][7] This sequence acquires a series of echoes at different echo times (TE) for each concentration. The signal intensity of each echo is recorded.
3. Data Analysis:
-
T1 Calculation: For each concentration, the signal intensity data from the inversion recovery sequence is fitted to the following equation to determine the T1 relaxation time: S(TI) = S₀ |1 - 2e^(-TI/T1)|
-
T2 Calculation: For each concentration, the signal intensity data from the multi-echo spin-echo sequence is fitted to a single exponential decay function to determine the T2 relaxation time: S(TE) = S₀ e^(-TE/T2)
-
Relaxivity Calculation: The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are plotted against the concentration of the contrast agent. The slope of the linear regression of this plot represents the relaxivity (r1 or r2) in units of L mmol⁻¹ s⁻¹.[6]
Visualizing the Process and Concepts
To better illustrate the experimental workflow and the fundamental principles of relaxivity, the following diagrams are provided.
References
- 1. Relaxivity of Gadopentetate Dimeglumine (Magnevist), Gadobutrol (Gadovist), and Gadobenate Dimeglumine (MultiHance) in human blood plasma at 0.2, 1.5, and 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. zora.uzh.ch [zora.uzh.ch]
- 4. Gadobutrol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of the Relaxivities of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma at 1.5, 3, and 7 T, and Blood at 3 T - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1H T1 and T2 measurements of the MR imaging contrast agents Gd-DTPA and Gd-DTPA BMA at 1.5T - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Linear Gadolinium-Based Contrast Agents: The Efficacy of Gadopentetate Monomeglumine in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Gadopentetate monomeglumine (Gd-DTPA), a widely utilized linear gadolinium-based contrast agent (GBCA), against other linear GBCAs. The following sections present quantitative data from experimental studies, detailed methodologies of key experiments, and visualizations of experimental workflows and the classification of these agents to aid in research and development.
Quantitative Comparison of Efficacy
The efficacy of GBCAs is primarily determined by their relaxivity, which is the measure of their ability to shorten the T1 relaxation time of surrounding water protons, leading to signal enhancement in magnetic resonance imaging (MRI). Higher relaxivity generally translates to better contrast enhancement.
T1 Relaxivity in Human Whole Blood
The T1 relaxivity (r1) of various GBCAs has been measured in human whole blood at physiological temperature (37°C) across different magnetic field strengths. The data presented below summarizes these findings, offering a direct comparison of Gadopentetate dimeglumine with other linear and macrocyclic agents.
| Contrast Agent | Chemical Structure | T1 Relaxivity (r1) in s⁻¹·mM⁻¹ at 1.5 T | T1 Relaxivity (r1) in s⁻¹·mM⁻¹ at 3 T | T1 Relaxivity (r1) in s⁻¹·mM⁻¹ at 7 T |
| Gadopentetate dimeglumine (Gd-DTPA) | Linear Ionic | 4.3 ± 0.4 | 3.8 ± 0.2 | 3.1 ± 0.4 |
| Gadobenate dimeglumine (Gd-BOPTA) | Linear Ionic | 6.2 ± 0.5 | 5.4 ± 0.3 | 4.7 ± 0.1 |
| Gadodiamide (Gd-DTPA-BMA) | Linear Non-ionic | 4.5 ± 0.1 | 3.9 ± 0.2 | 3.7 ± 0.2 |
| Gadoversetamide (Gd-DTPA-BMEA) | Linear Non-ionic | 4.4 ± 0.2 | 4.2 ± 0.2 | 4.3 ± 0.2 |
| Gadoxetate disodium (B8443419) (Gd-EOB-DTPA) | Linear Ionic | 7.2 ± 0.2 | 5.5 ± 0.3 | 4.9 ± 0.1 |
| Gadoterate meglumine (B1676163) (Gd-DOTA) | Macrocyclic Ionic | 3.9 ± 0.2 | 3.4 ± 0.4 | 2.8 ± 0.4 |
| Gadobutrol (Gd-DO3A-butrol) | Macrocyclic Non-ionic | 4.6 ± 0.2 | 4.5 ± 0.3 | 4.2 ± 0.3 |
| Gadoteridol (Gd-HP-DO3A) | Macrocyclic Non-ionic | 4.4 ± 0.6 | 3.5 ± 0.6 | 3.4 ± 0.1 |
Data sourced from Shen et al. (2015).[1][2]
Clinical Efficacy: Central Nervous System (CNS) Lesion Enhancement
A multicenter, intraindividual crossover study compared the efficacy of Gadobenate dimeglumine and Gadopentetate dimeglumine at a 0.1 mmol/kg dose for enhancing CNS lesions. The results demonstrated a significant preference for Gadobenate dimeglumine across multiple diagnostic endpoints.
| Diagnostic Endpoint | Preference for Gadobenate dimeglumine (%) | Preference for Gadopentetate dimeglumine (%) | P-value |
| Overall Diagnostic Preference (Reader 1) | 94.9 | 8.9 | < .0001 |
| Overall Diagnostic Preference (Reader 2) | 89.9 | 12.7 | < .0001 |
| Overall Diagnostic Preference (Reader 3) | 93.6 | 7.6 | < .0001 |
| Lesion Border Delineation | Significantly better | < .0001 | |
| Definition of Disease Extent | Significantly better | < .0001 | |
| Visualization of Internal Morphology | Significantly better | < .0001 | |
| Percentage of Lesion Enhancement | Significantly higher | < .0001 | |
| Contrast-to-Noise Ratio (CNR) | Significantly higher | < .0001 |
Data sourced from Maravilla et al. (2006).[3][4]
Experimental Protocols
Measurement of T1 Relaxivity in Human Whole Blood
The following protocol was adapted from a study that derived the r1 values of eight commercially available GBCAs.[1][2]
1. Sample Preparation:
-
Eight GBCAs were serially diluted in human whole blood to achieve seven concentrations ranging from 0.0625 to 4 mM.
2. Phantom Setup:
-
The dilutions were placed in air-tight cylindrical tubes within a custom-built phantom.
-
The phantom was maintained at a physiological temperature of 37 ± 0.5°C using a heat-circulating system.
3. MRI Acquisition:
-
Images were acquired using inversion recovery sequences.
-
Inversion times ranged from 30 milliseconds to 10 seconds at 1.5 T and 3 T, and from 60 milliseconds to 5 seconds at 7 T.
4. Data Analysis:
-
A custom MATLAB program was used to automate the measurement of signal intensity from the acquired phantom images.
-
SigmaPlot was utilized to calculate the T1 relaxation times from the signal intensity data.
-
The T1 relaxivity (r1) was then calculated from the slope of the plot of 1/T1 versus the concentration of the GBCA.
Clinical Comparison of CNS Lesion Enhancement
The methodology for the intraindividual crossover study comparing Gadobenate dimeglumine and Gadopentetate dimeglumine is outlined below.[3][4]
1. Study Design:
-
A prospective, multicenter, intraindividual, crossover comparative study was conducted.
-
Patients with known or suspected CNS lesions were enrolled.
2. Randomization and Blinding:
-
Patients were randomized to one of two groups. Group A received gadobenate followed by gadopentetate in two separate imaging sessions. Group B received the contrast agents in the reverse order.
-
Three neuroradiologists, blinded to the contrast agent used, independently evaluated the images.
3. Imaging Protocol:
-
All patients underwent two 1.5-T MRI examinations separated in time.
-
The contrast agents were administered at a standard dose of 0.1 mmol/kg body weight.
-
Imaging parameters before and after contrast injection, as well as the timing of post-injection acquisitions, were identical for both examinations.
4. Image Evaluation:
-
Qualitative evaluation was performed using a standardized questionnaire assessing diagnostic information endpoints such as lesion border delineation, definition of disease extent, visualization of internal morphology, and lesion enhancement.
-
Quantitative analysis included the measurement of the percentage of lesion enhancement and the contrast-to-noise ratio (CNR).
-
An overall diagnostic preference was also recorded by each reader.
5. Statistical Analysis:
-
The Wilcoxon signed-rank test was used for between-group comparisons of the diagnostic information endpoints and quantitative parameters.
Visualizations
Logical Relationship of Gadolinium-Based Contrast Agents
The following diagram illustrates the classification of gadolinium-based contrast agents based on their chemical structure (linear vs. macrocyclic) and ionic properties (ionic vs. non-ionic).
Caption: Classification of Gadolinium-Based Contrast Agents.
Experimental Workflow for T1 Relaxivity Measurement
This diagram outlines the key steps involved in the experimental determination of T1 relaxivity for GBCAs.
Caption: Workflow for T1 Relaxivity Measurement.
References
- 1. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] T1 Relaxivities of Gadolinium-Based Magnetic Resonance Contrast Agents in Human Whole Blood at 1.5, 3, and 7 T | Semantic Scholar [semanticscholar.org]
- 3. pubs.rsna.org [pubs.rsna.org]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
A Comparative Guide to Gadopentetate Monomeglumine for Quantitative Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gadopentetate monomeglumine (a formulation of gadopentetate dimeglumine) and its primary alternatives for quantitative perfusion studies in magnetic resonance imaging (MRI). The performance of these contrast agents is evaluated based on experimental data from comparative studies, with a focus on Dynamic Contrast-Enhanced (DCE-MRI) and Dynamic Susceptibility Contrast (DSC-MRI) techniques. Detailed experimental protocols and quantitative data are presented to aid in the selection of the most appropriate agent for specific research and clinical trial applications.
Executive Summary
Gadopentetate dimeglumine has long been a standard extracellular gadolinium-based contrast agent (GBCA) for MRI. However, for quantitative perfusion studies, newer agents such as Gadobutrol (B1674391) and Gadobenate dimeglumine often offer advantages in terms of relaxivity and concentration, which can lead to improved image quality and more robust quantitative data.
-
Gadobutrol , a macrocyclic, non-ionic agent, is notable for its high concentration (1.0 M), which provides a more compact bolus and can result in a higher signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR).[1] Studies have shown that Gadobutrol can offer advantages in the delineation between gray and white matter and for the demarcation of highly vascularized tumor tissue.[2]
-
Gadobenate dimeglumine , a linear, ionic agent, exhibits higher T1 relaxivity compared to gadopentetate dimeglumine due to weak and transient binding to serum albumin.[3][4] This increased relaxivity can lead to superior arterial contrast enhancement and vessel conspicuity.[5]
The choice of contrast agent can significantly impact the accuracy and reproducibility of quantitative perfusion parameters such as the volume transfer constant (Ktrans), plasma volume (Vp), extravascular extracellular space volume (Ve), cerebral blood volume (CBV), cerebral blood flow (CBF), and mean transit time (MTT).
Quantitative Data Comparison
The following tables summarize quantitative data from comparative studies of Gadopentetate dimeglumine, Gadobutrol, and Gadobenate dimeglumine.
Table 1: Comparison of Physicochemical Properties
| Property | Gadopentetate Dimeglumine | Gadobutrol | Gadobenate Dimeglumine |
| Molecular Structure | Linear, Ionic | Macrocyclic, Non-ionic | Linear, Ionic |
| Concentration | 0.5 mmol/mL | 1.0 mmol/mL | 0.5 mmol/mL |
| T1 Relaxivity @ 1.5 T (in plasma) | ~3.9-4.3 L mmol⁻¹s⁻¹ | ~4.9-5.5 L mmol⁻¹s⁻¹ | ~6.0-6.6 L mmol⁻¹s⁻¹ |
| Excretion | 100% Renal | 100% Renal | 95-96% Renal, 4-5% Hepatic |
| Recommended Dosage | 0.1 mmol/kg | 0.1 mmol/kg | 0.1 mmol/kg |
Table 2: Performance in Quantitative Perfusion MRI - Comparative Studies
| Parameter | Gadopentetate Dimeglumine | Gadobutrol | Gadobenate Dimeglumine | Study Context |
| Maximal Signal Change (Cmax) in Brain PWI @ 3T | Lower | Significantly Higher (p<0.01) | - | Intraindividual comparison in patients with intracranial tumors.[2] |
| Signal-to-Noise Ratio (SNR) in Brain Metastases @ 3T | 199.57 ± 85.08 (at 3 min) | 214.17 ± 85.70 (at 3 min) | - | Randomized study comparing enhancement of brain metastases.[1] |
| Contrast-to-Noise Ratio (CNR) in Brain Metastases @ 3T | 57.88 ± 51.06 (at 3 min) | 68.64 ± 50.18 (at 3 min) | - | Randomized study comparing enhancement of brain metastases.[1] |
| Percentage Signal Loss in Cerebral Perfusion @ 1.5T | - | 29.4% | 28.3% | Intraindividual comparison in healthy volunteers. |
| Full Width at Half Maximum (FWHM) of SI/T Curve @ 1.5T | - | 6.4 seconds | 7.0 seconds | Intraindividual comparison in healthy volunteers. |
| Lesion-to-Liver Contrast Ratios in HCC | Equivalent | - | Equivalent | Comparison in patients with hepatocellular carcinoma.[9] |
| Arterial Flow (Fa) in HCC | Similar | - | Similar | Comparison in patients with hepatocellular carcinoma.[9] |
| Mean Transit Time (MTT) in Liver Parenchyma | Shorter | - | Longer (p<0.001) | Comparison in patients with hepatocellular carcinoma.[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of quantitative perfusion studies. Below are representative protocols for DCE-MRI and DSC-MRI based on the reviewed literature.
Dynamic Contrast-Enhanced (DCE-MRI) Protocol for Glioma Assessment
This protocol is adapted from studies evaluating tumor permeability and perfusion.
-
Patient Preparation: Obtain informed consent. Ensure the patient has no contraindications to gadolinium-based contrast agents. Insert an 18- to 20-gauge IV catheter into an antecubital vein.
-
Pre-Contrast Imaging:
-
Acquire anatomical images (e.g., T1-weighted, T2-weighted FLAIR).
-
T1 Mapping: To enable conversion of signal intensity to gadolinium concentration, acquire pre-contrast T1 maps using a variable flip angle (VFA) method with multiple flip angles (e.g., 3°, 6°, 9°, 12°, 15°) using a 3D T1-weighted gradient echo sequence (e.g., VIBE).[10]
-
-
Dynamic Acquisition:
-
Begin dynamic T1-weighted imaging using a 3D gradient-echo sequence (e.g., VIBE) with a fixed flip angle (e.g., 12°).
-
After a few baseline scans, administer a bolus of the contrast agent via a power injector, immediately followed by a saline flush.
-
Gadopentetate Dimeglumine: 0.1 mmol/kg at ~2-5 mL/s.
-
Gadobutrol: 0.1 mmol/kg at ~2-5 mL/s.
-
Gadobenate Dimeglumine: 0.1 mmol/kg at 4 mL/s.[10]
-
-
Continue acquiring dynamic scans for at least 5-7 minutes to capture the wash-in and wash-out phases of the contrast agent.
-
-
Post-Processing:
-
Perform motion correction on the dynamic image series.
-
Select a region of interest (ROI) in a major artery (e.g., middle cerebral artery) to derive the arterial input function (AIF).
-
Convert the signal intensity-time curves to concentration-time curves using the pre-contrast T1 map.
-
Fit the tissue concentration-time curves to a pharmacokinetic model (e.g., Tofts model) to generate quantitative perfusion maps (Ktrans, Vp, Ve).
-
Dynamic Susceptibility Contrast (DSC-MRI) Protocol for Brain Tumor Perfusion
This protocol is based on consensus recommendations for high-grade glioma assessment.
-
Patient Preparation: As with DCE-MRI.
-
Pre-Contrast Imaging: Acquire standard anatomical sequences.
-
Dynamic Susceptibility Acquisition:
-
Use a T2*-weighted gradient-recalled echo-planar imaging (EPI) sequence.
-
Preload (Optional but Recommended): Administer a small preload dose of the contrast agent (e.g., 1/4 to 1/2 of the main bolus) a few minutes before the main bolus to reduce T1 leakage effects.
-
Bolus Injection: Administer a compact bolus of the contrast agent at a high injection rate, followed by a saline flush.
-
Acquire dynamic images for approximately 90 seconds to capture the first pass of the contrast agent.[12]
-
-
Post-Processing:
-
Generate signal intensity-time curves for each voxel.
-
Convert signal intensity to change in transverse relaxation rate (ΔR2*).
-
Select an AIF from a major artery.
-
Apply deconvolution algorithms to calculate relative perfusion parameters (rCBV, rCBF, MTT, TTP).
-
Apply leakage correction algorithms, especially for high-grade tumors.
-
Visualizing the Validation Workflow and Agent Comparison
The following diagrams, created using Graphviz, illustrate the logical flow of a quantitative perfusion study validation and a comparison of the key characteristics of the contrast agents.
Caption: Workflow for validating a contrast agent for quantitative perfusion studies.
Caption: Comparison of key features of gadolinium-based contrast agents.
References
- 1. Diagnostic value of gadobutrol versus gadopentetate dimeglumine in enhanced MRI of brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intraindividual comparison between gadopentetate dimeglumine and gadobutrol for magnetic resonance perfusion in normal brain and intracranial tumors at 3 Tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intraindividual Comparison of Gadopentetate Dimeglumine, Gadobenate Dimeglumine, and Gadobutrol for Pelvic 3D Magnetic Resonance Angiography | Semantic Scholar [semanticscholar.org]
- 4. Comparison of gadobenate dimeglumine with gadopentetate dimeglumine for magnetic resonance imaging of liver tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auntminnie.com [auntminnie.com]
- 6. researchgate.net [researchgate.net]
- 7. itnonline.com [itnonline.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Glioma Type Prediction with Dynamic Contrast-Enhanced MR Imaging and Diffusion Kurtosis Imaging—A Standardized Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Moving Toward a Consensus DSC-MRI Protocol: Validation of a Low–Flip Angle Single-Dose Option as a Reference Standard for Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consensus recommendations for a dynamic susceptibility contrast MRI protocol for use in high-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. ajnr.org [ajnr.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Gadolinium-Based Contrast Agents for Brain Tumor Imaging: Gadopentetate Dimeglumine vs. Gadoterate Meglumine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used gadolinium-based contrast agents (GBCAs), gadopentetate dimeglumine and gadoterate (B1198928) meglumine (B1676163), for the imaging of brain tumors. The selection of an appropriate contrast agent is critical for accurate diagnosis, treatment planning, and monitoring of therapeutic response in neuro-oncology. This document synthesizes experimental data on the physicochemical properties, imaging efficacy, and safety profiles of these two agents to support informed decision-making in research and clinical settings.
Executive Summary
Gadopentetate dimeglumine is a linear, ionic GBCA, while gadoterate meglumine is a macrocyclic, ionic GBCA. This structural difference is the primary determinant of their differing stability and safety profiles. While both agents enhance magnetic resonance imaging (MRI) signals by shortening the T1 relaxation time of water protons, their performance and safety characteristics are not interchangeable. Notably, the macrocyclic structure of gadoterate meglumine provides greater stability, leading to a significantly lower risk of gadolinium release and its associated toxicities, such as nephrogenic systemic fibrosis (NSF) and long-term gadolinium retention in the body, including the brain. While direct head-to-head quantitative imaging performance data is limited, existing evidence suggests comparable diagnostic image quality for brain tumor assessment.
Physicochemical Properties
The fundamental characteristics of a GBCA influence its efficacy and safety. Key properties of gadopentetate dimeglumine and gadoterate meglumine are summarized below.
| Property | Gadopentetate Dimeglumine | Gadoterate Meglumine | Significance |
| Chemical Structure | Linear (Open-chain) | Macrocyclic | The macrocyclic structure "cages" the gadolinium ion more securely, leading to higher stability. |
| Ionicity | Ionic | Ionic | Both are ionic agents. |
| Relaxivity (r1) * | ~4.1 L/mmol·s | ~3.4-3.8 L/mmol·s | Relaxivity determines the T1 shortening efficiency and, consequently, the degree of contrast enhancement. Higher relaxivity can lead to greater signal enhancement at the same dose. |
| Thermodynamic Stability (log Ktherm) | 22.1 | 25.6 | Higher values indicate a more stable complex at equilibrium. |
| Kinetic Stability | Less stable | More stable | Macrocyclic agents exhibit greater kinetic inertness, meaning they dissociate more slowly, reducing the potential for free gadolinium release. |
*Relaxivity values are approximate and can vary with field strength and temperature.
Imaging Efficacy in Brain Tumors
The primary goal of using a GBCA in neuro-oncology is to improve the visualization and characterization of brain tumors by highlighting areas of blood-brain barrier disruption.
Indirect comparisons with other agents provide further insight. For instance, studies comparing the higher-relaxivity linear agent gadobenate dimeglumine to gadopentetate dimeglumine have shown superior lesion enhancement with gadobenate.[2] Conversely, a study comparing gadoterate meglumine with the macrocyclic agent gadobutrol (B1674391) demonstrated non-inferiority for the overall visualization and characterization of primary brain tumors.[3]
Safety and Tolerability
The safety profile is a critical differentiator between these two agents, primarily due to the difference in their molecular structure and stability.
| Safety Concern | Gadopentetate Dimeglumine (Linear) | Gadoterate Meglumine (Macrocyclic) | Key Findings |
| Nephrogenic Systemic Fibrosis (NSF) | Higher Risk. Associated with numerous cases, particularly in patients with severe renal impairment.[4] | Extremely Low to No Risk. No unconfounded, single-agent cases of NSF have been reported.[1] | The risk of NSF is a major concern with less stable, linear GBCAs. Macrocyclic agents are the preferred choice in patients with renal insufficiency. |
| Gadolinium Retention | Higher Retention. Detectable levels of gadolinium can persist in the brain, bone, and other tissues long after administration.[5] | Lower Retention. Associated with significantly lower levels of gadolinium deposition compared to linear agents.[5] | While the clinical significance of gadolinium retention is still under investigation, minimizing deposition is a key consideration, favoring the use of macrocyclic agents. |
| Acute Adverse Events | Rate of ~0.14% in one study. | Rate of ~0.08% to 0.12% in registry data.[1] | Both agents are generally well-tolerated, with a low incidence of acute, mild, and transient adverse reactions such as nausea, headache, and injection site reactions. |
Experimental Protocols
The following is a generalized experimental protocol for a comparative intraindividual crossover study for brain tumor imaging with GBCAs, synthesized from methodologies reported in the literature.[3]
5.1. Study Design:
-
Design: Prospective, randomized, double-blind, intraindividual crossover study.
-
Participants: Patients with known or suspected brain tumors scheduled for contrast-enhanced MRI.
-
Procedure: Each patient undergoes two identical MRI examinations, one with gadopentetate dimeglumine and the other with gadoterate meglumine, administered in a randomized order. A washout period of 2 to 14 days separates the two examinations.
5.2. MRI Acquisition:
-
Scanner: 1.5T or 3T MRI scanner.
-
Sequences:
-
Pre-contrast: T1-weighted (e.g., spin-echo or gradient-echo), T2-weighted, and FLAIR sequences.
-
Contrast Administration: Intravenous injection of the GBCA at a standard dose of 0.1 mmol/kg body weight, typically administered with a power injector at a rate of 2-3 mL/s, followed by a saline flush.
-
Post-contrast: T1-weighted sequences identical to the pre-contrast T1-weighted sequences, acquired at standardized time points (e.g., immediately after and at a delayed interval of 5-10 minutes).
-
5.3. Image Analysis:
-
Qualitative Assessment: Three independent, blinded neuroradiologists evaluate the images for:
-
Lesion border delineation
-
Visualization of internal lesion morphology
-
Degree of contrast enhancement
-
Overall diagnostic preference
-
-
Quantitative Assessment:
-
Regions of interest (ROIs) are placed on the enhancing portion of the tumor, normal-appearing white matter, and a background area outside the head.
-
Signal-to-noise ratio (SNR) and contrast-to-noise ratio (CNR) are calculated.
-
Percentage of lesion enhancement is determined using the formula: ((SI_post - SI_pre) / SI_pre) * 100, where SI is the signal intensity.
-
Visualizations
Mechanism of Action and Classification of GBCAs
Caption: Classification and risk profile of linear vs. macrocyclic GBCAs.
Experimental Workflow for Comparative Imaging Study
Caption: Intraindividual crossover study design for GBCA comparison.
Conclusion and Recommendations
The choice between gadopentetate dimeglumine and gadoterate meglumine for brain tumor imaging involves a trade-off between established imaging efficacy and a significantly improved safety profile.
-
Gadoterate meglumine , as a macrocyclic agent, offers superior stability, which translates to a minimal risk of NSF and lower long-term gadolinium retention. For these reasons, it is generally considered the safer option, particularly for patients who may require multiple contrast-enhanced MRI scans over their lifetime, and it is the standard of care for patients with any degree of renal impairment.
-
Gadopentetate dimeglumine , a linear agent, has a long history of effective use in brain tumor imaging. However, its association with NSF and higher gadolinium retention has led to its use being largely superseded by safer macrocyclic agents in many clinical practices.
Recommendation: For research, scientific, and drug development applications where patient safety is paramount and the potential for long-term effects of gadolinium retention is a consideration, the use of a macrocyclic agent such as gadoterate meglumine is strongly recommended . While direct quantitative evidence for superior imaging performance is lacking, its comparable diagnostic utility and, most importantly, its superior safety profile make it the preferable agent for brain tumor imaging.
References
- 1. Safety of Gadoterate Meglumine: A Review of 35 Years of Clinical Use and More Than 170 Million Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsna.org [pubs.rsna.org]
- 3. Comparison of Gadoterate Meglumine and Gadobutrol in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with Gadoterate Meglumine (The BENEFIT Study) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of Gadolinium-Based Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of various gadolinium-based contrast agents (GBCAs), supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and development of these imaging agents.
Introduction
Gadolinium-based contrast agents have been instrumental in enhancing the diagnostic efficacy of magnetic resonance imaging (MRI) for over three decades.[1] However, concerns regarding their safety have emerged due to the potential for gadolinium release and subsequent tissue deposition, which can lead to short- and long-term toxicity.[1][2] The toxicity of GBCAs is primarily linked to the dissociation of the gadolinium ion (Gd³⁺) from its chelating ligand. Free Gd³⁺ is toxic and can interfere with biological processes by competing with calcium ions.[3][4]
GBCAs are broadly classified into two structural categories: linear and macrocyclic. Macrocyclic agents form a cage-like structure around the gadolinium ion, offering greater stability and reduced potential for Gd³⁺ release compared to the more flexible open-chain structure of linear agents.[3][4] This fundamental structural difference significantly influences their toxicity profiles.
Comparative Toxicity Data
The following tables summarize quantitative data from various in vitro and in vivo studies, comparing the toxicity of different GBCAs.
In Vitro Cytotoxicity
Table 1: Comparative Cell Viability in Neuronal Cells (SH-SY5Y)
| Contrast Agent | Type | Concentration (µM) | Cell Viability (%) | Reference |
| Gadoterate meglumine | Macrocyclic | 1000 | ~85% | [5] |
| Gadobutrol (B1674391) | Macrocyclic | 1000 | ~90% | [5] |
| Gadoversetamide | Linear | 1000 | ~61% | [5] |
| Gadopentetate dimeglumine | Linear | 1000 | ~65% | [5] |
| Gadodiamide | Linear | 1000 | ~63% | [5] |
| Gadoxetate disodium | Linear | 1000 | ~70% | [5] |
Table 2: Cytotoxicity in Normal Brain Glial Cells (SVG P12) after 24h Incubation
| Contrast Agent | Type | Concentration (mM) | Cell Viability (%) | Reference |
| Gadodiamide | Linear | 1.3 | Significantly Reduced | [6] |
| 2.6 | Significantly Reduced | [6] | ||
| 5.2 | Significantly Reduced | [6] | ||
| 13 | Significantly Reduced | [6] | ||
| 26 | Significantly Reduced | [6] |
Table 3: Apoptosis Induction in Neuronal Cells (SH-SY5Y)
| Contrast Agent Type | Observation | Reference |
| Linear GBCAs | Increased Bax protein levels, Decreased Bcl-2 expression | [5] |
| Macrocyclic GBCAs | Less pronounced pro-apoptotic effects compared to linear agents | [5] |
In Vivo Gadolinium Retention
Table 4: Comparative Gadolinium Retention in Rat Brain (52 weeks post-injection)
| Contrast Agent | Type | Mean Gd Concentration (nmol/g) in Cerebellum | Reference |
| Gadodiamide | Linear | 3.38 | [7] |
| Gadopentetate dimeglumine | Linear | 2.13 | [7] |
| Gadobenate dimeglumine | Linear | 1.91 | [7] |
| Gadobutrol | Macrocyclic | Not significantly different from saline | [7] |
| Gadoterate meglumine | Macrocyclic | Not significantly different from saline | [7] |
| Gadoteridol | Macrocyclic | Not significantly different from saline | [7] |
Table 5: Comparative Gadolinium Retention in Human Tissues
| Comparison | Tissue | Fold Higher Retention (Linear vs. Macrocyclic) | Reference |
| Gadobenate dimeglumine (Linear) vs. Gadoteridol (Macrocyclic) | Brain | 3.0 - 6.5 | [8] |
| Bone | 4.4 | [8] | |
| Skin | 2.9 | [8] | |
| Gadodiamide (Linear) vs. Gadoteridol (Macrocyclic) | Bone | 4.0 | [9] |
Signaling Pathways in GBCA Toxicity
The toxicity of GBCAs, particularly the free gadolinium ion, is mediated through several interconnected signaling pathways. A primary mechanism is the induction of oxidative stress, which can subsequently trigger endoplasmic reticulum (ER) stress and lead to apoptosis (programmed cell death).[10][11] Key signaling pathways implicated in Gd³⁺ toxicity include the MAPK/ERK and PI3K/Akt pathways, which are involved in regulating inflammation, cell metabolism, proliferation, and survival.[12]
Experimental Workflows and Protocols
The assessment of GBCA toxicity involves a series of in vitro and in vivo experiments. A typical workflow for in vitro toxicity assessment is outlined below.
Detailed Experimental Protocols
1. MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well microplate
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[13]
-
Remove the culture medium and add fresh medium containing various concentrations of the GBCAs to be tested. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5][6][13]
-
After incubation, remove the medium containing the GBCAs.
-
Add 28 µL of 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[13]
-
Remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Measure the absorbance at 492 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the untreated control.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Materials:
-
Cultured cells and treatment compounds
-
LDH assay kit (containing substrate mix and assay buffer)
-
96-well plate
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and treat with GBCAs as described for the MTT assay.
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully transfer 12 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., reconstitute the substrate mix with assay buffer).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Determine the percentage of cytotoxicity relative to control wells (spontaneous LDH release) and maximum LDH release (cells lysed with a lysis buffer).
-
3. Reactive Oxygen Species (ROS) Assay
This assay detects the presence of ROS in cells using a fluorescent probe.
-
Materials:
-
Cell-permeable fluorogenic probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate - DCF-DA)
-
96-well black microplate
-
Fluorescence microplate reader or flow cytometer
-
-
Protocol:
-
Culture and treat cells with GBCAs in a 96-well plate.
-
After treatment, wash the cells with PBS.
-
Load the cells with DCF-DA solution (e.g., 1X in assay buffer or culture media) and incubate for 45 minutes at 37°C in the dark.[14]
-
Remove the DCF-DA solution and wash the cells with assay buffer or PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation/emission ~495/529 nm) or a flow cytometer.[15]
-
The fluorescence intensity is proportional to the level of intracellular ROS.
-
4. Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Caspase-3/7 assay kit (containing a substrate that becomes fluorescent upon cleavage by caspase-3/7)
-
96-well plate
-
Luminometer or fluorescence microplate reader
-
-
Protocol:
-
Seed and treat cells with GBCAs in a 96-well plate.
-
After the treatment period, add the caspase-3/7 reagent to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour), protected from light.
-
Measure the luminescence or fluorescence, which is proportional to the amount of caspase-3/7 activity.
-
5. Gadolinium Tissue Retention Analysis (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used to quantify the amount of gadolinium in biological samples.
-
Protocol:
-
Collect tissue samples (e.g., brain, bone, skin) from in vivo studies.
-
Digest the tissue samples using a strong acid (e.g., nitric acid) with microwave assistance.
-
Introduce the digested sample into the ICP-MS instrument. The high-temperature plasma ionizes the gadolinium atoms.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector quantifies the amount of gadolinium present.
-
Results are typically expressed as nmol or µg of gadolinium per gram of tissue.
-
Conclusion
The available experimental data consistently demonstrate that the toxicity profiles of gadolinium-based contrast agents are closely linked to their molecular structure. Linear GBCAs, due to their lower stability, exhibit a higher propensity for gadolinium release, leading to greater in vitro cytotoxicity and higher in vivo tissue retention compared to the more stable macrocyclic agents. The primary mechanisms of toxicity involve the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.
For researchers and professionals in drug development, these findings underscore the importance of prioritizing the development and use of high-stability, macrocyclic GBCAs to minimize the risk of long-term gadolinium retention and associated toxicities. Further research should focus on elucidating the precise molecular interactions of retained gadolinium and developing strategies to mitigate its potential adverse effects.
References
- 1. Toxicological safety evaluation of gadobutrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Gadolinium-based contrast agent toxicity: a review of known and proposed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mriquestions.com [mriquestions.com]
- 5. Evaluation of toxicity of gadolinium-based contrast agents on neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Toxicological Assessment of Gadodiamide in Normal Brain SVG P12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsna.org [pubs.rsna.org]
- 8. pubs.rsna.org [pubs.rsna.org]
- 9. Gadolinium: pharmacokinetics and toxicity in humans and laboratory animals following contrast agent administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gadolinium-induced oxidative stress triggers endoplasmic reticulum stress in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular and Molecular Pathways Underlying the Nephrotoxicity of Gadolinium [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
Navigating the Landscape of Preclinical MRI: A Comparative Guide to Alternatives for Gadopentetate Monomeglumine
For researchers, scientists, and drug development professionals seeking alternatives to the linear gadolinium-based contrast agent (GBCA) Gadopentetate monomeglumine (Magnevist®) for preclinical magnetic resonance imaging (MRI), this guide provides a comprehensive comparison of leading alternatives. Concerns over gadolinium deposition and the potential for nephrogenic systemic fibrosis (NSF) associated with less stable linear GBCAs have spurred the adoption of safer and, in some cases, more performant contrast agents. This guide evaluates macrocyclic GBCAs, manganese-based agents, and iron oxide nanoparticles, presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways to inform your selection process.
This comparison focuses on three primary categories of alternatives:
-
Macrocyclic Gadolinium-Based Contrast Agents: These agents, such as Gadoterate meglumine (B1676163) (Dotarem®) and Gadobutrol (Gadavist®), feature a cage-like organic ligand that entraps the gadolinium ion more securely than the linear chelates of agents like this compound, significantly reducing the risk of gadolinium release.
-
Manganese-Based Contrast Agents: Leveraging the paramagnetic properties of manganese (Mn2+), these agents are emerging as a gadolinium-free alternative. Their biological role as an essential trace element and uptake through ion channels offer unique imaging opportunities.
-
Iron Oxide Nanoparticles: Ultrasmall superparamagnetic iron oxide nanoparticles (USPIOs), such as Ferumoxytol (Feraheme®), provide a gadolinium-free option with a distinct mechanism of action and a long intravascular half-life, making them suitable for a range of preclinical imaging applications.
Performance Comparison: A Quantitative Overview
The efficacy of an MRI contrast agent is primarily determined by its ability to shorten the longitudinal (T1) and transverse (T2) relaxation times of water protons in tissue. This property, known as relaxivity (r1 and r2, respectively), is a key determinant of image contrast enhancement. The following tables summarize the relaxivity and other key performance indicators for this compound and its alternatives.
| Contrast Agent | Type | r1 Relaxivity (mM⁻¹s⁻¹) at 1.5T | r2 Relaxivity (mM⁻¹s⁻¹) at 1.5T | r1 Relaxivity (mM⁻¹s⁻¹) at 3T | r2 Relaxivity (mM⁻¹s⁻¹) at 3T |
| This compound | Linear GBCA | 3.8 - 4.1 | 4.1 - 6.3 | 3.6 - 4.0 | 5.5 - 7.8 |
| Gadoterate meglumine | Macrocyclic GBCA | 3.3 - 3.8 | 3.5 - 4.5 | 2.8 - 3.0 | 3.8 - 4.9 |
| Gadobutrol | Macrocyclic GBCA | 4.7 - 5.6 | 5.2 - 6.8 | 3.6 - 4.8 | 5.5 - 6.3 |
| Manganese (MnCl₂) * | Manganese-Based | ~7.8 | ~60 | ~4.5 | ~70 |
| Ferumoxytol | Iron Oxide Nanoparticle | 15.0 - 19.0 | 89.0 - 64.9 | 11.0 - 15.0 | 110.0 - 140.0 |
*Relaxivity values for manganese chelates can vary significantly based on the chelating agent.
| Contrast Agent | Signal Enhancement (Preclinical Models) | Biodistribution Highlights (Rodent Models) | Key Safety Considerations |
| This compound | Standard enhancement, serves as a common comparator. | Primarily renal excretion. Evidence of gadolinium retention in tissues with repeated administration[1]. | Higher risk of gadolinium dissociation and deposition compared to macrocyclic agents. Associated with NSF in patients with renal impairment. |
| Gadoterate meglumine | Comparable or slightly lower signal enhancement than Gadopentetate in some studies[2]. | Rapid renal excretion with lower tissue retention than linear GBCAs. | High thermodynamic and kinetic stability, leading to a lower risk of gadolinium release. |
| Gadobutrol | Often demonstrates superior signal-to-noise (SNR) and contrast-to-noise (CNR) ratios compared to Gadopentetate and Gadoterate, partly due to its higher concentration and relaxivity[3][4][5][6]. | Primarily renal excretion. Shows low levels of gadolinium retention, comparable to other macrocyclic agents. | High stability. The 1.0 M formulation allows for a more compact bolus injection. |
| Manganese-Based Agents | Strong T1 enhancement, particularly in tissues with high manganese uptake (e.g., liver, pancreas). | Uptake through calcium channels and other transporters, leading to organ-specific enhancement. Cleared through both renal and hepatobiliary pathways. | Potential for neurotoxicity at high concentrations due to free manganese ions. Chelation improves the safety profile. |
| Ferumoxytol | Provides significant T1 and T2* contrast enhancement. Long blood half-life allows for dynamic and steady-state imaging[7][8][9][10]. | Primarily cleared by the reticuloendothelial system (macrophages in the liver and spleen). | Generally well-tolerated. No risk of NSF. Potential for anaphylactic reactions. Can interfere with some laboratory iron tests. |
Experimental Methodologies
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of MRI contrast agents. Below are representative protocols for key preclinical experiments.
Protocol 1: In Vitro T1 and T2 Relaxivity Measurement
Objective: To determine the r1 and r2 relaxivity of a contrast agent in a controlled environment.
Materials:
-
Contrast agent of interest
-
Deionized water or phosphate-buffered saline (PBS)
-
0.9% NaCl solution
-
MRI scanner (e.g., 1.5T or 3T)
-
Temperature-controlled water bath
-
NMR tubes or phantoms
Procedure:
-
Prepare a stock solution of the contrast agent in 0.9% NaCl.
-
Create a series of dilutions of the contrast agent in the same solvent, with concentrations ranging from approximately 0.05 to 1.0 mM.
-
Transfer each dilution into a separate NMR tube or phantom vial.
-
Place the samples in a temperature-controlled water bath set to 37°C within the MRI scanner to mimic physiological conditions.
-
T1 Measurement:
-
Use an inversion-recovery spin-echo (IR-SE) or a similar T1-mapping sequence.
-
Acquire images with a range of inversion times (TI) (e.g., 50, 100, 200, 400, 800, 1600, 3200 ms).
-
Keep other parameters constant (e.g., long TR > 5x expected T1, short TE).
-
-
T2 Measurement:
-
Use a multi-echo spin-echo (MESE) sequence.
-
Acquire images with a series of increasing echo times (TE) (e.g., 10, 20, 30, ... 160 ms).
-
Keep other parameters constant (e.g., long TR > 5x expected T1).
-
-
Data Analysis:
-
For each concentration, calculate the T1 and T2 relaxation times by fitting the signal intensity data to the appropriate exponential decay or recovery curves.
-
Convert T1 and T2 values to relaxation rates (R1 = 1/T1 and R2 = 1/T2).
-
Plot R1 and R2 as a function of contrast agent concentration.
-
The slopes of the linear regression lines represent the r1 and r2 relaxivities, respectively.
-
Protocol 2: In Vivo MRI Signal Enhancement in a Murine Tumor Model
Objective: To quantitatively compare the signal enhancement of different contrast agents in a preclinical cancer model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells (e.g., U87 glioblastoma, 4T1 breast cancer)
-
Contrast agents for comparison (e.g., Gadopentetate, Gadobutrol, Ferumoxytol)
-
Small animal MRI system
-
Anesthesia system (e.g., isoflurane)
-
Tail vein catheter
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically implant tumor cells into the mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Animal Preparation: Anesthetize the mouse and place it in the MRI scanner. Insert a tail vein catheter for contrast agent administration.
-
Pre-contrast Imaging: Acquire T1-weighted images of the tumor region before contrast injection to establish a baseline signal intensity.
-
Contrast Administration: Inject the contrast agent via the tail vein catheter at a clinically relevant dose (e.g., 0.1 mmol/kg for GBCAs, or a specified dose for other agents).
-
Post-contrast Imaging: Acquire a dynamic series of T1-weighted images immediately after injection and at several time points post-injection (e.g., 2, 5, 15, 30, 60 minutes).
-
Data Analysis:
-
Draw regions of interest (ROIs) on the tumor and a reference tissue (e.g., muscle) in both pre- and post-contrast images.
-
Calculate the Signal-to-Noise Ratio (SNR) for each ROI at each time point: SNR = Mean Signal Intensity / Standard Deviation of Noise.
-
Calculate the Contrast-to-Noise Ratio (CNR) between the tumor and the reference tissue: CNR = (SNR_tumor - SNR_muscle).
-
Compare the maximum SNR and CNR values and the enhancement kinetics between the different contrast agents.
-
Protocol 3: Biodistribution Study in Rodents
Objective: To determine the organ distribution and clearance of a contrast agent over time.
Materials:
-
Healthy rats or mice
-
Contrast agent
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or a suitable alternative for elemental analysis
-
Metabolic cages (optional, for urine and feces collection)
Procedure:
-
Animal Dosing: Administer a single intravenous dose of the contrast agent to a cohort of animals.
-
Time Points: At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection, euthanize a subset of animals.
-
Tissue Collection: Collect blood, urine, feces (if using metabolic cages), and major organs (e.g., liver, kidneys, spleen, brain, heart, lungs, bone).
-
Sample Preparation: Weigh each tissue sample and prepare it for elemental analysis according to established protocols (e.g., acid digestion).
-
Elemental Analysis: Use ICP-MS to quantify the concentration of the element of interest (e.g., Gadolinium, Manganese, Iron) in each sample.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
-
Plot the %ID/g for each organ over time to visualize the biodistribution and clearance profile of the contrast agent.
-
Visualizing the Mechanisms: Cellular Uptake and Toxicity Pathways
Understanding the biological interactions of contrast agents at a cellular level is critical for assessing their efficacy and safety. The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways.
Conclusion
The choice of a contrast agent for preclinical MRI is a critical decision that impacts data quality, animal welfare, and the translatability of research findings. While this compound has been a widely used agent, the development of more stable macrocyclic GBCAs and innovative gadolinium-free alternatives offers researchers a broader and safer toolkit.
Macrocyclic GBCAs , such as Gadoterate meglumine and Gadobutrol, provide a significant safety advantage over linear agents due to their higher stability, which minimizes the risk of gadolinium release. Gadobutrol, with its higher relaxivity and concentration, may offer superior image enhancement in certain applications.
Manganese-based contrast agents represent a promising gadolinium-free alternative, with their unique biological interactions offering novel avenues for functional and molecular imaging. However, careful consideration of dose and formulation is necessary to mitigate the potential for manganese toxicity.
Ferumoxytol , an iron oxide nanoparticle, stands out for its high relaxivity, long intravascular half-life, and excellent safety profile, particularly in subjects with renal impairment. Its uptake by macrophages also opens up possibilities for imaging inflammatory processes.
Ultimately, the optimal choice of a contrast agent will depend on the specific research question, the animal model, the imaging protocol, and the safety considerations of the study. This guide provides a foundational framework to aid researchers in making an informed decision when selecting an alternative to this compound for their preclinical research needs.
References
- 1. Linear Gadolinium-Based Contrast Agents Are Associated With Brain Gadolinium Retention in Healthy Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrast-to-Dose Relationship of Gadopiclenol, an MRI Macrocyclic Gadolinium-based Contrast Agent, Compared with Gadoterate, Gadobenate, and Gadobutrol in a Rat Brain Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. auntminnie.com [auntminnie.com]
- 4. Evolving Characteristics of Gadolinium‐Based Contrast Agents for MR Imaging: A Systematic Review of the Importance of Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gadobutrol Precedes Gd-DTPA in Abdominal Contrast-Enhanced MRA and MRI: A Prospective, Multicenter, Intraindividual Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Gadoterate Meglumine and Gadobutrol in the MRI Diagnosis of Primary Brain Tumors: A Double-Blind Randomized Controlled Intraindividual Crossover Study (the REMIND Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparing the signal enhancement of a gadolinium based and an iron-oxide based contrast agent in low-field MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing the signal enhancement of a gadolinium based and an iron-oxide based contrast agent in low-field MRI | PLOS One [journals.plos.org]
- 9. Current and Potential Imaging Applications of Ferumoxytol for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Manganese-Based Contrast Agents: A Viable Alternative to Gadopentetate Monomeglumine on the Horizon
For researchers, scientists, and drug development professionals, the quest for safer and more effective contrast agents in magnetic resonance imaging (MRI) is a continuous endeavor. While gadolinium-based contrast agents (GBCAs) like Gadopentetate monomeglumine have been the cornerstone of contrast-enhanced MRI for decades, concerns over gadolinium deposition in the body and the risk of nephrogenic systemic fibrosis (NSF) in certain patient populations have spurred the development of alternatives.[1][2] Among the most promising candidates are manganese-based contrast agents, which leverage the unique properties of manganese as an essential biological element.[1][3][4]
This guide provides an objective comparison of manganese-based contrast agents, with a focus on the investigational agent Mn-PyC3A, against the widely used GBCA, Gadopentetate dimeglumine (Gd-DTPA). The comparison is supported by experimental data on their efficacy, safety, and pharmacokinetic profiles.
Performance Comparison: Efficacy and Safety
Experimental data from preclinical and early clinical studies suggest that manganese-based agents, particularly Mn-PyC3A, exhibit comparable efficacy to GBCAs in terms of image enhancement.[3][4][5] Key performance indicators such as relaxivity, which determines the effectiveness of a contrast agent, and contrast-to-noise ratios (CNR) in imaging studies, demonstrate the potential of manganese agents to provide equivalent diagnostic information.
A significant advantage of manganese-based agents lies in their distinct safety and pharmacokinetic profiles. Unlike gadolinium, manganese is an essential trace element that the body can process and eliminate through established biological pathways.[3][4] This intrinsic biological compatibility is a key differentiator from GBCAs.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative studies between manganese-based agents (specifically Mn-PyC3A) and gadolinium-based agents (Gd-DTPA and Gd-DOTA).
Table 1: Relaxivity of Mn-PyC3A vs. Gadolinium-Based Contrast Agents
| Contrast Agent | T1 Relaxivity (r1) in Plasma (mM⁻¹s⁻¹) | T2 Relaxivity (r2) in Plasma (mM⁻¹s⁻¹) | Magnetic Field | Temperature | Reference |
| Mn-PyC3A | 3.8 | Not Reported | 1.4 T | 37°C | [6] |
| Mn-PyC3A | 3.4 ± 0.03 | Not Reported | 3.0 T | 37°C | [5] |
| Gadopentetate (Gd-DTPA) | 4.1 | Not Reported | 1.4 T | 37°C | [6] |
| Gadopentetate (Gd-DTPA) | 4.2 ± 0.38 | Not Reported | 3.0 T | 37°C | [5] |
| Gadoterate (Gd-DOTA) | 3.6 | Not Reported | 1.4 T | 37°C | [6] |
Table 2: In Vivo Image Enhancement Comparison (Contrast-to-Noise Ratio - CNR)
| Contrast Agent | Application | CNR (mean ± SD) | P-value (vs. Gd-DTPA) | Animal Model | Reference |
| Mn-PyC3A | MR Angiography (Aorta vs. Muscle) | 476 ± 77 | 0.11 | Baboon | [5] |
| Gadopentetate (Gd-DTPA) | MR Angiography (Aorta vs. Muscle) | 538 ± 120 | - | Baboon | [5] |
| Mn-PyC3A | MR Angiography (Brachiocephalic Artery vs. Muscle) | 524 ± 55 | 0.95 | Baboon | [5] |
| Gadopentetate (Gd-DTPA) | MR Angiography (Brachiocephalic Artery vs. Muscle) | 518 ± 140 | - | Baboon | [5] |
Table 3: Biodistribution and Elimination
| Contrast Agent | Parameter | Value (mean ± SD) | Time Point | Animal Model | Reference |
| Mn-PyC3A | % Injected Dose Recovered in Tissues | 0.32 ± 0.12 | 1 day | Rat | [7] |
| Gadoterate (Gd-DOTA) | % Injected Dose Recovered in Tissues | 0.57 ± 0.12 | 1 day | Rat | [7] |
| Mn-PyC3A | % Injected Dose Recovered in Tissues | 0.058 ± 0.051 | 7 days | Rat | [7] |
| Gadoterate (Gd-DOTA) | % Injected Dose Recovered in Tissues | 0.19 ± 0.052 | 7 days | Rat | [7] |
| Mn-PyC3A | Blood Elimination Half-life (Normal) | 13 ± 3.5 min | - | Rat | [8] |
| Mn-PyC3A | Blood Elimination Half-life (Renally Impaired) | 23 ± 12 min | - | Rat (5/6 nephrectomy) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the comparative studies of manganese-based and gadolinium-based contrast agents.
Measurement of Relaxivity
The longitudinal (r1) and transverse (r2) relaxivities of contrast agents are determined by measuring the relaxation rates of water protons in solutions containing varying concentrations of the contrast agent.
Protocol for Relaxivity Measurement:
-
Sample Preparation: Prepare a series of phantoms with known concentrations of the contrast agent (e.g., Mn-PyC3A or Gd-DTPA) in a relevant medium, such as human plasma or saline.[5][9]
-
MRI Acquisition: Place the phantoms in an MRI scanner. To measure T1, use an inversion-recovery spin-echo sequence with a range of inversion times (TI).[5][9] For T2, a multi-echo spin-echo sequence with varying echo times (TE) is typically employed.[9] Maintain a constant temperature, usually 37°C, to mimic physiological conditions.[5]
-
Data Analysis: Plot the inverse of the measured T1 and T2 relaxation times (R1 = 1/T1 and R2 = 1/T2) against the concentration of the contrast agent. The slope of the resulting linear fit represents the relaxivity (r1 or r2) in units of mM⁻¹s⁻¹.[9][10]
In Vivo MRI Contrast Enhancement Studies in Animal Models
These studies aim to compare the image enhancement capabilities of different contrast agents in a living organism.
Protocol for In Vivo Imaging in a Baboon Model for MR Angiography:
-
Animal Preparation: Anesthetize the animal (e.g., baboon) and place it in the MRI scanner.[3][4]
-
Baseline Imaging: Acquire pre-contrast T1-weighted images of the region of interest (e.g., abdominal aorta and brachiocephalic artery).
-
Contrast Agent Administration: Administer a standardized dose of the contrast agent (e.g., 0.1 mmol/kg of Mn-PyC3A or Gd-DTPA) intravenously.[3][4]
-
Dynamic and Post-Contrast Imaging: Immediately following injection, acquire a series of dynamic T1-weighted images to capture the first pass of the contrast agent. Continue acquiring images at various time points post-injection.
-
Image Analysis: Measure the signal-to-noise ratio (SNR) in the region of interest (e.g., an artery) and a reference tissue (e.g., muscle) on both pre- and post-contrast images. Calculate the contrast-to-noise ratio (CNR) as the difference in SNR between the enhanced tissue and the reference tissue. Compare the CNR values obtained with the different contrast agents.[5]
Biodistribution and Elimination Studies
These experiments track the fate of the contrast agent in the body, including its distribution to various organs and its routes and rate of excretion.
Protocol for Biodistribution and Elimination in a Rat Model:
-
Radiolabeling (for PET-MRI): For enhanced tracking, the manganese-based agent can be radiolabeled with a positron-emitting isotope like ⁵²Mn.[11]
-
Animal Models: Use both healthy and renally impaired animal models (e.g., 5/6 nephrectomy rats) to assess clearance in different physiological states.[8][11]
-
Contrast Agent Administration: Inject a known dose of the contrast agent (e.g., [⁵²Mn]Mn-PyC3A or a gadolinium-based agent) intravenously.[8][11]
-
Sample Collection: At predetermined time points (e.g., 1 day and 7 days post-injection), euthanize the animals and collect various tissues and organs.[7][11] Urine and feces can also be collected over the study period to determine excretion routes.[7]
-
Quantification: For radiolabeled agents, quantify the amount of radioactivity in each tissue sample using a gamma counter.[8][11] For non-radiolabeled gadolinium agents, use inductively coupled plasma mass spectrometry (ICP-MS) to measure the gadolinium content.[11]
-
Data Analysis: Express the amount of contrast agent in each organ as a percentage of the injected dose (%ID) or %ID per gram of tissue.[7] This data reveals the biodistribution pattern and the efficiency of elimination from the body.
Visualizing the Comparison and Workflow
To better illustrate the concepts and processes discussed, the following diagrams are provided.
Caption: Logical comparison of Manganese-based and Gadolinium-based contrast agents.
Caption: Experimental workflow for comparing MRI contrast agents.
Conclusion
The emergence of manganese-based contrast agents, exemplified by Mn-PyC3A, represents a significant advancement in the field of MRI. The data accumulated to date indicates that these agents have the potential to match the diagnostic efficacy of established GBCAs like this compound while offering a superior safety profile, particularly for patients with renal impairment. The dual-pathway elimination of Mn-PyC3A and the body's natural ability to handle manganese are compelling advantages. As further clinical trials progress, manganese-based contrast agents may soon become a valuable and safer tool in the arsenal (B13267) of diagnostic imaging.
References
- 1. Novel MRI contrast agent sidesteps toxic effects of current products [massgeneral.org]
- 2. diagnosticimaging.com [diagnosticimaging.com]
- 3. Manganese-based MRI contrast agent may be safer alternative to gadolinium-based agents | EurekAlert! [eurekalert.org]
- 4. sciencedaily.com [sciencedaily.com]
- 5. A Manganese-based Alternative to Gadolinium: Contrast-enhanced MR Angiography, Excretion, Pharmacokinetics, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Manganese Alternative to Gadolinium for MRI Contrast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor Contrast Enhancement and Whole-Body Elimination of the Manganese-Based Magnetic Resonance Imaging Contrast Agent Mn-PyC3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positron Emission Tomography-Magnetic Resonance Imaging Pharmacokinetics, In Vivo Biodistribution, and Whole-Body Elimination of Mn-PyC3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mriquestions.com [mriquestions.com]
- 11. PET-MR Pharmacokinetics, In Vivo Biodistribution, and Whole Body Elimination of Mn-PyC3A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Gadobenate Dimeglumine vs. Gadopentetate Monomeglumine in Contrast-Enhanced MRI
An objective analysis for researchers, scientists, and drug development professionals.
In the realm of magnetic resonance imaging (MRI), the choice of a gadolinium-based contrast agent (GBCA) is pivotal for achieving optimal image quality and diagnostic accuracy. This guide provides a comprehensive comparison of two widely used GBCAs: Gadobenate dimeglumine and Gadopentetate monomeglumine. Through a detailed examination of experimental data, this guide elucidates the factors contributing to the superior contrast enhancement observed with Gadobenate dimeglumine.
Executive Summary
Numerous clinical and preclinical studies have demonstrated that Gadobenate dimeglumine offers superior contrast enhancement compared to this compound at equivalent doses.[1][2][3] This superiority is primarily attributed to the higher T1 relaxivity of Gadobenate dimeglumine, a property that stems from its weak and transient interaction with serum albumin.[4][5][6] This interaction slows the molecular tumbling rate of the gadolinium complex, leading to more efficient T1 relaxation of surrounding water protons and, consequently, a brighter signal on T1-weighted images.[5] The enhanced relaxivity translates into improved lesion visualization, delineation, and overall diagnostic performance across various applications, including neuroimaging and angiography.[1][2][7][8]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies, highlighting the differences in relaxivity and clinical efficacy between the two contrast agents.
Table 1: Relaxivity in Human Blood/Plasma
| Contrast Agent | Magnetic Field Strength (T) | r1 Relaxivity (mM⁻¹s⁻¹) | r2 Relaxivity (mM⁻¹s⁻¹) | r2/r1 Ratio |
| Gadobenate dimeglumine | 0.2 | 11.7 | 15.1 | 1.29 |
| 1.5 | 8.8 | 13.0 | 1.48 | |
| 3.0 | 6.9 | 14.0 | 2.03 | |
| Gadopentetate dimeglumine | 0.2 | 5.4 | 8.3 | 1.54 |
| 1.5 | 4.5 | 5.5 | 1.22 | |
| 3.0 | 3.8 | 5.4 | 1.42 |
Data sourced from Rohrer et al., Invest Radiol. 2005.[5]
Table 2: Clinical Efficacy in Central Nervous System (CNS) Lesions (Intraindividual Crossover Study at 3T)
| Parameter | Gadobenate dimeglumine (0.1 mmol/kg) | Gadopentetate dimeglumine (0.1 mmol/kg) | P-value |
| Qualitative Assessment | |||
| Global Diagnostic Preference | Superior in 48.2% of cases | Superior in 3.5% of cases | < 0.001 |
| Lesion Border Delineation | Significantly Better | - | < 0.001 |
| Internal Morphology | Significantly Better | - | < 0.001 |
| Contrast Enhancement | Significantly Better | - | < 0.001 |
| Quantitative Assessment | |||
| Lesion-to-Background Ratio (LBR) | 1.63 ± 0.58 | 1.46 ± 0.52 | < 0.001 |
| Contrast-to-Noise Ratio (CNR) | 13.5 ± 7.9 | 11.2 ± 6.9 | < 0.001 |
Data adapted from Rumboldt et al., J Magn Reson Imaging 2009.
Table 3: Diagnostic Performance in Breast MRI Screening (Meta-analysis)
| Parameter | Gadobenate dimeglumine | Gadopentetate dimeglumine |
| Pooled Sensitivity | 0.99 (0.97, 1.00) | 0.93 (0.88, 1.00) |
| Pooled Specificity | 0.924 (0.902, 0.943) | 0.838 (0.817, 0.858) |
| Area Under the SROC Curve | 0.9781 | 0.9215 |
Data from a meta-analysis including 17 studies and 1934 patients.[4]
Experimental Protocols
The following sections detail the methodologies employed in key experiments to compare the two contrast agents.
Relaxivity Measurement
The determination of longitudinal (r1) and transverse (r2) relaxivities is crucial for characterizing the efficacy of a contrast agent.
Methodology:
-
Phantom Preparation: A phantom is created consisting of multiple samples of the contrast agent at varying concentrations (e.g., 0.1 to 1.0 mM) in a relevant medium such as human plasma or saline.[5][9]
-
MRI Acquisition: The phantom is imaged using a clinical MRI scanner (e.g., 1.5T or 3T).[10]
-
Data Analysis:
-
The T1 relaxation time for each sample is calculated by fitting the signal intensity versus TI data to a three-parameter single exponential recovery curve.[9][10]
-
The T2 relaxation time is determined by fitting the signal intensity versus TE data to a single exponential decay curve.[9]
-
The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are then plotted against the concentration of the contrast agent.
-
The relaxivities (r1 and r2) are the slopes of the respective linear regression lines.[9]
-
In Vivo Imaging: Intraindividual Crossover Comparison in CNS Tumors
This study design is robust as it minimizes inter-patient variability by having each patient serve as their own control.[1]
Methodology:
-
Patient Recruitment: Patients with known or suspected CNS tumors are enrolled.
-
Randomized, Double-Blind Administration: Each patient undergoes two identical MRI examinations, typically within a short period (e.g., 24-72 hours). In a randomized order, they receive either Gadobenate dimeglumine (0.1 mmol/kg) for one exam and Gadopentetate dimeglumine (0.1 mmol/kg) for the other. Both the patient and the interpreting radiologists are blinded to the agent used.
-
MRI Protocol:
-
Pre-contrast Imaging: T1-weighted and T2-weighted sequences are acquired before contrast administration.
-
Contrast Administration: The assigned contrast agent is administered as an intravenous bolus injection.
-
Post-contrast Imaging: T1-weighted sequences are repeated immediately after and at delayed time points (e.g., 5-10 minutes) after injection.[11]
-
-
Image Analysis:
-
Qualitative Assessment: Blinded, independent readers evaluate the images for lesion conspicuity, border delineation, internal morphology, and overall image quality.[8]
-
Quantitative Analysis: Regions of interest (ROIs) are drawn on the enhancing lesion and normal-appearing brain tissue to calculate the Lesion-to-Background Ratio (LBR) and Contrast-to-Noise Ratio (CNR).[8]
-
Visualizations
Mechanism of Enhanced Relaxivity
The following diagram illustrates the proposed mechanism for the higher relaxivity of Gadobenate dimeglumine.
Caption: Mechanism of enhanced relaxivity of Gadobenate dimeglumine.
Experimental Workflow: Intraindividual Crossover Study
The diagram below outlines the workflow for a typical intraindividual crossover clinical trial comparing two contrast agents.
Caption: Workflow of an intraindividual crossover comparison study.
Conclusion
The evidence strongly supports the superiority of Gadobenate dimeglumine over this compound for contrast-enhanced MRI. The higher relaxivity of Gadobenate dimeglumine, driven by its unique interaction with serum albumin, consistently translates to improved image quality and diagnostic performance in clinical practice. For researchers and professionals in drug development, understanding these fundamental differences is critical for the design of future imaging protocols and the development of next-generation contrast agents. This guide provides a foundational understanding based on current experimental data, empowering informed decisions in clinical and research settings.
References
- 1. The Benefits of High Relaxivity for Brain Tumor Imaging: Results of a Multicenter Intraindividual Crossover Comparison of Gadobenate Dimeglumine with Gadoterate Meglumine (The BENEFIT Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Studies of Different Gadolinium Agents in Brain Tumors: Differences between Gadolinium Chelates and Their Possible Influence on Imaging Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journal.waocp.org [journal.waocp.org]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Protocol design for high relaxivity contrast agents in MR imaging of the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gadobenate dimeglumine (Gd-DTPA) vs gadopentetate dimeglumine (Gd-BOPTA) for contrast-enhanced magnetic resonance angiography (MRA): improvement in intravascular signal intensity and contrast to noise ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of gadobenate dimeglumine (Gd-BOPTA) with gadopentetate dimeglumine (Gd-DTPA) for enhanced MR imaging of brain and spine tumours in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. itnonline.com [itnonline.com]
Safety Operating Guide
Safeguarding Our Labs and Environment: Proper Disposal of Gadopentetate Monomeglumine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of Gadopentetate Monomeglumine, a gadolinium-based contrast agent, is critical not only for laboratory safety but also for environmental protection. While not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its primary component, gadolinium, is a persistent heavy metal that can bioaccumulate and pose risks to aquatic ecosystems. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound waste in a laboratory setting. Adherence to these procedures will ensure regulatory compliance and foster a culture of safety and environmental stewardship.
Immediate Safety and Handling Protocols
Before beginning any procedure that involves this compound, it is imperative to be familiar with the information provided in the Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is the first line of defense against accidental exposure.
Personal Protective Equipment (PPE) Requirements:
| Item | Specification | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
In the event of a spill, immediately contain the area. Absorb liquid spills with an inert material, such as sand or vermiculite, and place it in a sealed, labeled container for disposal. Avoid generating dust from solid forms of the compound.
Step-by-Step Disposal Procedures for this compound Waste
The following procedures outline the approved methods for disposing of various waste streams containing this compound.
1. Waste Identification and Segregation:
-
Unused or Expired Solutions: Pure, undiluted this compound solutions that are expired or no longer needed.
-
Contaminated Labware: Items such as pipette tips, vials, syringes (needles removed), and culture plates that have come into direct contact with this compound.
-
Aqueous Waste: Dilute solutions containing this compound resulting from experimental procedures.
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials from spills, and other solid materials.
2. Waste Collection and Labeling:
-
All waste streams must be collected in separate, clearly labeled, and leak-proof containers.
-
Use designated containers for "Non-Hazardous Pharmaceutical Waste" or "Trace Chemical Waste."[1]
-
Labels should include:
-
The words "Non-Hazardous Pharmaceutical Waste"
-
The full chemical name: "this compound Waste"
-
The primary hazard (e.g., "Environmental Hazard")
-
The date the waste was first added to the container.
-
The name of the principal investigator or lab contact.
-
3. On-site Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
4. Final Disposal:
-
DO NOT dispose of this compound waste down the drain. Gadolinium complexes are not effectively removed by wastewater treatment plants and can contaminate waterways.[2][3]
-
Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.
-
The preferred method of disposal for non-hazardous pharmaceutical waste is incineration at a permitted facility.[1]
Quantitative Data Summary
| Parameter | Value | Significance | Reference |
| RCRA Hazardous Waste Status | Typically Non-Hazardous | Governs disposal regulations; not federally listed as hazardous waste. | General SDS Information |
| Environmental Fate | Persistent in the environment; not readily biodegradable | Highlights the importance of avoiding drain disposal. | PubChem CID 55466 |
| Recommended Disposal Method | Incineration | Ensures complete destruction of the compound. | [1] |
| Container Type | Leak-proof, sealed, and clearly labeled | Prevents spills and ensures proper handling. | [1] |
Decision-Making Workflow for this compound Waste
The following diagram illustrates the logical steps for the proper segregation and disposal of waste containing this compound.
Caption: Disposal Decision Workflow for this compound Waste.
By implementing these procedures, your laboratory will not only comply with safety and environmental regulations but also contribute to a broader culture of responsible chemical management. Building this deep trust in our operational integrity is paramount to our success and reputation as a leader in the scientific community.
References
Personal protective equipment for handling Gadopentetate Monomeglumine
This guide provides immediate safety, operational, and disposal information for laboratory professionals handling Gadopentetate Monomeglumine. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on safety data sheets and general best practices for handling chemical compounds in a laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Wear gloves tested to ASTM D6978 standards for chemotherapy drugs to protect against skin contact.[1][2] Double gloving is recommended for enhanced protection. |
| Eyes | Safety glasses with side shields or goggles | Essential for preventing eye contact and irritation.[3][4] |
| Body | Protective clothing/Laboratory coat | A long-sleeved, impermeable gown provides a barrier against skin exposure.[1][3][4] |
| Respiratory | NIOSH/MSHA approved respirator | Required if there is a risk of aerosol formation or if exposure limits are exceeded.[3] A surgical N-95 respirator can provide both respiratory and splash protection.[2] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the essential steps for safely handling this compound in a research setting.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of contents and container to an approved waste disposal plant.[4] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with institutional and local regulations. |
| Spill Cleanup Material | Absorb with liquid-binding material (e.g., sand, diatomite) and place in a labeled, closable container for disposal.[5] |
The logical relationship for the disposal process is outlined below.
Emergency Procedures
In the event of exposure, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash with plenty of soap and water.[4][6] If skin irritation occurs, seek medical advice.[4][6] |
| Eye Contact | Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek medical attention if irritation persists.[4] |
| Inhalation | Move the person to fresh air.[3][4][6] If breathing is difficult, give oxygen.[3] Seek medical attention.[4][6] |
| Ingestion | Clean mouth with water and seek immediate medical attention.[3] |
This information is intended as a guide for trained laboratory professionals. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound before handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
